molecular formula C21H17Cl2F2NO4 B1679663 Pexopiprant CAS No. 932708-14-0

Pexopiprant

Cat. No.: B1679663
CAS No.: 932708-14-0
M. Wt: 456.3 g/mol
InChI Key: LZLJEKKWOIJMSR-UHFFFAOYSA-N
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Description

Prostaglandin receptor antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[8-chloro-3-[(4-chlorophenyl)methyl]-4-(difluoromethoxy)-2-ethylquinolin-5-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2F2NO4/c1-2-15-13(9-11-3-5-12(22)6-4-11)20(30-21(24)25)18-16(29-10-17(27)28)8-7-14(23)19(18)26-15/h3-8,21H,2,9-10H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLJEKKWOIJMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC(=C2C(=C1CC3=CC=C(C=C3)Cl)OC(F)F)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932708-14-0
Record name Pexopiprant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932708140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEXOPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJM7982YDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pexopiprant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant (AMG 853) is a small molecule antagonist that exhibits dual activity against two key receptors in the inflammatory cascade: the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), and the prostaglandin D2 receptor 1 (DP1). By targeting these receptors, this compound was investigated for its potential to mitigate the inflammatory processes central to allergic diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the associated signaling pathways, and a summary of its preclinical and clinical data. Detailed experimental methodologies for key assays used to characterize its activity are also provided to facilitate further research and understanding.

Introduction to this compound and its Therapeutic Rationale

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from activated mast cells in response to allergic stimuli. It exerts its biological effects through two distinct G protein-coupled receptors: DP1 and CRTH2. These two receptors often mediate opposing effects, creating a complex signaling network that drives the multifaceted inflammatory response seen in allergic conditions.

The activation of the CRTH2 receptor, predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, is strongly associated with the promotion of type 2 inflammation. This includes processes such as cellular chemotaxis, activation of inflammatory cells, and the release of pro-inflammatory cytokines. Conversely, the DP1 receptor is implicated in a wider range of physiological functions, some of which can be pro-inflammatory, such as vasodilation which can enhance leukocyte extravasation, while others are considered anti-inflammatory.

This compound was developed as a dual antagonist of both CRTH2 and DP1 receptors. The rationale behind this dual antagonism was that simultaneously blocking both PGD2 receptor pathways could offer a more comprehensive and effective blockade of the inflammatory cascade initiated by PGD2 than targeting either receptor alone.[1]

Molecular Targets and Binding Affinity

This compound is a potent antagonist at both the human CRTH2 and DP1 receptors. Its affinity for these receptors has been characterized using radioligand binding assays.

Data Presentation: Binding Characteristics of this compound
Target ReceptorParameterValueAssay Conditions
CRTH2 (DP2) IC50 3 nMRadioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in buffer)
IC50 21 nMRadioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in 50% human plasma)
Kb 0.2 nMPGD2-induced down-modulation of CRTH2 on human eosinophils (in whole blood)
DP1 IC50 12 nMRadioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in buffer)
IC50 280 nMRadioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in 50% human plasma)
Kb 4.7 nMPGD2-induced cAMP response in platelets (in 80% human whole blood)

IC50: Half-maximal inhibitory concentration; Kb: Inhibitor constant. Data sourced from "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist".[1]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by competitively inhibiting the binding of PGD2 to its receptors, thereby blocking the initiation of downstream signaling cascades.

CRTH2 (DP2) Receptor Signaling Pathway

The CRTH2 receptor is coupled to an inhibitory G protein, Gαi. Upon binding of PGD2, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in the activation of downstream effectors that promote chemotaxis, cellular activation, and cytokine release. This compound blocks these events by preventing the initial binding of PGD2.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds This compound This compound This compound->CRTH2 Blocks G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (Chemotaxis, Activation, Cytokine Release) cAMP->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 DAG->Cellular_Response Ca2->Cellular_Response

CRTH2 (DP2) Receptor Signaling Pathway
DP1 Receptor Signaling Pathway

In contrast to CRTH2, the DP1 receptor is coupled to a stimulatory G protein, Gαs. PGD2 binding to DP1 activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, mediating physiological responses such as vasodilation and inhibition of platelet aggregation. By blocking this interaction, this compound prevents the PGD2-induced increase in cAMP.

DP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Binds This compound This compound This compound->DP1 Blocks G_protein Gαs DP1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets

DP1 Receptor Signaling Pathway

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

  • Objective: To determine the IC50 and subsequently the Ki of this compound for the CRTH2 and DP1 receptors.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human CRTH2 or DP1 receptor.

  • Radioligand: [3H]-Prostaglandin D2 ([3H]-PGD2).

  • Procedure:

    • Membrane Preparation: HEK-293 cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

    • Binding Reaction: A fixed concentration of [3H]-PGD2 is incubated with the cell membrane preparation in the presence of varying concentrations of this compound.

    • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (HEK-293 expressing receptor) start->prep incubate Incubate Membranes with [³H]-PGD₂ and this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity on Filter filter->count analyze Analyze Data to Determine IC₅₀ and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.

  • Objective: To assess the antagonist activity of this compound at the CRTH2 receptor.

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the CRTH2 receptor (e.g., human eosinophils, Th2 cells, or transfected cell lines).

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

  • Procedure:

    • Cell Loading: Cells are loaded with the calcium indicator dye by incubation in a physiological buffer.

    • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric plate reader.

    • Compound Addition: this compound at various concentrations is added to the cells and incubated for a short period.

    • Agonist Stimulation: The cells are then stimulated with a known CRTH2 agonist, such as PGD2.

    • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

    • Data Analysis: The ability of this compound to inhibit the PGD2-induced calcium mobilization is quantified, and an IC50 value is determined.

Eosinophil Chemotaxis Assay

This assay evaluates the effect of a compound on the directed migration of eosinophils towards a chemoattractant.

  • Objective: To determine if this compound can inhibit PGD2-induced eosinophil migration.

  • Cells: Primary human eosinophils isolated from peripheral blood.

  • Apparatus: Boyden chamber or a similar transwell migration system with a porous membrane.

  • Procedure:

    • Chamber Setup: The lower chamber of the transwell is filled with a buffer containing PGD2 as the chemoattractant.

    • Cell Preparation: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle control.

    • Cell Addition: The pre-treated eosinophils are placed in the upper chamber of the transwell.

    • Incubation: The chamber is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant.

    • Quantification of Migration: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, typically by cell counting after staining.

    • Data Analysis: The inhibitory effect of this compound on eosinophil migration is calculated, and an IC50 value is determined.

Th2 Cytokine Release Assay

This assay measures the effect of a compound on the production and release of cytokines from Th2 cells.

  • Objective: To assess the ability of this compound to inhibit PGD2-stimulated release of Th2 cytokines (e.g., IL-4, IL-5, IL-13).

  • Cells: Isolated human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells differentiated into Th2 cells.

  • Procedure:

    • Cell Culture: Cells are cultured in appropriate media.

    • Compound Treatment and Stimulation: Cells are pre-treated with this compound at various concentrations, followed by stimulation with PGD2 and a co-stimulatory signal (e.g., anti-CD3/CD28 antibodies).

    • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for cytokine production and secretion.

    • Supernatant Collection: The cell culture supernatant is collected.

    • Cytokine Quantification: The concentration of Th2 cytokines in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

    • Data Analysis: The inhibitory effect of this compound on cytokine release is determined, and IC50 values are calculated.

Clinical Trial Data

A phase 2, randomized, double-blind, placebo-controlled study (NCT01018550) was conducted to evaluate the efficacy and safety of this compound (AMG 853) in adults with inadequately controlled moderate-to-severe asthma.[2][3]

Asthma Phase 2 Study (NCT01018550)
  • Study Design: Patients were randomized to receive placebo, this compound at doses of 5, 25, or 100 mg twice daily, or 200 mg once daily for 12 weeks as an add-on to their existing inhaled corticosteroid therapy.[2]

  • Primary Endpoint: Change in the total Asthma Control Questionnaire (ACQ) score from baseline to week 12.

  • Key Results:

    • There was no statistically significant difference in the mean change in ACQ scores between any of the this compound groups and the placebo group at 12 weeks.

    • No significant differences were observed for secondary endpoints, including FEV1, symptom scores, rescue medication use, and exacerbations.

    • This compound was generally well-tolerated, with the most common adverse events being asthma, upper respiratory tract infection, and headache.

Information on clinical trials of this compound specifically for allergic rhinitis is limited in the public domain.

Conclusion

This compound is a dual antagonist of the CRTH2 and DP1 receptors, designed to inhibit the pro-inflammatory effects of PGD2. Preclinical studies demonstrated its potent binding affinity and functional antagonism at these receptors, leading to the inhibition of key inflammatory processes such as calcium mobilization and eosinophil chemotaxis. However, despite the strong preclinical rationale, a phase 2 clinical trial in patients with moderate-to-severe asthma did not show a significant clinical benefit. This highlights the complexity of translating preclinical findings in inflammatory diseases to clinical efficacy and underscores the need for further research to understand the precise role of the PGD2 pathway in different patient populations and disease phenotypes. This technical guide provides a foundational understanding of the mechanism of action of this compound, which can serve as a valuable resource for researchers in the field of allergy, immunology, and drug development.

References

Pexopiprant: A Technical Guide to its DP2 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core DP2 receptor antagonist activity of pexopiprant and related molecules. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and a clear understanding of the associated signaling pathways.

Introduction to this compound and the DP2 Receptor

This compound is an orally administered antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma.[1][2] PGD2, released primarily from mast cells, activates the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] This activation leads to a cascade of events, including cell migration, activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of allergic inflammation.[4][5] this compound, by blocking this interaction, aims to mitigate the downstream effects of PGD2-mediated signaling.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various DP2 receptor antagonists, providing a comparative overview of their potency and activity in different experimental assays. While specific data for this compound is limited in the public domain, the data for structurally and functionally similar compounds like OC000459 and AMG 853 serve as a valuable reference.

Table 1: Binding Affinity of DP2 Receptor Antagonists

CompoundReceptorAssay TypeKi (nM)Reference
This compoundHuman DP2Radioligand Binding< 100
OC000459Human recombinant DP2Radioligand Binding13
OC000459Rat recombinant DP2Radioligand Binding3
OC000459Human native DP2 (Th2 cells)Radioligand Binding4
AMG 853Human DP2Radioligand DisplacementPotent (specific value not provided)

Table 2: Functional Antagonist Activity of DP2 Receptor Antagonists

CompoundAssay TypeCell TypeStimulusIC50 (nM)Reference
OC000459Calcium MobilizationCHO cells expressing DP2PGD228
OC000459ChemotaxisHuman Th2 cellsPGD228
OC000459Cytokine (IL-13) ProductionHuman Th2 cellsPGD219
OC000459Eosinophil Shape ChangeIsolated human leukocytesPGD2pKB = 7.9
OC000459Eosinophil Shape ChangeHuman whole bloodPGD2pKB = 7.5
AMG 853Functional AssaysNot specifiedNot specifiedPotent (specific value not provided)

Key Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the DP2 receptor antagonist activity of compounds like this compound.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for the DP2 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human DP2 receptor or from native cells known to express the receptor (e.g., Th2 cells).

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]PGD2) is incubated with the membrane preparation in a binding buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a DP2 receptor antagonist to block the increase in intracellular calcium concentration induced by an agonist like PGD2.

Protocol:

  • Cell Culture: Cells expressing the DP2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of a DP2 receptor agonist (e.g., PGD2).

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the antagonist.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a DP2 receptor antagonist to inhibit the migration of eosinophils towards a chemoattractant like PGD2.

Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.

  • Chemoattractant Gradient: The lower chamber is filled with a solution containing a DP2 agonist (e.g., PGD2) to create a chemoattractant gradient.

  • Cell Seeding: The isolated eosinophils, pre-incubated with or without the test antagonist (e.g., this compound), are placed in the upper chamber.

  • Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated based on the reduction in cell migration at different antagonist concentrations.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with DP2 receptor activity and its antagonism by this compound.

DP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP2R DP2 Receptor (CRTH2) PGD2->DP2R Binds & Activates G_protein Gαi/βγ DP2R->G_protein Activates This compound This compound This compound->DP2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->Cellular_Response Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with DP2 Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand ([³H]PGD₂) & This compound Membrane_Prep->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioligand Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End Calcium_Mobilization_Assay_Workflow Start Start Cell_Culture Culture DP2-expressing Cells Start->Cell_Culture Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Antagonist_Incubation Pre-incubate with This compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with PGD₂ Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence Change Agonist_Stimulation->Fluorescence_Measurement Analysis Calculate IC₅₀ Fluorescence_Measurement->Analysis End End Analysis->End

References

Pexopiprant: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant (CAS No: 932708-14-0) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with this compound's mechanism of action. All quantitative data is presented in structured tables, and key experimental methodologies and signaling cascades are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 2-({2-(difluoromethoxy)-3-[(1S)-1-(4-chlorophenyl)ethyl]phenyl}methoxy)acetic acid. Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifier Value
IUPAC Name 2-({2-(difluoromethoxy)-3-[(1S)-1-(4-chlorophenyl)ethyl]phenyl}methoxy)acetic acid
CAS Number 932708-14-0[1]
Molecular Formula C21H17Cl2F2NO4
InChI Key LZLJEKKWOIJMSR-UHFFFAOYSA-N
SMILES Clc1ccc(cc1)C(C)c2c(OC(F)F)cccc2OCC(=O)O
Property Value
Molecular Weight 456.27 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO (100 mg/mL)
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive antagonism of the DP2 receptor. The binding of the natural ligand, PGD2, to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a pro-inflammatory cascade. By blocking this interaction, this compound effectively mitigates these downstream effects.

DP2 Receptor Antagonism Signaling Pathway

The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Upon activation by PGD2, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP, along with the activation of other downstream effectors, results in calcium mobilization and the activation of pro-inflammatory pathways. This compound, by acting as an antagonist, prevents this signaling cascade from being initiated.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds & Activates This compound This compound This compound->DP2 Binds & Blocks Gai Gαi DP2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Ca2 ↑ Ca²⁺ Mobilization Gai->Ca2 Stimulates cAMP ↓ cAMP AC->cAMP Produces Inflammation Pro-inflammatory Response Ca2->Inflammation Leads to

This compound blocks PGD2-mediated DP2 receptor signaling.
Potential Interaction with 5-HT1A Receptor Signaling

While primarily a DP2 antagonist, some research suggests that compounds with similar structural motifs may interact with other receptors. The 5-HT1A receptor, another GPCR, is involved in a variety of neurological processes. Antagonism of this receptor typically leads to an increase in the firing rate of serotonergic neurons. The relevance of this pathway to this compound's overall pharmacological profile is an area of ongoing investigation.

HT1A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_autoreceptor Autoreceptor cluster_downstream Downstream Effect Serotonin_release Serotonin Release Serotonin_binds Serotonin HT1A_auto 5-HT1A Autoreceptor Firing_rate ↓ Neuronal Firing Rate HT1A_auto->Firing_rate Inhibits Serotonin_binds->HT1A_auto Binds & Activates Antagonist 5-HT1A Antagonist Antagonist->HT1A_auto Binds & Blocks Increased_firing ↑ Neuronal Firing Rate Antagonist->Increased_firing Leads to

Antagonism of the 5-HT1A autoreceptor increases neuronal firing.

Experimental Protocols

The characterization of this compound's activity has been established through a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

To determine the binding affinity of this compound for the DP2 receptor, competitive radioligand binding assays are typically employed.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human DP2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, is used.

  • Radioligand: A radiolabeled DP2 agonist, such as [3H]PGD2, is used.

  • Competition: Increasing concentrations of this compound are incubated with the cell membranes and a fixed concentration of the radioligand.

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare DP2 Receptor Expressing Cell Membranes start->prep mix Incubate Membranes with [3H]PGD2 and this compound prep->mix separate Separate Bound and Free Radioligand via Filtration mix->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki (Non-linear Regression) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Parameter Value Assay
Ki (DP2 Receptor) < 100 nMRadioligand Binding Assay

Further quantitative data from pharmacokinetic and clinical studies are currently being compiled and will be included in future revisions of this document.

Conclusion

This compound is a well-characterized, potent, and selective DP2 receptor antagonist. Its mechanism of action, centered on the inhibition of the PGD2-mediated pro-inflammatory cascade, has been elucidated through various in vitro studies. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of inflammatory disease therapeutics. Further investigations into its clinical efficacy and potential off-target effects will continue to refine our understanding of this compound's therapeutic potential.

References

An In-depth Technical Guide to the Synthesis Pathway and Derivatives of Pexopiprant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant, a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has been a subject of significant interest in the development of treatments for allergic inflammation, particularly asthma. This technical guide provides a comprehensive overview of the plausible synthesis pathway of this compound, based on established chemical principles and related literature. It further explores potential derivatives of this compound, drawing insights from the structure-activity relationships (SAR) of other known DP2 receptor antagonists. Detailed experimental protocols for key synthetic transformations, quantitative data, and pathway visualizations are presented to aid researchers in the fields of medicinal chemistry and drug development.

Introduction to this compound

This compound, chemically known as 2-(4-(2-((5-fluoro-2,3-dihydrobenzofuran-7-yl)carbonyl)amino)ethyl)piperazin-1-yl)-N-methylacetamide, is a small molecule inhibitor of the DP2 receptor. The activation of the DP2 receptor by its natural ligand, prostaglandin D2 (PGD2), plays a crucial role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, which are key cellular mediators in allergic inflammatory responses. By blocking this interaction, this compound can potentially mitigate the inflammatory cascade associated with conditions like asthma and allergic rhinitis.

Plausible Synthesis Pathway of this compound

Synthesis of Key Intermediates

2.1.1. Synthesis of 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate A)

The synthesis of this crucial benzofuran moiety can be envisioned starting from commercially available materials, likely involving cyclization and functional group manipulations. A plausible route is outlined below:

G cluster_A Synthesis of Intermediate A Start_A Substituted Phenol Derivative Step_A1 Alkylation/Cyclization Start_A->Step_A1 Intermediate_A1 5-fluoro-2,3-dihydrobenzofuran Step_A1->Intermediate_A1 Step_A2 Friedel-Crafts Acylation/Formylation Intermediate_A1->Step_A2 Intermediate_A2 7-acyl/formyl-5-fluoro-2,3-dihydrobenzofuran Step_A2->Intermediate_A2 Step_A3 Oxidation Intermediate_A2->Step_A3 Intermediate_A 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid Step_A3->Intermediate_A

Caption: Plausible synthetic route for Intermediate A.

Experimental Protocol for a similar transformation (Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid):

A reported synthesis of a similar compound involves the cyclization of a substituted phenol, followed by chlorination and hydrolysis. For the synthesis of Intermediate A, one could start with a suitable fluorinated phenol and introduce the carboxylic acid functionality at the 7-position through methods like Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

2.1.2. Synthesis of N-methyl-2-(4-(2-aminoethyl)piperazin-1-yl)acetamide (Intermediate B)

This piperazine-containing intermediate can be assembled in a stepwise manner, starting from piperazine.

G cluster_B Synthesis of Intermediate B Start_B Piperazine Step_B1 Mono-N-Boc protection Start_B->Step_B1 Intermediate_B1 tert-butyl piperazine-1-carboxylate Step_B1->Intermediate_B1 Step_B2 N-alkylation with 2-bromoethanol Intermediate_B1->Step_B2 Intermediate_B2 tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Step_B2->Intermediate_B2 Step_B3 Mesylation/Tosylation Intermediate_B2->Step_B3 Intermediate_B3 tert-butyl 4-(2-mesyloxy/tosyloxyethyl)piperazine-1-carboxylate Step_B3->Intermediate_B3 Step_B4 Azide substitution (S_N2) Intermediate_B3->Step_B4 Intermediate_B4 tert-butyl 4-(2-azidoethyl)piperazine-1-carboxylate Step_B4->Intermediate_B4 Step_B5 Reduction of azide Intermediate_B4->Step_B5 Intermediate_B5 tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate Step_B5->Intermediate_B5 Step_B6 N-acetylation with chloroacetyl chloride Intermediate_B5->Step_B6 Intermediate_B6 tert-butyl 4-(2-(2-chloroacetamido)ethyl)piperazine-1-carboxylate Step_B6->Intermediate_B6 Step_B7 N-methylation with methylamine Intermediate_B6->Step_B7 Intermediate_B7 tert-butyl 4-(2-(2-(methylamino)acetamido)ethyl)piperazine-1-carboxylate Step_B7->Intermediate_B7 Step_B8 Boc deprotection Intermediate_B7->Step_B8 Intermediate_B N-methyl-2-(4-(2-aminoethyl)piperazin-1-yl)acetamide Step_B8->Intermediate_B

Caption: A potential synthetic pathway for Intermediate B.

Experimental Protocol for a similar transformation (N-acetylation of piperazine):

The selective mono-N-acetylation of piperazine can be challenging. A common strategy involves using a protecting group on one of the nitrogen atoms, followed by acylation and deprotection. Alternatively, direct acetylation under controlled conditions can be employed. For the synthesis of the N-methyl acetamide moiety, a two-step process involving chloroacetylation followed by nucleophilic substitution with methylamine is a standard procedure.

Final Assembly of this compound

The final step in the synthesis of this compound is the amide bond formation between the carboxylic acid of Intermediate A and the primary amine of Intermediate B.

G cluster_C Final Assembly of this compound Intermediate_A 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid Step_C1 Amide Coupling (e.g., HATU, HOBt, EDC) Intermediate_A->Step_C1 Intermediate_B N-methyl-2-(4-(2-aminoethyl)piperazin-1-yl)acetamide Intermediate_B->Step_C1 This compound This compound Step_C1->this compound

Caption: Final amide coupling step to yield this compound.

Experimental Protocol for Amide Coupling:

To a solution of 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is added a coupling agent such as HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq), along with a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 30 minutes. Then, N-methyl-2-(4-(2-aminoethyl)piperazin-1-yl)acetamide (1.0 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and purification of the crude product by column chromatography or recrystallization to afford this compound.

Quantitative Data

Due to the proprietary nature of drug development, specific quantitative data for the synthesis of this compound is not publicly available. However, for the key transformations involved, typical yields and reaction conditions can be inferred from the literature on similar reactions.

StepReaction TypeReagents & ConditionsTypical Yield (%)
Intermediate A Synthesis
A1CyclizationVaries based on starting material60-80
A2Formylation/Acylatione.g., Vilsmeier-Haack, Friedel-Crafts70-90
A3Oxidatione.g., KMnO4, Jones oxidation50-70
Intermediate B Synthesis
B1N-Boc ProtectionBoc2O, base>95
B2-B5Amine SynthesisMulti-step40-60 (overall)
B6N-AcetylationChloroacetyl chloride, base80-95
B7N-MethylationMethylamine70-90
B8DeprotectionTFA or HCl in dioxane>90
Final Coupling
C1Amide CouplingHATU, HOBt, EDC, DIPEA70-90

This compound Derivatives and Structure-Activity Relationship (SAR)

The development of this compound derivatives aims to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Based on the SAR of other DP2 antagonists, several modifications to the this compound scaffold can be proposed.

Modifications of the Benzofuran Moiety

The 5-fluoro substituent is likely important for binding. Modifications at other positions of the benzofuran ring could be explored.

  • Substitution at the 2 and 3 positions: Introducing small alkyl or alkoxy groups could probe the steric and electronic requirements of the binding pocket.

  • Replacement of the dihydrobenzofuran ring: Bioisosteric replacement with other heterocyclic systems such as benzothiophene, indole, or quinoline could lead to novel derivatives with altered properties.

Modifications of the Piperazine Core

The piperazine ring acts as a central scaffold.

  • Ring expansion or contraction: Replacing the piperazine with a homopiperazine or a smaller cyclic diamine could impact the conformation and binding affinity.

  • Substitution on the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring could introduce chirality and potentially enhance selectivity.

Modifications of the Acetamide Side Chain

The N-methylacetamide group is likely involved in key interactions with the receptor.

  • Variation of the N-alkyl group: Replacing the methyl group with other small alkyl groups (ethyl, propyl) or a cyclopropyl group could fine-tune the binding affinity.

  • Replacement of the acetamide: Introducing other small, neutral, or weakly basic functional groups could explore alternative hydrogen bonding interactions.

G cluster_SAR Potential this compound Derivatives Pexopiprant_Core This compound Scaffold Mod_A Benzofuran Modifications (Substitution, Ring Variation) Pexopiprant_Core->Mod_A Mod_B Piperazine Modifications (Ring Size, Substitution) Pexopiprant_Core->Mod_B Mod_C Acetamide Modifications (N-Alkyl, Isosteres) Pexopiprant_Core->Mod_C Derivative_1 Derivative A Mod_A->Derivative_1 Derivative_2 Derivative B Mod_B->Derivative_2 Derivative_3 Derivative C Mod_C->Derivative_3

Caption: Conceptual diagram of potential this compound derivatives.

Conclusion

This technical guide has provided a detailed, albeit plausible, synthetic pathway for the DP2 receptor antagonist this compound, based on established synthetic methodologies. The guide also outlines key areas for the exploration of novel derivatives to improve upon the existing scaffold. The provided experimental frameworks and visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis and development of new anti-inflammatory agents targeting the DP2 receptor. Further research and publication of detailed synthetic procedures will be invaluable to the scientific community.

Fevipiprant: A Technical Overview of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fevipiprant (QAW039) is an orally administered, selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] The DP2 receptor is a key player in the inflammatory cascade associated with allergic diseases, particularly asthma.[2] Prostaglandin D2, primarily released by mast cells, activates the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, leading to their recruitment, activation, and the subsequent release of pro-inflammatory cytokines.[1][3] By blocking this interaction, Fevipiprant was developed as a potential non-steroidal therapy for asthma. This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the pharmacology of Fevipiprant.

Mechanism of Action

Fevipiprant acts as a potent and reversible competitive antagonist at the DP2 receptor. This targeted action inhibits the downstream signaling pathways initiated by PGD2 binding. The binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of events, including the activation of G-proteins, leading to increased intracellular calcium and inhibition of cyclic adenosine monophosphate (cAMP) production. This signaling culminates in cellular responses such as chemotaxis, degranulation, and the production of type 2 cytokines like interleukin-4 (IL-4), IL-5, and IL-13. Fevipiprant directly competes with PGD2 for binding to the DP2 receptor, thereby preventing these pro-inflammatory responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 DP2_Receptor DP2 Receptor PGD2->DP2_Receptor Binds & Activates Fevipiprant Fevipiprant Fevipiprant->DP2_Receptor Antagonizes G_Protein Gαi/o Protein DP2_Receptor->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) G_Protein->Downstream_Signaling Inflammatory_Response Pro-inflammatory Responses: - Chemotaxis - Cytokine Release (IL-4, IL-5, IL-13) - Eosinophil Activation Downstream_Signaling->Inflammatory_Response

Figure 1: Fevipiprant's Mechanism of Action at the DP2 Receptor.

In Vitro Studies

A comprehensive series of in vitro assays were conducted to determine the binding affinity and functional activity of Fevipiprant at the DP2 receptor.

Quantitative Data from In Vitro Assays
Assay TypeTargetSpeciesValueReference
Binding Affinity
Radioligand Binding (Kd)DP2 ReceptorHuman1.1 nM
Radioligand Binding (Ki)DP2 ReceptorMurine5.2 ± 0.7 nM
Functional Activity
Eosinophil Shape Change (IC50)DP2 ReceptorHuman0.44 nM
GTP-γS Binding (IC50)DP2 ReceptorMurine25 ± 0 nM
Tc2 Cell Migration (IC50)DP2 ReceptorHuman9.9 nM
Tc2 Cytokine Production (IL-4, IL-5, IL-13) (IC50)DP2 ReceptorHuman3.5 - 17.8 nM
Key Experimental Protocols

1. Radioligand Binding Assay (for Ki/Kd Determination)

  • Objective: To determine the binding affinity of Fevipiprant to the DP2 receptor.

  • Methodology: A competitive radioligand binding assay is performed using cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human or murine DP2 receptor.

    • Membrane Preparation: CHO cells expressing the DP2 receptor are harvested and homogenized to prepare a crude membrane fraction.

    • Assay Components: The assay mixture typically includes the cell membrane preparation, a radiolabeled ligand that binds to the DP2 receptor (e.g., [3H]-PGD2), and varying concentrations of unlabeled Fevipiprant.

    • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data are analyzed to determine the concentration of Fevipiprant that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Eosinophil Shape Change Assay (for Functional IC50 Determination)

  • Objective: To assess the functional potency of Fevipiprant in inhibiting PGD2-induced eosinophil activation.

  • Methodology: This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their response to chemoattractants.

    • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

    • Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of Fevipiprant.

    • Stimulation: The cells are then stimulated with a fixed concentration of PGD2 to induce a shape change from a round to a polarized morphology.

    • Fixation and Analysis: The reaction is stopped by adding a fixative, and the percentage of cells that have undergone a shape change is determined, often by flow cytometry or microscopy.

    • Data Analysis: The IC50 value is calculated as the concentration of Fevipiprant that inhibits 50% of the PGD2-induced eosinophil shape change.

3. GTP-γS Binding Assay (for Functional Antagonism)

  • Objective: To confirm the antagonistic activity of Fevipiprant by measuring its effect on G-protein activation.

  • Methodology: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTP-γS, to G-proteins upon receptor activation.

    • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the DP2 receptor are used.

    • Assay Components: The assay mixture contains the cell membranes, the DP2 receptor agonist (e.g., PGD2), varying concentrations of Fevipiprant, and [35S]GTP-γS.

    • Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and subsequent [35S]GTP-γS binding.

    • Separation and Quantification: The amount of [35S]GTP-γS bound to the G-proteins is quantified, typically after separation by filtration.

    • Data Analysis: The ability of Fevipiprant to inhibit the agonist-stimulated increase in [35S]GTP-γS binding is measured to determine its IC50 value.

Start Start Target_Identification Target Identification (DP2 Receptor) Start->Target_Identification In_Vitro_Binding In Vitro Binding Assays (Radioligand Binding) Target_Identification->In_Vitro_Binding Determine Affinity (Ki) In_Vitro_Functional In Vitro Functional Assays (Eosinophil Shape Change, GTP-γS) In_Vitro_Binding->In_Vitro_Functional Assess Potency (IC50) In_Vivo_Preclinical In Vivo Preclinical Models (e.g., Ovalbumin-induced Asthma) In_Vitro_Functional->In_Vivo_Preclinical Evaluate In Vivo Efficacy Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) In_Vivo_Preclinical->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Decision Regulatory Decision Phase_III->Regulatory_Decision

Figure 2: Representative Preclinical and Clinical Development Workflow for a DP2 Antagonist.

In Vivo Studies

The efficacy and pharmacokinetic profile of Fevipiprant were evaluated in both preclinical animal models and human clinical trials.

Preclinical In Vivo Studies

The primary preclinical model used to evaluate the anti-inflammatory effects of Fevipiprant in the context of asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.

1. Ovalbumin-Induced Allergic Airway Inflammation Mouse Model

  • Objective: To assess the in vivo efficacy of Fevipiprant in a model that mimics key features of allergic asthma.

  • Methodology:

    • Sensitization: Mice are sensitized to the allergen ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum). This primes the immune system to mount an allergic response upon subsequent exposure to the allergen.

    • Challenge: After the sensitization period, the mice are challenged with aerosolized OVA directly into the airways to induce an inflammatory response in the lungs.

    • Treatment: Fevipiprant is administered to the mice, usually orally, at various doses before or during the challenge phase.

    • Endpoint Analysis: Key endpoints are measured to assess the extent of airway inflammation and hyperresponsiveness. These include:

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the number and type of inflammatory cells, particularly eosinophils.

      • Lung Histology: Examination of lung tissue sections to assess for inflammatory cell infiltration and mucus production.

      • Airway Hyperresponsiveness (AHR): Measurement of the lung's response to bronchoconstrictors like methacholine.

      • Cytokine Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung tissue.

In a murine model of polyI:C potentiated ovalbumin-induced pulmonary eosinophilia, Fevipiprant demonstrated a significant dose-dependent inhibition of eosinophils in the bronchoalveolar lavage fluid, with an approximate ED50 of 1 mg/kg.

Clinical Studies (Human Trials)

Fevipiprant has undergone extensive clinical development, including Phase I, II, and III trials in patients with asthma.

Pharmacokinetics in Humans

Phase I studies in healthy volunteers established the pharmacokinetic profile of Fevipiprant.

ParameterValueConditionReference
Time to Peak Concentration (Tmax) 1 - 3 hoursSingle and multiple doses
Terminal Half-life (t1/2) ~20 hoursSingle dose
Accumulation < 2-foldMultiple doses
Food Effect MinimalSingle 500 mg dose
Elimination Renal excretion (≤30%) and hepatic glucuronidation

Clinical Efficacy in Asthma

Phase II studies showed promising results, particularly in patients with eosinophilic asthma. In a study of patients with moderate-to-severe persistent asthma and sputum eosinophilia, Fevipiprant (225 mg twice daily for 12 weeks) resulted in a significant 3.5-fold greater decrease in sputum eosinophilia compared to placebo. Specifically, the geometric mean sputum eosinophil percentage decreased from 5.4% to 1.1% in the Fevipiprant group, while the placebo group saw a reduction from 4.6% to 3.9%.

However, the subsequent large-scale Phase III trials (LUSTER-1 and LUSTER-2) did not meet their primary endpoint of a clinically relevant reduction in the rate of moderate-to-severe asthma exacerbations compared to placebo over a 52-week period, for either the 150 mg or 450 mg doses. These results led to the discontinuation of Fevipiprant's development for asthma.

Summary and Conclusion

Fevipiprant is a potent and selective antagonist of the DP2 receptor, demonstrating high affinity and functional antagonism in a range of in vitro assays. It effectively inhibits the activation and migration of key inflammatory cells involved in the pathophysiology of asthma. In vivo preclinical studies in mouse models of allergic airway inflammation supported its anti-inflammatory potential. Early-phase clinical trials showed a reduction in airway eosinophilia, a key biomarker in asthma. However, despite these promising early results, Fevipiprant failed to demonstrate a significant clinical benefit in reducing asthma exacerbations in large-scale Phase III trials. While the development of Fevipiprant for asthma has been halted, the extensive in vitro and in vivo data generated provide valuable insights into the role of the PGD2-DP2 pathway in allergic inflammation and will continue to inform future drug discovery efforts in this area.

References

The Role of CRTh2 Antagonism in Asthma and Allergic Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and variable airflow obstruction. A key driver of asthma pathogenesis, particularly in a significant subset of patients, is type 2 (T2) inflammation, orchestrated by T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils. A central signaling pathway in this inflammatory cascade involves prostaglandin D2 (PGD2) and its receptor, the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. This technical guide provides an in-depth overview of the therapeutic strategy of CRTh2 antagonism, with a focus on the investigational drug fevipiprant, for the treatment of asthma and allergic inflammation.

The PGD2-CRTh2 Signaling Axis in Allergic Inflammation

Prostaglandin D2 is a major pro-inflammatory mediator released predominantly by activated mast cells upon allergen exposure. Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor and CRTh2. While DP1 activation can have some anti-inflammatory effects, the binding of PGD2 to CRTh2 on the surface of key immune cells triggers a cascade of pro-inflammatory events that are central to the pathophysiology of asthma.

Activation of CRTh2, a Gαi-coupled receptor, leads to several downstream effects, including a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration. This signaling cascade promotes the chemotaxis, activation, and survival of eosinophils, basophils, Th2 cells, and ILC2s. These activated cells then release a plethora of inflammatory mediators, including type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which further perpetuate the inflammatory response, leading to airway hyperresponsiveness, mucus hypersecretion, and airway remodeling.

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CRTh2 CRTh2 (DP2) Receptor G_protein Gαi/βγ CRTh2->G_protein cAMP_decrease ↓ cAMP G_protein->cAMP_decrease Ca_increase ↑ Intracellular Ca²⁺ G_protein->Ca_increase PI3K PI3K Activation G_protein->PI3K PGD2 PGD2 PGD2->CRTh2 Fevipiprant Fevipiprant (CRTh2 Antagonist) Fevipiprant->CRTh2 Blocks Chemotaxis Chemotaxis Ca_increase->Chemotaxis Cell_Activation Cell Activation & Survival PI3K->Cell_Activation Cytokine_Release Th2 Cytokine Release (IL-4, IL-5, IL-13) Cell_Activation->Cytokine_Release

Caption: PGD2-CRTh2 Signaling Pathway and Fevipiprant's Mechanism of Action.

Quantitative Data from Clinical Trials of CRTh2 Antagonists

Numerous clinical trials have evaluated the efficacy and safety of CRTh2 antagonists in patients with asthma. The following tables summarize key quantitative data from studies on fevipiprant and other CRTh2 antagonists.

Table 1: Efficacy of Fevipiprant in Patients with Asthma

Trial/StudyPatient PopulationTreatmentPrimary EndpointResultReference
Phase II (Gonem et al.)Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%)Fevipiprant 225 mg twice daily for 12 weeksChange in sputum eosinophil percentageReduction from 5.4% to 1.1% (p<0.001 vs. placebo)[1]
Phase IIb (NCT01437735)Allergic asthma uncontrolled on low-dose ICSFevipiprant (various doses) for 12 weeksChange in pre-dose FEV1Statistically significant improvement (maximum difference to placebo of 0.112 L)[2][3]
LUSTER-1 (NCT02555683)Severe asthmaFevipiprant 150 mg or 450 mg daily for 52 weeksAnnualized rate of moderate to severe exacerbationsNot statistically significant, but modest reduction with 450 mg dose[4]
LUSTER-2 (NCT02563067)Severe asthmaFevipiprant 150 mg or 450 mg daily for 52 weeksAnnualized rate of moderate to severe exacerbationsNot statistically significant, but modest reduction with 450 mg dose[4]

Table 2: Efficacy of Other CRTh2 Antagonists in Asthma

DrugPatient PopulationTreatmentKey FindingReference
Timapiprant (OC000459)Severe eosinophilic asthma50 mg daily for 12 weeksReduction in sputum eosinophil count (not statistically significant)
AZD1981Uncontrolled asthma despite ICS50, 400, or 1000 mg twice daily for 4 weeksSignificant improvements in ACQ-5 scores

Experimental Protocols

A comprehensive understanding of the research behind CRTh2 antagonists requires a detailed look at the experimental methodologies employed in both preclinical and clinical studies.

Preclinical Models of Allergic Airway Inflammation

Ovalbumin (OVA)-Induced Mouse Model of Asthma

  • Objective: To evaluate the in vivo efficacy of CRTh2 antagonists in a model of allergic airway inflammation.

  • Methodology:

    • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (alum) on days 0 and 14.

    • Challenge: Mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on multiple consecutive days (e.g., days 21, 22, and 23).

    • Treatment: The CRTh2 antagonist or vehicle is administered, often orally, prior to each OVA challenge.

    • Outcome Measures: 24 to 48 hours after the final challenge, various parameters are assessed, including:

      • Airway Hyperresponsiveness (AHR): Measured by methacholine challenge using techniques like whole-body plethysmography.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (IL-4, IL-5, IL-13) are determined.

      • Lung Histology: Lung tissue is sectioned and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.

      • Serum IgE Levels: Allergen-specific IgE levels are measured by ELISA.

Preclinical_Workflow Sensitization Sensitization (OVA + Alum i.p.) Challenge Airway Challenge (Aerosolized OVA) Sensitization->Challenge Treatment Treatment (CRTh2 Antagonist or Vehicle) Challenge->Treatment Outcome_Assessment Outcome Assessment Challenge->Outcome_Assessment Treatment->Challenge AHR Airway Hyperresponsiveness Outcome_Assessment->AHR BALF BAL Fluid Analysis (Cells, Cytokines) Outcome_Assessment->BALF Histology Lung Histology Outcome_Assessment->Histology IgE Serum IgE Outcome_Assessment->IgE

References

Pexopiprant's Role in Prostaglandin D2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic inflammation, particularly in diseases such as asthma and allergic rhinitis. Its biological effects are primarily mediated through two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Pexopiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of both CRTH2 and DP receptors. This technical guide provides an in-depth overview of the role of this compound within the PGD2 signaling pathway, summarizing key preclinical and clinical data, and detailing the experimental protocols used for its characterization.

The Prostaglandin D2 Signaling Pathway

PGD2 is predominantly produced by mast cells upon allergen stimulation and plays a central role in orchestrating the allergic inflammatory cascade.[1] It exerts its diverse effects by binding to two distinct receptors, DP1 and CRTH2, which often have opposing functions.

  • CRTH2 (DP2) Receptor: The CRTH2 receptor is a Gαi-coupled receptor expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2] Activation of CRTH2 by PGD2 leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium, promoting a pro-inflammatory response.[2] This includes:

    • Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.

    • Cell Activation: Degranulation of eosinophils and basophils, releasing further inflammatory mediators.

    • Cytokine Production: Enhanced production of Th2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which perpetuate the allergic response.

  • DP1 Receptor: The DP1 receptor is a Gαs-coupled receptor. Its activation by PGD2 leads to an increase in intracellular cAMP, which generally results in anti-inflammatory and vasorelaxant effects.

The dual and often opposing roles of these two receptors make the PGD2 signaling pathway a complex but attractive target for therapeutic intervention in allergic diseases.

Signaling Pathway Diagram

PGD2_Signaling_Pathway MastCell Mast Cell (Allergen Activated) PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 Releases CRTH2 CRTH2 Receptor (on Th2, Eosinophils, Basophils) PGD2->CRTH2 Binds to DP1 DP1 Receptor PGD2->DP1 Binds to Gai Gαi CRTH2->Gai Activates Gas Gαs DP1->Gas Activates This compound This compound (AMG 853) This compound->CRTH2 Antagonizes This compound->DP1 Antagonizes Inflammation Pro-inflammatory Effects: - Chemotaxis - Cell Activation - Th2 Cytokine Release (IL-4, IL-5, IL-13) AntiInflammation Anti-inflammatory Effects: - Vasodilation - Inhibition of cell migration cAMP_down ↓ cAMP Gai->cAMP_down Ca_up ↑ Ca²⁺ Gai->Ca_up cAMP_up ↑ cAMP Gas->cAMP_up cAMP_down->Inflammation Ca_up->Inflammation cAMP_up->AntiInflammation

Figure 1: PGD2 Signaling and this compound's Mechanism of Action.

This compound (AMG 853): A Dual CRTH2/DP Antagonist

This compound was developed as a potent and selective dual antagonist of both the CRTH2 and DP receptors.[3] The rationale for dual antagonism is to provide a more comprehensive blockade of PGD2-mediated effects than targeting either receptor alone.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound's in vitro and in vivo activity, as well as clinical trial outcomes.

Table 1: In Vitro Activity of this compound (AMG 853)

AssayReceptorSpeciesCell LineParameterValueReference
Radioligand DisplacementCRTH2HumanHEK 293IC50 (in 50% human plasma)21 nM[4]
Radioligand DisplacementDPHumanHEK 293IC50 (in 50% human plasma)280 nM
Human Whole Blood Functional AssayCRTH2HumanWhole BloodKb8 nM
Human Whole Blood Functional AssayDPHumanWhole BloodKb35 nM

Table 2: Preclinical In Vivo Activity of this compound (AMG 853)

Animal ModelSpeciesEndpointEffect of this compoundReference
PGD2-induced Airway ConstrictionGuinea PigInhibition of Penh (enhanced pause)Dose-dependent inhibition

Table 3: Phase II Clinical Trial Outcomes in Moderate-to-Severe Asthma (12 weeks)

Treatment GroupNChange from Baseline in Asthma Control Questionnaire (ACQ) ScoreReference
Placebo79-0.492
This compound (5 mg BID)~80-0.444
This compound (25 mg BID)~80-0.555
This compound (100 mg BID)~80-0.472
This compound (200 mg QD)~77-0.531
Note: No significant differences were observed between any of the this compound groups and placebo for the primary endpoint (change in ACQ score) or secondary endpoints including FEV1, symptom scores, and exacerbation rates.

Experimental Protocols

The characterization of this compound involved a series of standard and specialized in vitro and in vivo assays. The general methodologies for the key experiments are detailed below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To measure the IC50 and subsequently calculate the Ki of this compound for the CRTH2 and DP receptors.

General Protocol:

  • Membrane Preparation: HEK-293 cells stably expressing either human CRTH2 or DP receptors are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Eosinophil Shape Change Assay

This functional assay measures the ability of a compound to inhibit agonist-induced activation of eosinophils.

Objective: To determine the functional antagonist potency of this compound in blocking PGD2-induced eosinophil shape change.

General Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or atopic donors using density gradient centrifugation and negative selection techniques.

  • Compound Incubation: The isolated eosinophils are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2 or a selective CRTH2 agonist.

  • Fixation: After a short incubation period, the cells are fixed with a paraformaldehyde solution to preserve their morphology.

  • Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. Activated, elongated eosinophils will have a higher FSC than resting, spherical cells.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-induced shape change (IC50) is calculated.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation, a key downstream event in Gαq/i-coupled receptor signaling.

Objective: To assess the ability of this compound to block PGD2-induced calcium flux in CRTH2-expressing cells.

General Protocol:

  • Cell Preparation: HEK-293 cells expressing the CRTH2 receptor are seeded into a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of this compound are added to the wells.

  • Agonist Injection and Measurement: After a short pre-incubation with the antagonist, a fixed concentration of PGD2 is injected into the wells, and the fluorescence intensity is measured in real-time.

  • Data Analysis: The increase in fluorescence upon agonist addition reflects the increase in intracellular calcium. The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical In Vivo Models cluster_clinical Clinical Trials cluster_outcomes Efficacy & Safety radioligand Radioligand Binding Assay (HEK-293 cells) binding_affinity Binding Affinity (IC50, Ki) radioligand->binding_affinity Determines shape_change Eosinophil Shape Change Assay (Primary Human Eosinophils) functional_antagonism Functional Antagonism (IC50, Kb) shape_change->functional_antagonism Determines calcium Calcium Mobilization Assay (HEK-293 cells) calcium->functional_antagonism Determines guinea_pig PGD2-induced Airway Constriction (Guinea Pig) efficacy_preclinical In Vivo Efficacy (e.g., Inhibition of Bronchoconstriction) guinea_pig->efficacy_preclinical Evaluates phase2 Phase II Asthma Study (Human) efficacy_clinical Clinical Efficacy & Safety (ACQ, FEV1, AEs) phase2->efficacy_clinical Evaluates

Figure 2: General experimental workflow for the characterization of this compound.

Discussion and Future Perspectives

This compound demonstrated potent dual antagonism of the CRTH2 and DP receptors in preclinical studies. In a guinea pig model of PGD2-induced airway constriction, this compound showed dose-dependent inhibition, suggesting potential efficacy in asthma. However, a Phase II clinical trial in patients with moderate-to-severe asthma did not show a significant improvement in asthma control, lung function, or other clinical endpoints compared to placebo.

The discrepancy between the promising preclinical data and the disappointing clinical trial results highlights the complexity of translating findings from animal models to human disease. Several factors could contribute to this, including differences in the role of the PGD2 pathway in the specific patient population studied, the choice of clinical endpoints, or the dosing regimen.

Despite the clinical trial outcomes for this compound in asthma, the PGD2/CRTH2 pathway remains a compelling target for allergic and inflammatory diseases. The development of other CRTH2 antagonists continues, with some showing more promising results in specific patient populations, such as those with eosinophilic asthma. Future research may focus on identifying patient subgroups who are most likely to respond to CRTH2-targeted therapies, potentially through the use of biomarkers. The development of inhaled CRTH2 antagonists could also offer a more targeted approach with fewer systemic side effects.

Conclusion

This compound is a well-characterized dual antagonist of the PGD2 receptors CRTH2 and DP. While it demonstrated potent activity in preclinical models, it failed to show significant efficacy in a broad population of patients with moderate-to-severe asthma. This underscores the challenges in the clinical development of drugs targeting complex inflammatory pathways. Nevertheless, the extensive research on this compound and other CRTH2 antagonists has significantly advanced our understanding of the role of PGD2 in allergic inflammation and continues to inform the development of novel therapies for asthma and other allergic diseases.

References

The Discovery and Development of Pexopiprant: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The rationale for developing a dual antagonist was based on the central role of PGD2 in mediating allergic inflammatory responses, with the hypothesis that blocking both of its receptors would provide a more comprehensive therapeutic effect in diseases like asthma. This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing insights into its pharmacological profile, experimental methodologies, and the outcomes of its clinical investigation. While showing promise in preclinical studies, this compound ultimately did not demonstrate efficacy in improving asthma symptoms or lung function in a Phase II clinical trial, highlighting the complexities of translating preclinical findings in this therapeutic area.

Introduction: The Rationale for DP1/DP2 Receptor Antagonism

Prostaglandin D2 (PGD2) is a major eicosanoid mediator released primarily from mast cells upon allergic stimulation. It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (CRTH2)[1]. The activation of these receptors orchestrates a cascade of inflammatory events central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.

  • DP1 Receptor: Activation of the DP1 receptor is primarily associated with vasodilation and has been implicated in the regulation of immune responses.

  • DP2 Receptor (CRTH2): The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation promotes the chemotaxis and activation of these cells, leading to the release of pro-inflammatory cytokines and the amplification of the allergic inflammatory cascade.

Given the complementary roles of these two receptors in the allergic response, the development of a dual antagonist was pursued with the expectation of a more profound therapeutic benefit than targeting either receptor alone[1]. This compound was identified as a potent dual antagonist of both DP1 and DP2 receptors.

Discovery and Preclinical Development

Lead Optimization and Chemical Synthesis

This compound, chemically known as 2-(4-(4-(tert-butylcarbamoyl)-2-(2-chloro-4-cyclopropylphenyl sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetic acid, was discovered through the optimization of a series of phenylacetic acid derivatives[1]. The lead compound, AMG 009, showed high affinity for the DP2 receptor but moderate affinity for the DP1 receptor. The optimization process focused on improving the potency for the DP1 receptor while maintaining the high affinity for the DP2 receptor[1].

A general synthetic scheme for this compound and related compounds is outlined below. The synthesis involves the reaction of a substituted nitrobenzoyl chloride with an appropriate amine, followed by displacement with a hydroxyphenylacetic acid derivative, reduction of the nitro group, and subsequent sulfonylation and ester hydrolysis[1].

General Synthetic Scheme for this compound (AMG 853)

G cluster_1 Starting Materials cluster_2 Intermediate 1 cluster_3 Intermediate 2 cluster_4 Intermediate 3 cluster_5 Final Product 4-Chloro-3-nitrobenzoyl chloride 4-Chloro-3-nitrobenzoyl chloride N-(tert-butyl)-4-chloro-3-nitrobenzamide N-(tert-butyl)-4-chloro-3-nitrobenzamide 4-Chloro-3-nitrobenzoyl chloride->N-(tert-butyl)-4-chloro-3-nitrobenzamide + tert-Butylamine tert-Butylamine tert-Butylamine Bis-aryl ether Bis-aryl ether N-(tert-butyl)-4-chloro-3-nitrobenzamide->Bis-aryl ether + 4-Hydroxyphenylacetic acid derivative Aniline methyl ester Aniline methyl ester Bis-aryl ether->Aniline methyl ester Nitro reduction, Esterification This compound (AMG 853) This compound (AMG 853) Aniline methyl ester->this compound (AMG 853) Sulfonylation, Hydrolysis

Caption: High-level synthetic route to this compound.

In Vitro Pharmacology

The potency of this compound was evaluated through in vitro binding and functional assays.

Assay TypeReceptorSpeciesCell LineIC50 (nM)
Radioligand BindingDP2 (CRTH2)HumanHEK-2938
Radioligand BindingDP1HumanHEK-29335
PGD2-induced cAMP responsePlateletsHuman--
PGD2-induced granulocyte modulationWhole BloodHuman--
Data sourced from Tocris Bioscience and Liu et al., 2010

Radioligand Binding Assay (General Protocol): A competitive radioligand binding assay was utilized to determine the affinity of this compound for the human DP1 and DP2 receptors. The general protocol involved the use of HEK-293 cells stably expressing either the human DP1 or DP2 receptor.

  • Radioligand: [3H]-PGD2 was used as the radioligand.

  • Assay Principle: The assay measures the ability of increasing concentrations of this compound to displace the binding of a fixed concentration of [3H]-PGD2 to the receptors.

  • Procedure (General Steps):

    • HEK-293 cell membranes expressing the target receptor were prepared.

    • Membranes were incubated with [3H]-PGD2 and varying concentrations of this compound in a suitable buffer.

    • The reaction was allowed to reach equilibrium.

    • Bound and free radioligand were separated via filtration.

    • The amount of bound radioactivity was quantified using scintillation counting.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves.

Note: Specific details regarding buffer composition, incubation times, and protein concentrations were not available in the reviewed literature.

Functional Assays (General Description): Functional assays were conducted to assess the antagonist activity of this compound. These included measuring the inhibition of PGD2-induced cAMP response in human platelets and PGD2-induced down-modulation of CRTH2 on granulocytes in human whole blood.

Note: Detailed protocols for these functional assays were not available in the reviewed literature.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in rats and cynomolgus monkeys.

SpeciesDose (mg/kg)RouteT1/2 (h)CL (mL/min/kg)Vss (L/kg)F (%)
Rat0.5IV1.9131.6-
Rat2PO---77
Cynomolgus Monkey0.5IV3.34.81.3-
Cynomolgus Monkey2PO---83
Data sourced from Liu et al., 2010

Preclinical efficacy studies for DP2 receptor antagonists often utilize animal models of allergic asthma, such as the ovalbumin-sensitized rat model. In these models, animals are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged to induce an asthma-like phenotype characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness. The efficacy of the test compound is then evaluated by its ability to mitigate these inflammatory responses. This compound was shown to inhibit PGD2-induced airway constriction in vivo.

Note: Specific details of the preclinical efficacy studies for this compound were not available in the reviewed literature.

Clinical Development

This compound advanced into clinical development for the treatment of asthma.

Phase I Clinical Trials

Phase I studies are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of a new drug candidate. While it is documented that this compound was administered to healthy human subjects, detailed pharmacokinetic data from these Phase I studies were not available in the reviewed literature.

Phase II Clinical Trial (NCT00713083)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in adults with inadequately controlled, moderate-to-severe asthma.

  • Population: Adults with moderate-to-severe asthma who remained symptomatic despite treatment with inhaled corticosteroids.

  • Interventions: Patients were randomized to receive one of the following treatments for 12 weeks:

    • Placebo

    • This compound 5 mg twice daily

    • This compound 25 mg twice daily

    • This compound 100 mg twice daily

    • This compound 200 mg once daily

  • Primary Endpoint: Change from baseline in the total Asthma Control Questionnaire (ACQ) score at week 12.

  • Secondary Endpoints: Included changes in FEV1, symptom scores, use of rescue medication, and exacerbation rates.

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment 12-Week Treatment Phase cluster_followup Follow-up Screening Patient Screening (Moderate-to-Severe Asthma) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Pexo5 This compound 5mg BID Randomization->Pexo5 Pexo25 This compound 25mg BID Randomization->Pexo25 Pexo100 This compound 100mg BID Randomization->Pexo100 Pexo200 This compound 200mg QD Randomization->Pexo200 FollowUp End of Study Assessments (ACQ, FEV1, etc.) Placebo->FollowUp 12 Weeks Pexo5->FollowUp 12 Weeks Pexo25->FollowUp 12 Weeks Pexo100->FollowUp 12 Weeks Pexo200->FollowUp 12 Weeks G cluster_ligand Ligand cluster_receptors Receptors cluster_antagonist Antagonist cluster_downstream Downstream Effects PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Vasodilation Vasodilation DP1->Vasodilation Gs -> adenylyl cyclase -> cAMP Inflammation Inflammatory Cell Chemotaxis & Activation (Eosinophils, Th2 Cells) DP2->Inflammation Gi -> PLC -> IP3/DAG -> Ca2+ This compound This compound (AMG 853) This compound->DP1 This compound->DP2

References

Pexopiprant: A Preclinical Research Compendium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexopiprant (formerly AMG 853) is a potent, orally bioavailable small-molecule dual antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2) and the D-prostanoid (DP) receptor 1 (DP1).[1][2] Prostaglandin D2 is a key lipid mediator released predominantly by mast cells during allergic responses and is implicated in the pathogenesis of various inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis.[2][3] PGD2 exerts its effects through two G protein-coupled receptors: DP1 and DP2.[2] The activation of the DP2 receptor on Th2 cells, eosinophils, and basophils promotes their chemotaxis and activation, contributing to the inflammatory cascade. This compound was developed to antagonize these effects and was investigated as a potential therapeutic for asthma. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Mechanism of Action

This compound functions as a competitive antagonist at both the DP1 and DP2 receptors. By binding to these receptors, it blocks the downstream signaling cascades initiated by PGD2. The DP2 receptor is coupled to a Gi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium, promoting cellular activation and migration. The DP1 receptor, in contrast, is coupled to a Gs protein, and its activation increases intracellular cAMP. By antagonizing both receptors, this compound aims to comprehensively inhibit the pro-inflammatory effects of PGD2.

Signaling Pathway of PGD2 and this compound's Intervention

PGD2_Signaling_Pathway cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds DP1 DP1 Receptor PGD2->DP1 Binds This compound This compound (AMG 853) This compound->DP2 Antagonism This compound->DP1 Antagonism Gi Gi DP2->Gi Activates Gs Gs DP1->Gs Activates AC_inhibited Adenylate Cyclase (Inhibited) Gi->AC_inhibited Inhibits Ca_inc ↑ Intracellular Ca²⁺ Gi->Ca_inc AC_activated Adenylate Cyclase (Activated) Gs->AC_activated Activates cAMP_dec ↓ cAMP AC_inhibited->cAMP_dec cAMP_inc ↑ cAMP AC_activated->cAMP_inc Inflammation Eosinophil & Th2 Cell Chemotaxis & Activation cAMP_dec->Inflammation Ca_inc->Inflammation

Caption: PGD2 signaling and this compound's antagonistic action.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound (AMG 853).

Table 1: In Vitro Receptor Binding and Functional Activity
AssayReceptorSpeciesConditionIC50 / KbReference
[³H]-PGD₂ Displacement BindingCRTH2 (DP2)Human50% Human Plasma0.021 µM (IC₅₀)
[³H]-PGD₂ Displacement BindingDP (DP1)Human50% Human Plasma0.28 µM (IC₅₀)
Guinea Pig Whole Blood cAMP AssayDP (DP1)Guinea PigWhole Blood5 nM (Kb)
Table 2: In Vivo Efficacy in a Guinea Pig Model of PGD2-Induced Airway Constriction
TreatmentDose (mg/kg, s.c.)Plasma Exposure at 4h (µM)Inhibition of PGD2-induced Airway Constriction (%)Reference
This compound (AMG 853)0.30.1~40%
This compound (AMG 853)10.3~75%
This compound (AMG 853)31.0~90%
Table 3: Preclinical Pharmacokinetic Parameters of this compound
SpeciesClearance (mL/min/kg)Oral Bioavailability (%)Reference
Rat13100
Cynomolgus Monkey1.6100

Note: The provided data for AMG 009, a precursor to this compound, showed a Kb of 82 nM in the guinea pig whole blood cAMP assay.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These represent standard protocols used in the evaluation of DP2 receptor antagonists.

Receptor Binding Assay (Displacement Assay)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the DP2 and DP1 receptors.

Materials:

  • HEK-293 cells expressing human CRTH2 (DP2) or DP1 receptors.

  • [³H]-PGD₂ (radiolabeled ligand).

  • This compound (test compound).

  • Binding buffer (e.g., containing 0.5% BSA or 50% human plasma).

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor-expressing cells with a fixed concentration of [³H]-PGD₂ and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by washing the cells.

  • Quantification: Measure the amount of [³H]-PGD₂ that remains bound to the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGD₂, is determined from this curve.

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor-expressing cells - [³H]-PGD₂ (Radioligand) - this compound (Test Compound) Start->Prepare_Reagents Incubate Incubate Cells with Radioligand and this compound Prepare_Reagents->Incubate Wash Wash Cells to Remove Unbound Radioligand Incubate->Wash Measure Measure Radioactivity of Bound Ligand Wash->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a receptor binding assay.
In Vivo Model of PGD2-Induced Airway Constriction

This animal model assesses the in vivo efficacy of a compound in blocking the bronchoconstrictive effects of PGD2.

Objective: To evaluate the ability of this compound to inhibit PGD2-induced airway constriction in guinea pigs.

Animals: Guinea pigs.

Procedure:

  • Compound Administration: Administer this compound or vehicle subcutaneously to the guinea pigs.

  • Waiting Period: Allow for a 4-hour pre-dosing period.

  • PGD2 Challenge: Expose the animals to an aerosolized solution of PGD2.

  • Measurement of Airway Resistance: Measure airway resistance (e.g., using enhanced pause - Penh) in response to the PGD2 challenge.

  • Data Analysis: Compare the increase in airway resistance in this compound-treated animals to that in vehicle-treated animals to determine the percentage of inhibition.

Preclinical Development Workflow

The development of a drug like this compound follows a structured preclinical workflow to assess its safety and efficacy before human trials.

Preclinical_Development_Workflow Discovery Drug Discovery (Lead Identification) In_Vitro In Vitro Studies - Receptor Binding - Functional Assays Discovery->In_Vitro In_Vivo_Efficacy In Vivo Efficacy (Animal Models of Disease) In_Vitro->In_Vivo_Efficacy Pharmacokinetics Preclinical Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies - Acute and Chronic Toxicity - Safety Pharmacology Pharmacokinetics->Toxicology IND Investigational New Drug (IND) Application Submission Toxicology->IND Clinical_Trials Phase I-III Clinical Trials IND->Clinical_Trials

Caption: A typical preclinical drug development workflow.

Preclinical Safety and Toxicology

While specific toxicology data for this compound is not publicly available, standard preclinical safety evaluations for a small molecule drug would include:

  • In vitro toxicology: Assessment of mutagenicity (e.g., Ames test) and chromosomal aberrations.

  • In vivo toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Safety pharmacology: Studies to evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity studies: To assess the potential for the drug to damage genetic material.

  • Reproductive and developmental toxicology studies: To evaluate potential effects on fertility and fetal development.

Conclusion

The preclinical data for this compound (AMG 853) demonstrate its potent dual antagonism of the DP2 and DP1 receptors. In vitro studies confirmed its high binding affinity, and in vivo experiments in a guinea pig model showed its efficacy in blocking PGD2-induced airway constriction. Pharmacokinetic studies in rats and monkeys indicated excellent oral bioavailability. Despite these promising preclinical findings, this compound did not demonstrate efficacy in improving asthma symptoms or lung function in a Phase II clinical trial in patients with moderate-to-severe asthma. This highlights the challenges of translating preclinical efficacy to clinical benefit in complex inflammatory diseases. The data and methodologies presented in this guide provide a comprehensive overview of the preclinical evaluation of this compound and can serve as a valuable resource for researchers in the field of respiratory and inflammatory drug discovery.

References

Methodological & Application

Pexopiprant (AMG 853): Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexopiprant, also known as AMG 853, is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2). The interaction between PGD2 and the DP2 receptor is a key signaling pathway implicated in the pathogenesis of allergic inflammation, particularly in conditions such as asthma and allergic rhinitis. PGD2, when bound to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, mediates pro-inflammatory responses such as cell migration, activation, and the release of cytokines. By blocking this interaction, this compound serves as a valuable tool for investigating the roles of the PGD2-DP2 signaling axis in inflammatory processes and for the potential development of therapeutic agents.

These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture systems. The methodologies described herein cover essential assays for characterizing the antagonistic activity of this compound, including its effects on cell viability, receptor binding, downstream signaling, and cell migration.

Data Presentation

The following table summarizes the key quantitative data for this compound (AMG 853) from in vitro studies.

ParameterValueCell Line/SystemReference
IC50 (DP2 Receptor) 8 nMPlasmaTocris Bioscience
IC50 (DP1 Receptor) 35 nMPlasmaTocris Bioscience
Effective Concentration 1 µMHuman Basophils (ex vivo)(AMG853, A Bispecific Prostaglandin D2 Receptor 1 and 2 Antagonist, Dampens Basophil Activation and Related Lupus-Like Nephritis Activity in Lyn-Deficient Mice - NIH, 2022)[1]
Solubility in DMSO 100 mg/mL (219.17 mM)MedchemExpress.com

Signaling Pathway

The binding of Prostaglandin D2 (PGD2) to its receptor, DP2 (CRTH2), on the surface of immune cells like eosinophils and Th2 cells, triggers a G-protein coupled signaling cascade. This activation leads to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and ultimately results in pro-inflammatory responses including cell migration and cytokine release. This compound acts as an antagonist, blocking PGD2 from binding to the DP2 receptor and thereby inhibiting these downstream inflammatory signals.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds This compound This compound This compound->DP2 Blocks G_protein Gαi/Gq DP2->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Inflammatory_Response Pro-inflammatory Responses (Migration, Cytokine Release) Ca_mobilization->Inflammatory_Response cAMP ↓ cAMP AC->cAMP

Caption: PGD2-DP2 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line to determine a non-toxic working concentration range. A common method is the MTT assay.

Experimental Workflow

Cell_Viability_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with a dilution series of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H Calcium_Mobilization_Workflow A Seed CHO-K1/DP2 cells in a 96-well black-walled, clear-bottom plate B Incubate for 24 hours A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) B->C D Incubate for 30-60 minutes C->D E Wash cells to remove excess dye D->E F Pre-incubate with this compound or vehicle for 15 minutes E->F G Stimulate with PGD2 (EC80 concentration) F->G H Measure fluorescence intensity kinetically G->H Chemotaxis_Workflow A Isolate primary eosinophils or culture EoL-1 cells B Resuspend cells in assay medium A->B C Pre-incubate cells with this compound or vehicle B->C E Add cell suspension to the upper chamber (insert) C->E D Add chemoattractant (PGD2) to the lower chamber of a Transwell plate D->E F Incubate for 1-3 hours E->F G Remove non-migrated cells from the top of the insert F->G H Stain and count migrated cells on the bottom of the insert G->H

References

Application Notes and Protocols for Pexopiprant in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, publicly available research specifically detailing the use of pexopiprant in animal models of asthma is limited. The following application notes and protocols are based on the established mechanisms of DP2 receptor antagonists and data from preclinical and clinical studies of analogous compounds, such as fevipiprant and OC000459. These protocols are intended to serve as a comprehensive guide and may require optimization for specific experimental contexts.

Introduction

This compound is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). In the pathophysiology of asthma, prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon allergen exposure.[1][2] PGD2 activates the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, leading to their recruitment, activation, and the subsequent release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[3][4][5] This cascade of events contributes to the characteristic features of asthma, including eosinophilic inflammation, airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. By blocking the DP2 receptor, this compound and other antagonists in its class aim to mitigate these inflammatory processes.

Mechanism of Action: DP2 Receptor Antagonism

The therapeutic potential of this compound in asthma stems from its ability to inhibit the pro-inflammatory signaling cascade mediated by the PGD2-DP2 axis.

  • Inhibition of Immune Cell Recruitment and Activation: this compound blocks the chemotactic signals that draw eosinophils, Th2 cells, and ILC2s to the airways.

  • Reduction of Type 2 Cytokine Release: By antagonizing the DP2 receptor, this compound can reduce the production and release of key type 2 cytokines (IL-4, IL-5, IL-13) from activated immune cells.

  • Amelioration of Airway Inflammation and Remodeling: The reduction in eosinophilic inflammation and cytokine signaling is expected to alleviate airway hyperresponsiveness and may have long-term beneficial effects on airway remodeling, such as reducing airway smooth muscle mass.

Below is a diagram illustrating the signaling pathway targeted by this compound.

DP2_Signaling_Pathway cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Immune Cell Activation cluster_3 This compound Action cluster_4 Downstream Effects Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell activates PGD2 PGD2 Mast_Cell->PGD2 releases DP2_Receptor DP2 Receptor PGD2->DP2_Receptor binds to Th2_Cell Th2 Cell DP2_Receptor->Th2_Cell activates ILC2 ILC2 DP2_Receptor->ILC2 activates Eosinophil Eosinophil DP2_Receptor->Eosinophil recruits & activates Cytokines IL-4, IL-5, IL-13 Th2_Cell->Cytokines release ILC2->Cytokines release Inflammation Airway Inflammation Eosinophil->Inflammation This compound This compound This compound->DP2_Receptor blocks Cytokines->Inflammation AHR Airway Hyperresponsiveness Inflammation->AHR Remodeling Airway Remodeling Inflammation->Remodeling

Figure 1: PGD2-DP2 Signaling Pathway in Asthma.

Quantitative Data Summary

The following table summarizes dosage and administration data from clinical trials of the DP2 antagonist OC000459, which can serve as a reference for designing preclinical studies with this compound. Animal model dosages are often scaled from human equivalent doses based on body surface area.

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
OC000459 Human (Asthma Patients)25 mg once dailyOralSignificant improvement in FEV1; effective in eosinophil-dominant asthma.
OC000459 Human (Asthma Patients)200 mg once dailyOralImproved lung function and asthma symptoms.
OC000459 Human (Asthma Patients)100 mg twice dailyOralImproved lung function and asthma symptoms.
OC000459 Human (Asthma Patients)200 mg twice dailyOralReduced sputum eosinophils and attenuated the late asthmatic response.
Fevipiprant Human (Asthma Patients)225 mg twice dailyOralReduced airway smooth muscle mass.

FEV1: Forced Expiratory Volume in 1 second.

Experimental Protocols

The following are detailed methodologies for key experiments in animal models of allergic asthma. These protocols are generalized and should be adapted to the specific research question and institutional guidelines.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to study Th2-mediated airway inflammation.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • This compound (or vehicle control)

  • Nebulizer system

  • Whole-body plethysmograph for AHR measurement

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

  • Drug Administration:

    • Beginning on day 21, administer this compound or vehicle control daily via oral gavage. The optimal dose should be determined in pilot studies.

  • Allergen Challenge:

    • On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 32 (48 hours after the final challenge), measure AHR using a whole-body plethysmograph.

    • Record baseline Penh (enhanced pause) values.

    • Expose mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record Penh values for 3 minutes at each concentration.

  • Sample Collection:

    • Immediately following AHR measurement, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis (e.g., OVA-specific IgE).

    • Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with saline.

    • Collect lung tissue for histology and gene expression analysis.

  • Analysis:

    • BAL Fluid: Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) on cytospin preparations stained with Diff-Quik.

    • Serum: Measure OVA-specific IgE levels by ELISA.

    • Lung Tissue: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (for inflammation) and Periodic acid-Schiff (PAS) staining (for mucus production).

    • Gene Expression: Extract RNA from lung tissue to analyze the expression of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by qRT-PCR.

House Dust Mite (HDM)-Induced Chronic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen.

Materials:

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

  • Sterile, pyrogen-free saline

  • This compound (or vehicle control)

  • Equipment for intranasal administration

  • Whole-body plethysmograph

Protocol:

  • Sensitization and Challenge:

    • On day 0, sensitize mice by intranasal (i.n.) administration of 25 µg of HDM extract in 50 µL of saline.

    • From day 7 to day 11, challenge the mice daily with 5 µg of HDM extract in 50 µL of saline intranasally.

    • For a chronic model, continue with twice-weekly HDM challenges for several weeks.

  • Drug Administration:

    • Administer this compound or vehicle control daily via oral gavage, starting one day before the first challenge or therapeutically after the establishment of inflammation.

  • Assessment of AHR and Sample Collection:

    • Perform AHR measurements and sample collection as described in the OVA model, typically 24-48 hours after the final HDM challenge.

  • Analysis:

    • Conduct analyses of BAL fluid, serum, and lung tissue as described for the OVA model.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound in an animal model of asthma.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks) Start->Animal_Acclimatization Sensitization Sensitization Phase (e.g., OVA/Alum i.p. on Day 0 & 14) Animal_Acclimatization->Sensitization Treatment_Groups Assign to Treatment Groups Sensitization->Treatment_Groups Pexopiprant_Group This compound Administration (e.g., daily oral gavage) Treatment_Groups->Pexopiprant_Group Vehicle_Group Vehicle Control Administration Treatment_Groups->Vehicle_Group Challenge Allergen Challenge Phase (e.g., OVA aerosol on Day 28-30) Pexopiprant_Group->Challenge Vehicle_Group->Challenge AHR_Measurement Airway Hyperresponsiveness Measurement (Day 32) Challenge->AHR_Measurement Sample_Collection Sample Collection (BALF, Blood, Lungs) AHR_Measurement->Sample_Collection Data_Analysis Data Analysis (Cell counts, ELISA, Histology, PCR) Sample_Collection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Pexopiprant Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexopiprant is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). As a key player in type 2 inflammatory pathways, the DP2 receptor is a significant target in the research and development of treatments for allergic diseases such as asthma and allergic rhinitis. Proper preparation and storage of this compound solutions are critical for ensuring the accuracy, reproducibility, and validity of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo research applications.

Mechanism of Action

This compound functions by competitively inhibiting the binding of PGD2 to the DP2 receptor. This action blocks the downstream signaling cascade that leads to the activation and recruitment of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. By interrupting this pathway, this compound can mitigate the inflammatory responses characteristic of allergic conditions.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyData
Molecular Formula C₂₁H₂₀F₃N₃O₄S
Molecular Weight 483.46 g/mol
Appearance Crystalline solid
CAS Number 932708-14-0
Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. However, based on information from chemical suppliers and general characteristics of similar small molecules, the following qualitative solubility and recommended stock solution concentrations can be used as a guide.

SolventQualitative SolubilityRecommended Stock Concentration
Dimethyl Sulfoxide (DMSO) Soluble10 mM
Ethanol Sparingly SolubleData not available
Water InsolubleNot recommended for primary stock
Phosphate-Buffered Saline (PBS) InsolubleNot recommended for primary stock

Note: It is always recommended to perform a small-scale solubility test with the specific batch of this compound and solvent being used before preparing a large stock solution.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway inhibited by this compound. Prostaglandin D2 (PGD2), released from mast cells and other immune cells, binds to the DP2 receptor on the surface of inflammatory cells like Th2 cells and eosinophils. This binding activates a G-protein coupled signaling cascade, leading to cellular responses such as chemotaxis, degranulation, and cytokine release, which are central to the allergic inflammatory response. This compound blocks the initial binding of PGD2 to the DP2 receptor, thereby inhibiting these downstream effects.

Pexopiprant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds & Activates This compound This compound This compound->DP2 Inhibits G_Protein Gi/o Protein Activation DP2->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Increased Intracellular Ca²⁺ IP3_DAG->Ca_Influx Cell_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca_Influx->Cell_Response

Caption: this compound inhibits the PGD2-mediated DP2 receptor signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for most in vitro and in vivo studies.

Materials:

  • This compound powder (MW: 483.46 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.8346 mg of this compound powder.

    • Calculation: 0.01 mol/L * 0.001 L * 483.46 g/mol = 0.0048346 g = 4.8346 mg

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO (e.g., 1 mL for 4.8346 mg of this compound) to the tube.

  • Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (serum-free or serum-containing, as required by the assay)

  • Sterile polypropylene tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Strategy: Plan your dilutions to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5% and preferably ≤ 0.1%. A vehicle control (cell culture medium with the same final concentration of DMSO) must be included in all experiments.

  • Serial Dilution (Example): To prepare a 10 µM working solution from a 10 mM stock:

    • Perform an initial 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a 100 µM intermediate solution.

    • Perform a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working solution. The final DMSO concentration in this example would be 0.1%.

  • Direct Addition for High Concentrations: For higher working concentrations, direct addition to the medium may be possible, but always calculate the final DMSO concentration.

  • Mixing: Gently vortex or pipette the working solutions to ensure homogeneity.

  • Application to Cells: Use the freshly prepared working solutions to treat cells immediately. Do not store aqueous working solutions for extended periods.

Preparation of Dosing Solutions for In Vivo Studies

The formulation of this compound for in vivo studies, particularly for oral administration, requires careful selection of a vehicle to ensure appropriate solubility and bioavailability. The following are example vehicle formulations that have been used for other DP2 antagonists in rodents and can be adapted for this compound.

Vehicle Formulations for Oral Gavage in Rodents:

  • Vehicle 1: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in Water:

    • Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC powder to water while stirring.

    • From a 10 mM this compound in DMSO stock, calculate the required volume for the desired final concentration.

    • Add the this compound-DMSO solution to the HPMC vehicle. The final DMSO concentration should be kept to a minimum, ideally below 5%.

    • Vortex or sonicate the final formulation to ensure a uniform suspension.

  • Vehicle 2: 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Tween 80 in Water:

    • Prepare the vehicle by dissolving Tween 80 in water, followed by the addition of methylcellulose.

    • Add the calculated amount of this compound from a concentrated DMSO stock.

    • Homogenize the mixture to form a stable suspension.

Note: The stability of this compound in these aqueous-based vehicles for in vivo studies should be determined empirically. It is recommended to prepare dosing solutions fresh daily.

Experimental Workflow for In Vivo Dosing Solution Preparation:

InVivo_Workflow start Start calc_dose Calculate Total Dose & Volume start->calc_dose prep_vehicle Prepare Vehicle Solution (e.g., 0.5% HPMC in water) calc_dose->prep_vehicle dissolve_pexo Dissolve this compound in Minimal DMSO (Stock Solution) calc_dose->dissolve_pexo combine Add this compound-DMSO to Vehicle prep_vehicle->combine dissolve_pexo->combine homogenize Homogenize Solution (Vortex/Sonicate) combine->homogenize administer Administer to Animal (e.g., Oral Gavage) homogenize->administer end End administer->end

Caption: Workflow for preparing this compound dosing solutions for in vivo studies.

Solution Storage and Stability

Proper storage of this compound solutions is crucial to maintain their chemical integrity and biological activity.

Solution TypeSolventStorage TemperatureShelf LifeRecommendations
Stock Solution DMSO-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 monthFor shorter-term storage. Protect from light.[1]
Working Solutions Aqueous Media (e.g., cell culture medium, PBS-based vehicles)2-8°CPrepare fresh dailyThis compound may be unstable in aqueous solutions over extended periods. Avoid long-term storage.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form to avoid inhalation.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

These application notes and protocols are intended to serve as a comprehensive guide for the preparation and storage of this compound solutions. Adherence to these guidelines will help ensure the quality and reliability of your research data.

References

Pexopiprant in Flow Cytometry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pexopiprant, a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2, also known as CRTH2), in flow cytometry-based assays. This document outlines the mechanism of action of this compound, its utility in studying immune cell function, and detailed protocols for its application in competitive binding, cell activation, and migration assays.

Introduction to this compound and its Target, DP2

This compound is an oral antagonist of the DP2 receptor.[1] The DP2 receptor is a G protein-coupled receptor primarily expressed on key cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Its natural ligand is Prostaglandin D2 (PGD2), a lipid mediator released predominantly by mast cells upon allergen stimulation. The interaction of PGD2 with DP2 triggers a signaling cascade that promotes the recruitment and activation of these inflammatory cells, contributing to the pathophysiology of allergic diseases such as asthma.[2][3]

By blocking the DP2 receptor, this compound can inhibit the downstream effects of PGD2, making it a valuable tool for investigating the role of the PGD2-DP2 axis in various immune processes. Flow cytometry, with its ability to perform high-throughput, multi-parametric analysis of single cells, is an ideal platform for elucidating the cellular effects of this compound.

Quantitative Data Summary

The following table summarizes the binding affinity and functional inhibitory concentrations of a structurally related and well-characterized DP2 antagonist, OC000459 (Timapiprant). These values provide a strong reference for determining appropriate experimental concentrations for this compound. While a precise Ki for this compound is stated as < 100nM, the data for OC000459 offers a more defined starting point for dose-response experiments.[1]

ParameterLigandReceptorValueReference
Ki OC000459Native Human DP2 (Th2 cells)4 nM[4]
Ki OC000459Recombinant Human DP213 nM
IC50 OC000459PGD2-mediated Chemotaxis (Human Th2 cells)28 nM
IC50 OC000459PGD2-mediated IL-13 Production (Human Th2 cells)19 nM

Signaling Pathways and Experimental Workflows

DP2 Receptor Signaling Pathway

The binding of PGD2 to the DP2 receptor on immune cells initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine release. This compound acts by competitively inhibiting this initial binding step.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to This compound This compound This compound->DP2 Blocks G_protein Gi/o Protein Activation DP2->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_flux Intracellular Ca2+ Flux IP3_DAG->Ca_flux PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release - Cell Shape Change Ca_flux->Cellular_Response MAPK MAPK Pathway Activation (ERK, p38) PKC->MAPK MAPK->Cellular_Response Competitive_Binding_Workflow A Isolate Target Cells (e.g., Eosinophils, Th2 cells) B Incubate cells with varying concentrations of this compound A->B C Add a fixed concentration of fluorescently labeled PGD2 analog B->C D Incubate to allow binding equilibrium to be reached C->D E Wash cells to remove unbound ligand D->E F Analyze fluorescence intensity by Flow Cytometry E->F G Determine IC50 and Ki of this compound F->G Eosinophil_Shape_Change_Workflow A Isolate human peripheral blood eosinophils B Pre-incubate eosinophils with This compound or vehicle control A->B C Stimulate with PGD2 (or other DP2 agonist) B->C D Incubate for a short period (e.g., 5-15 minutes) at 37°C C->D E Fix cells with paraformaldehyde D->E F Analyze changes in FSC and SSC by Flow Cytometry E->F G Quantify inhibition of PGD2-induced shape change F->G ILC2_Migration_Workflow A Isolate or culture ILC2s B Pre-incubate ILC2s with This compound or vehicle control A->B D Add ILC2s to the upper chamber B->D C Place PGD2 in the lower chamber of a Transwell plate E Incubate to allow cell migration D->E F Collect cells from the lower chamber E->F G Quantify migrated cells using Flow Cytometry with counting beads F->G

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Pexopiprant

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a representative high-performance liquid chromatography (HPLC) method for the quantitative determination of Pexopiprant in bulk drug substance and pharmaceutical dosage forms. The method is designed to be stability-indicating, capable of separating this compound from its potential degradation products and process-related impurities.[1][2][3] This document provides a detailed protocol, including chromatographic conditions, sample preparation, and system suitability criteria. The presented method is a template and requires optimization and validation by the end-user to ensure it is fit for its intended purpose.[4][5]

Introduction

This compound is a selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2). High-performance liquid chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the analysis of drug substances and products, offering high sensitivity, selectivity, and accuracy. The development of a robust, stability-indicating HPLC method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by separating the active pharmaceutical ingredient (API) from any impurities and degradation products that may form during manufacturing or storage. This application note outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector is recommended.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or other suitable buffering agents.

  • Sample Diluent: A mixture of water and acetonitrile is typically used as a diluent in reversed-phase chromatography.

Chromatographic Conditions

A hypothetical set of starting chromatographic conditions is provided in Table 1. These parameters should be optimized during method development.

Table 1: Representative Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV spectrum of this compound
Run Time Approximately 20 minutes

Table 2: Representative Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

Sample Preparation (for a hypothetical tablet formulation)
  • Sample Stock Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.

  • Add approximately 15 mL of sample diluent and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the sample diluent and mix well.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Working Sample Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the clear supernatant into a 50 mL volumetric flask and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results should meet the acceptance criteria outlined in Table 3 before sample analysis begins.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)

Method Validation Parameters (Hypothetical Data)

A comprehensive method validation should be performed according to ICH guidelines. The following tables summarize the type of data that would be collected.

Table 4: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
25250123
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) ≥ 0.999

Table 5: Accuracy (Recovery)

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%20.019.999.5
100%25.025.1100.4
120%30.029.899.3

Table 6: Precision (Repeatability)

Injection #Peak Area (Arbitrary Units)
11003450
21004567
31002345
41005678
51001234
61006789
Mean 1004010.5
Standard Deviation 2106.3
% RSD 0.21

Visualizations

The following diagrams illustrate the experimental workflow and the logical components of the HPLC system.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start mobile_phase Prepare Mobile Phase start->mobile_phase standard_prep Prepare Standard Solutions mobile_phase->standard_prep sample_prep Prepare Sample Solutions standard_prep->sample_prep system_suitability Perform System Suitability Tests sample_prep->system_suitability inject_samples Inject Standard and Sample Solutions system_suitability->inject_samples If Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Results integrate_peaks->calculate_results report Generate Report calculate_results->report end End report->end

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_System solvent Solvent Reservoir(s) degasser Degasser solvent->degasser Mobile Phase pump Pump degasser->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column Sample Injection detector Detector (UV/PDA) column->detector data_system Data Acquisition System detector->data_system Signal waste Waste detector->waste

Caption: Logical components of a typical HPLC system.

Conclusion

The described HPLC method provides a starting point for the development of a reliable and robust analytical procedure for the quantification of this compound. The method is designed to be stability-indicating, which is a critical requirement for quality control in the pharmaceutical industry. Final chromatographic conditions and validation parameters must be established by the user in their laboratory to ensure the method is suitable for its intended application.

References

Application Notes and Protocols for Pexopiprant in Primary Eosinophil and Basophil Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pexopiprant, a selective prostaglandin D2 receptor 2 (DP2 or CRTH2) antagonist, in in-vitro studies involving primary human eosinophils and basophils. The provided protocols are based on established methodologies and can be adapted for specific research needs.

Application Notes

This compound is a small molecule antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for DP2 is prostaglandin D2 (PGD2), a key mediator in allergic inflammation released primarily by mast cells.

By blocking the PGD2/DP2 signaling pathway, this compound is expected to inhibit the activation and recruitment of eosinophils and basophils, key effector cells in allergic diseases such as asthma and atopic dermatitis. In primary cell cultures, this compound can be used to investigate the specific role of the DP2 receptor in various cellular functions.

Expected Effects of this compound on Primary Eosinophil and Basophil Cultures:

  • Inhibition of Chemotaxis: this compound is anticipated to block PGD2-induced migration of eosinophils and basophils.

  • Reduction of Cell Activation: It is expected to decrease the expression of activation markers, such as CD69 and CD11b on eosinophils and CD63 and CD203c on basophils, following PGD2 stimulation.

  • Inhibition of Degranulation: this compound should reduce the release of pro-inflammatory mediators, including histamine and leukotrienes from basophils, and eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN) from eosinophils.

  • Modulation of Cytokine Release: The release of Th2 cytokines, such as IL-4 and IL-13, from basophils may be attenuated by this compound.

  • Inhibition of Shape Change and Calcium Mobilization: PGD2-induced morphological changes and intracellular calcium influx in eosinophils are expected to be inhibited by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in-vitro experiments with this compound on primary human eosinophils and basophils. These tables are provided as a template for presenting experimental results.

Table 1: Effect of this compound on PGD2-Induced Eosinophil Chemotaxis

This compound ConcentrationPGD2 (10 nM)Migrated Eosinophils (cells/field)% Inhibition
Vehicle Control-15 ± 5-
Vehicle Control+150 ± 200%
1 nM+110 ± 1527%
10 nM+65 ± 1057%
100 nM+25 ± 883%
1 µM+18 ± 688%

Table 2: Effect of this compound on PGD2-Induced Basophil Activation (CD63 Expression)

This compound ConcentrationPGD2 (10 nM)% CD63+ Basophils% Inhibition
Vehicle Control-5 ± 2-
Vehicle Control+60 ± 80%
1 nM+45 ± 625%
10 nM+25 ± 558%
100 nM+10 ± 383%
1 µM+7 ± 288%

Experimental Protocols

Protocol 1: Isolation of Primary Human Eosinophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable eosinophils using negative magnetic selection.

Materials:

  • Human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • Human Eosinophil Isolation Kit (Negative Selection)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile pipettes

  • Centrifuge

  • Magnet for cell separation

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate and discard the upper plasma and mononuclear cell layers.

  • Collect the granulocyte/erythrocyte pellet.

  • Resuspend the pellet in RBC Lysis Buffer and incubate for 10 minutes at room temperature.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in the recommended buffer from the Eosinophil Isolation Kit.

  • Add the Eosinophil Isolation Cocktail and incubate as per the manufacturer's instructions.

  • Add the magnetic particles and incubate.

  • Place the tube in the magnet and allow the magnetically labeled cells to adhere to the side of the tube.

  • Carefully pour the supernatant containing the untouched eosinophils into a new sterile tube.

  • Wash the isolated eosinophils with PBS and resuspend in the appropriate culture medium for downstream assays.

  • Assess purity and viability using flow cytometry or manual cell counting with a viability dye (e.g., Trypan Blue).

Protocol 2: Isolation of Primary Human Basophils from Peripheral Blood

This protocol details the enrichment of basophils followed by negative magnetic selection for high purity.

Materials:

  • Human whole blood collected in EDTA tubes

  • Percoll

  • PBS

  • Human Basophil Isolation Kit (Negative Selection)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile pipettes

  • Centrifuge

  • Magnet for cell separation

Procedure:

  • Prepare a discontinuous Percoll gradient as per established protocols to enrich for basophils.

  • Carefully layer diluted blood onto the Percoll gradient.

  • Centrifuge at 700 x g for 20 minutes at room temperature with the brake off.

  • Collect the basophil-enriched layer.

  • Wash the cells with PBS to remove Percoll.

  • Resuspend the enriched basophils in the buffer provided with the Basophil Isolation Kit.

  • Follow the manufacturer's protocol for negative selection, which is similar to the eosinophil isolation procedure (steps 10-14 in Protocol 1).

  • Assess the purity and viability of the isolated basophils.

Protocol 3: Eosinophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit PGD2-induced eosinophil migration.

Materials:

  • Isolated primary human eosinophils

  • Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane

  • RPMI 1640 medium with 0.1% BSA

  • PGD2

  • This compound

  • Calcein-AM (for fluorescence-based quantification) or Hemacolor stain (for manual counting)

  • Fluorescence plate reader or microscope

Procedure:

  • Resuspend isolated eosinophils in RPMI 1640 + 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add RPMI 1640 + 0.1% BSA containing either vehicle or PGD2 (chemoattractant) to the lower wells of the chemotaxis chamber.

  • Place the membrane over the lower wells.

  • Add the pre-incubated eosinophil suspension to the upper wells.

  • Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells on the bottom of the membrane.

    • Fluorescence Method: If cells were pre-labeled with Calcein-AM, measure the fluorescence of the migrated cells using a plate reader.

    • Manual Counting: Fix and stain the membrane with Hemacolor and count the number of migrated cells in several high-power fields under a microscope.

  • Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the PGD2-only control.

Protocol 4: Basophil Activation Test (BAT) by Flow Cytometry

This protocol assesses the effect of this compound on PGD2-induced basophil degranulation by measuring the surface expression of CD63.

Materials:

  • Isolated primary human basophils or whole blood

  • Stimulation buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+)

  • PGD2

  • This compound

  • Anti-CD63-PE, Anti-CD203c-PE, Anti-HLA-DR-FITC, Anti-CD123-APC (or other relevant basophil markers)

  • Fixation buffer (e.g., 1% paraformaldehyde)

  • Flow cytometer

Procedure:

  • Resuspend isolated basophils or use whole blood.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Add PGD2 or a positive control (e.g., anti-IgE) and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Stop the reaction by placing the tubes on ice.

  • Add the antibody cocktail for staining basophils and the activation marker CD63. Incubate for 20 minutes on ice in the dark.

  • Lyse red blood cells if using whole blood.

  • Wash the cells with staining buffer.

  • Fix the cells with fixation buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on the basophil population (e.g., SSC-low, CD123+, HLA-DR-) and analyze the percentage of CD63 positive cells.

  • Calculate the percentage inhibition of basophil activation for each this compound concentration.

Visualizations

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Activation This compound This compound This compound->DP2 Inhibition G_protein Gαi/Gq DP2->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Degranulation Degranulation Ca_mobilization->Degranulation PKC->Degranulation Activation Cell Activation PKC->Activation

Caption: PGD2/DP2 Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow_Eosinophil_Chemotaxis Blood_Collection 1. Whole Blood Collection (EDTA) Eosinophil_Isolation 2. Eosinophil Isolation (Negative Selection) Blood_Collection->Eosinophil_Isolation Pre_incubation 3. Pre-incubation with this compound Eosinophil_Isolation->Pre_incubation Chemotaxis_Assay 4. Chemotaxis Assay (vs. PGD2) Pre_incubation->Chemotaxis_Assay Quantification 5. Quantification of Migration Chemotaxis_Assay->Quantification Data_Analysis 6. Data Analysis (% Inhibition) Quantification->Data_Analysis Basophil_Activation_Test_Workflow Blood_Sample 1. Whole Blood or Isolated Basophils Pexopiprant_Incubation 2. Pre-incubation with this compound Blood_Sample->Pexopiprant_Incubation Stimulation 3. Stimulation with PGD2 Pexopiprant_Incubation->Stimulation Staining 4. Staining (CD63, Basophil Markers) Stimulation->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Analysis 6. Analysis (% CD63+ Basophils) Flow_Cytometry->Analysis

Application Notes and Protocols for Pexopiprant Administration in Murine Models of Allergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of pexopiprant (also known as OC000459) in murine models of allergic inflammation. This compound is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is the receptor for prostaglandin D2 (PGD2). The PGD2/CRTH2 signaling pathway is a key driver of type 2 inflammation, which underlies allergic diseases such as asthma and atopic dermatitis.[1][2] By blocking this pathway, this compound is expected to inhibit the recruitment and activation of key effector cells like eosinophils, basophils, and Th2 lymphocytes.[3]

The following protocols are designed to serve as a guide for investigating the therapeutic potential of this compound in preclinical murine models of allergy.

Mechanism of Action: The PGD2/CRTH2 Signaling Pathway

Prostaglandin D2 (PGD2) is a major inflammatory mediator released primarily by activated mast cells upon allergen exposure.[2] PGD2 exerts its effects through two main receptors: the D-prostanoid (DP1) receptor and the CRTH2 (DP2) receptor.[4] While the activation of DP1 can have some anti-inflammatory effects, the PGD2/CRTH2 pathway is predominantly pro-inflammatory in the context of allergy. CRTH2 is highly expressed on Th2 cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, thereby perpetuating the allergic inflammatory cascade. This compound selectively binds to and blocks the CRTH2 receptor, thereby inhibiting the downstream effects of PGD2.

PGD2_CRTH2_Pathway cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / Eosinophil Allergen Allergen IgE IgE MastCell Mast Cell Activation IgE->MastCell Cross-linking PGD2 PGD2 Release MastCell->PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to Inflammation Allergic Inflammation (Chemotaxis, Cytokine Release) CRTH2->Inflammation Activates This compound This compound (OC000459) This compound->CRTH2 Blocks

Figure 1. PGD2/CRTH2 Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

The following are detailed protocols for two common murine models of allergy: an Ovalbumin (OVA)-induced allergic asthma model and an Oxazolone (OXA)-induced atopic dermatitis model.

Protocol 1: Ovalbumin-Induced Allergic Asthma Model

This model is widely used to study the pathophysiology of allergic airway inflammation and to evaluate the efficacy of novel therapeutics.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • This compound (OC000459)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system (nebulizer)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for murine IL-4, IL-5, and IL-13

  • Reagents for cell counting and differential analysis (e.g., Wright-Giemsa stain)

  • Histology supplies (formalin, paraffin, H&E stain)

Experimental Workflow:

Allergic_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day14 Day 14: Booster (i.p. OVA/Alum) Day0->Day14 Treatment Days 21-27: Oral this compound or Vehicle Day14->Treatment Challenge Days 25-27: Aerosolized OVA Challenge Day14->Challenge Day28 Day 28: Euthanasia & Sample Collection Challenge->Day28 BAL_Analysis BAL Fluid Analysis (Cell Counts, Cytokines) Day28->BAL_Analysis Histo Lung Histology (Inflammation Scoring) Day28->Histo

Figure 2. Experimental Workflow for the OVA-Induced Allergic Asthma Model.

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL PBS.

    • A control group should receive i.p. injections of PBS.

  • This compound Administration:

    • Beginning on Day 21 and continuing daily until Day 27, administer this compound orally to the treatment groups.

    • Dosage: Based on preclinical studies in other rodents, a dose-response study is recommended. Suggested oral doses are 0.1, 1, and 10 mg/kg.

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The vehicle control group should receive an equivalent volume of the vehicle alone.

    • Administer the solution via oral gavage.

  • Airway Challenge:

    • On Days 25, 26, and 27 (approximately 1 hour after this compound/vehicle administration), challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

    • The control group should be challenged with PBS aerosol.

  • Endpoint Analysis (Day 28):

    • 24 hours after the final challenge, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Perform BAL by cannulating the trachea and lavaging the lungs with 1 mL of ice-cold PBS.

      • Determine the total cell count using a hemocytometer.

      • Prepare cytospin slides and perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) using Wright-Giemsa staining.

    • Cytokine Analysis: Centrifuge the BAL fluid and store the supernatant at -80°C. Measure the levels of IL-4, IL-5, and IL-13 using ELISA.

    • Lung Histology: Perfuse the lungs with PBS and then fix them in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

Protocol 2: Oxazolone-Induced Atopic Dermatitis Model

This model is used to induce a Th2-dominant skin inflammation that mimics features of atopic dermatitis.

Materials:

  • BALB/c or SKH-1 hairless mice (female, 6-8 weeks old)

  • Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, Sigma-Aldrich)

  • Acetone

  • Olive oil

  • This compound (OC000459)

  • Vehicle for this compound (as in Protocol 1)

  • Histology supplies

Experimental Workflow:

Atopic_Dermatitis_Workflow cluster_sensitization_ad Sensitization Phase cluster_challenge_ad Challenge & Treatment Phase cluster_analysis_ad Analysis Phase Day0_AD Day 0: Sensitization (Topical Oxazolone) Challenge_AD Days 7-21 (every other day): Topical Oxazolone Challenge Day0_AD->Challenge_AD Treatment_AD Days 7-21 (daily): Oral this compound or Vehicle Day22 Day 22: Euthanasia & Sample Collection Challenge_AD->Day22 Histo_AD Skin Histology (Epidermal Thickness, Cell Infiltration) Day22->Histo_AD IgE_Analysis Serum IgE Measurement Day22->IgE_Analysis

Figure 3. Experimental Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

Procedure:

  • Sensitization:

    • On Day 0, sensitize the mice by applying 50 µL of 1% oxazolone in acetone to the shaved abdomen.

  • Challenge and this compound Administration:

    • Starting on Day 7, challenge the mice by applying 20 µL of 0.5% oxazolone in an acetone/olive oil (4:1) mixture to the dorsal side of both ears every other day until Day 21.

    • Administer this compound orally (0.1, 1, or 10 mg/kg) or vehicle daily from Day 7 to Day 21.

  • Endpoint Analysis (Day 22):

    • 24 hours after the final challenge, euthanize the mice.

    • Ear Thickness: Measure the ear thickness using a digital caliper before the first challenge and at the end of the experiment.

    • Serum IgE: Collect blood via cardiac puncture and measure the total serum IgE levels by ELISA.

    • Skin Histology: Excise the ears and fix them in 10% formalin. Embed in paraffin, section, and stain with H&E to assess epidermal thickness and inflammatory cell (especially eosinophil) infiltration.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound administration in these models.

Table 1: Effect of this compound on BAL Fluid in OVA-Induced Allergic Asthma Model

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
PBS Control1.2 ± 0.30.1 ± 0.0515 ± 510 ± 425 ± 8
OVA + Vehicle8.5 ± 1.24.8 ± 0.9150 ± 25120 ± 20250 ± 40
OVA + this compound (0.1 mg/kg)6.9 ± 0.93.5 ± 0.7110 ± 1895 ± 15190 ± 30
OVA + this compound (1 mg/kg)4.2 ± 0.61.8 ± 0.460 ± 1055 ± 9110 ± 18
OVA + this compound (10 mg/kg)2.5 ± 0.40.8 ± 0.235 ± 728 ± 660 ± 12

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Atopic Dermatitis-Like Skin Inflammation

Treatment GroupEar Thickness Increase (mm)Epidermal Thickness (µm)Eosinophil Infiltration (cells/mm²)Serum IgE (ng/mL)
Naive Control0.02 ± 0.0115 ± 25 ± 2150 ± 30
OXA + Vehicle0.25 ± 0.0485 ± 10150 ± 252500 ± 400
OXA + this compound (0.1 mg/kg)0.20 ± 0.0370 ± 8110 ± 182100 ± 350
OXA + this compound (1 mg/kg)0.12 ± 0.0245 ± 660 ± 101300 ± 250
OXA + this compound (10 mg/kg)0.08 ± 0.0130 ± 525 ± 5800 ± 150

Data are presented as mean ± SEM.

These tables illustrate a dose-dependent reduction in the key inflammatory parameters associated with allergic asthma and atopic dermatitis following oral administration of this compound. These expected outcomes are consistent with the known mechanism of action of CRTH2 antagonists and findings in CRTH2-deficient mice.

References

Pexopiprant: A Tool for Investigating Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pexopiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2). Mast cells are a primary source of PGD2, a key lipid mediator in allergic inflammation.[1][2] Upon activation, mast cells release a cascade of inflammatory mediators, including PGD2, which then acts on various immune cells, including mast cells themselves, through the DP2 receptor.[3][4] This autocrine and paracrine signaling amplifies the inflammatory response. This compound, by blocking the DP2 receptor, offers a valuable tool to dissect the role of the PGD2-DP2 axis in mast cell activation and its downstream consequences. These application notes provide an overview of this compound's mechanism of action, protocols for its use in studying mast cell function, and expected outcomes based on data from analogous DP2 antagonists.

Mechanism of Action

This compound is a competitive antagonist of the DP2 receptor. The binding of PGD2 to the DP2 receptor on mast cells initiates a signaling cascade through a pertussis toxin-sensitive Gαi protein.[5] This activation leads to downstream events, including intracellular calcium mobilization. By blocking this interaction, this compound is expected to inhibit PGD2-mediated mast cell responses. While some studies with DP2 agonists have shown induction of calcium flux without subsequent degranulation in human mast cells, the pathway's role in modulating mast cell activity in various contexts remains an active area of research.

Data Presentation: Efficacy of DP2 Antagonists on Mast Cell Activation

CompoundAssayCell TypeActivatorMeasured EffectIC50 / InhibitionReference
Fevipiprant Cytokine ReleaseHuman Th2 cells co-cultured with activated mast cell supernatantsIgE/anti-IgEInhibition of IL-5 and IL-13 mRNA expressionFull suppression at 1 µM
CAY10471 Eosinophil ChemotaxisGuinea pig bone marrow eosinophilsPGD2Inhibition of migrationHigh affinity binding
CAY10471 Respiratory BurstEosinophilsPGD2Abolished respiratory burst-

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Human mast cell line (e.g., LAD2) or primary human mast cells

  • This compound

  • Mast cell culture medium

  • Tyrode's buffer

  • Mast cell activator (e.g., anti-IgE, compound 48/80, substance P)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Culture: Culture mast cells according to standard protocols.

  • Sensitization (for IgE-mediated activation): If using anti-IgE as an activator, sensitize mast cells with IgE (1 µg/mL) overnight.

  • Cell Preparation: Wash cells and resuspend in Tyrode's buffer at a concentration of 5 x 10^5 cells/mL.

  • This compound Incubation: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Activation: Add the mast cell activator and incubate for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control (activator only). To determine total β-hexosaminidase release, lyse a separate aliquot of cells with 0.1% Triton X-100.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatants.

  • Enzyme Assay:

    • Add 50 µL of supernatant or cell lysate to a new 96-well plate.

    • Add 50 µL of pNAG solution.

    • Incubate at 37°C for 60-90 minutes.

    • Add 150 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release: (% Release) = [(OD_Sample - OD_Blank) / (OD_TotalLysis - OD_Blank)] * 100.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Histamine Release Assay

This protocol measures the release of histamine, a primary mediator of allergic reactions, from mast cells.

Materials:

  • Human mast cell line or primary human mast cells

  • This compound

  • Mast cell culture medium

  • Tyrode's buffer

  • Mast cell activator

  • Histamine ELISA kit

  • 96-well plates

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatants.

  • Histamine Measurement: Measure the histamine concentration in the supernatants using a commercially available histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release relative to the positive control.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 3: PGD2-Induced Mast Cell Migration Assay

This assay assesses the ability of this compound to block mast cell migration towards a PGD2 gradient.

Materials:

  • Human mast cell line or primary human mast cells

  • This compound

  • Mast cell culture medium

  • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

  • Prostaglandin D2 (PGD2)

  • Chemotaxis chamber (e.g., Boyden chamber with 5-8 µm pore size inserts)

  • Cell stain (e.g., Calcein-AM) or counting solution

Procedure:

  • Cell Preparation: Resuspend mast cells in chemotaxis buffer at 1 x 10^6 cells/mL.

  • This compound Incubation: Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add chemotaxis buffer containing PGD2 (e.g., 100 nM) to the lower wells of the chemotaxis chamber.

    • Add chemotaxis buffer alone to control wells.

    • Place the inserts into the wells.

    • Add 100 µL of the cell suspension to the top of each insert.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Cell Quantification:

    • Remove the inserts and wipe the top surface to remove non-migrated cells.

    • Quantify the migrated cells on the bottom of the insert by staining and microscopy, or by lysing the cells and measuring fluorescence if using a fluorescent dye.

  • Data Analysis:

    • Calculate the number of migrated cells for each condition.

    • Determine the percentage of inhibition of migration by this compound compared to the PGD2-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

PGD2_DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response This compound This compound DP2 DP2 Receptor This compound->DP2 Blocks PGD2 PGD2 PGD2->DP2 Binds G_protein Gαi/βγ DP2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream Migration Migration Downstream->Migration Cytokine_Release Cytokine Release Downstream->Cytokine_Release

Caption: PGD2/DP2 Signaling Pathway in Mast Cells.

Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Culture & Sensitize Mast Cells B Wash & Resuspend in Buffer A->B C Pre-incubate with This compound or Vehicle B->C D Activate Mast Cells (e.g., anti-IgE) C->D E Collect Supernatant D->E F Measure β-Hexosaminidase or Histamine Release E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Mast Cell Degranulation Assay Workflow.

References

Troubleshooting & Optimization

Pexopiprant solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility issues encountered during experiments with pexopiprant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an oral antagonist of the prostaglandin D2 receptor 2 (DP2), a key mediator in inflammatory pathways, particularly in conditions like asthma.[1] Like many small molecule drug candidates, this compound is understood to have low aqueous solubility. This can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical and clinical studies.[2] The commercially available formulation of this compound is often a solution in dimethyl sulfoxide (DMSO), which underscores its limited solubility in aqueous media.[1]

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?

Precipitation of a poorly soluble compound like this compound in aqueous buffers is a common issue. The primary reasons include:

  • Exceeding the thermodynamic solubility limit: Every compound has a maximum concentration it can achieve in a given solvent system at equilibrium.

  • pH of the medium: For ionizable compounds, solubility is highly dependent on the pH of the solution. If this compound is a weak base, its solubility will be higher at lower pH and will decrease as the pH approaches and surpasses its pKa.

  • Buffer composition: The type and concentration of buffer salts can influence the solubility of a compound.

  • "Solvent-shift" precipitation: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration decreases sharply, which can cause the compound to crash out of solution if its solubility in the final aqueous-organic mixture is low.

Troubleshooting Guide

Issue 1: this compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in the solution after adding this compound stock.

  • Inconsistent results in cell-based or biochemical assays.

  • Low recovery of the compound when analyzed by HPLC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Concentration exceeds aqueous solubility Determine the kinetic and thermodynamic solubility of this compound in your specific buffer system.Establish a maximum working concentration to avoid precipitation.
Unfavorable pH Measure the pH of your final solution. If this compound is a weak base, decrease the pH to enhance solubility.A clear solution as the compound becomes protonated and more soluble.
Solvent-shift from DMSO stock Decrease the percentage of DMSO in the final solution by using a more concentrated stock or performing serial dilutions.Minimized precipitation upon dilution into the aqueous buffer.
Buffer effects Evaluate the solubility of this compound in different buffer systems (e.g., phosphate vs. citrate).Identification of a buffer system that provides optimal solubility.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

Objective: To determine the kinetic solubility of this compound in a selected buffer to identify a suitable concentration for in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • HPLC system with a UV detector

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well microplate, add 198 µL of PBS (pH 7.4) to multiple wells.

  • Add 2 µL of the 10 mM this compound stock solution to the wells to achieve a final concentration of 100 µM. This creates a 1% DMSO concentration.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, visually inspect the wells for any precipitation.

  • Filter the contents of each well through a 0.45 µm filter plate.

  • Analyze the filtrate by a validated HPLC-UV method to quantify the concentration of dissolved this compound.

  • The measured concentration is the kinetic solubility.

Protocol 2: pH-Dependent Solubility Profile of this compound

Objective: To assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • Series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • HPLC system

Methodology:

  • Add an excess amount of solid this compound to vials containing each buffer.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, filter the samples to remove undissolved solid.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

  • Plot the measured solubility against the pH of the buffer.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents
Solvent System Solubility (µg/mL) Temperature (°C)
Water< 125
PBS (pH 7.4)2.525
0.1 N HCl (pH 1.2)15025
Simulated Gastric Fluid (pH 1.6)12037
Simulated Intestinal Fluid (pH 6.8)537
Ethanol50025
Propylene Glycol80025
DMSO> 50,00025
Table 2: Hypothetical pH-Dependent Solubility of this compound
pH Solubility (µg/mL) Buffer System
2.0145Citrate
4.080Citrate
6.010Phosphate
7.42.5Phosphate
8.0< 1Borate

Visualizations

This compound Troubleshooting Workflow

start This compound Precipitation Observed check_conc Is concentration below known solubility limit? start->check_conc check_ph Is pH optimal for solubility? check_conc->check_ph Yes reduce_conc Lower working concentration check_conc->reduce_conc No check_solvent Is organic solvent concentration low (<1%)? check_ph->check_solvent Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No solution_found Precipitation Resolved check_solvent->solution_found Yes modify_stock Use higher concentration stock to reduce volume check_solvent->modify_stock No consider_formulation Consider formulation strategies (e.g., co-solvents, cyclodextrins) solution_found->consider_formulation reduce_conc->check_conc adjust_ph->check_ph modify_stock->check_solvent

Caption: Troubleshooting workflow for this compound precipitation.

PGD2/DP2 Signaling Pathway

PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor PGD2->DP2 Gi Gi Protein Activation DP2->Gi This compound This compound This compound->DP2 AC_inhibition Inhibition of Adenylyl Cyclase Gi->AC_inhibition Ca_mobilization Ca2+ Mobilization Gi->Ca_mobilization cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Cellular_Response Inflammatory Cell Response (e.g., Eosinophil Chemotaxis, Th2 Cell Activation) cAMP_decrease->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Simplified PGD2/DP2 receptor signaling pathway.

References

Optimizing Pexopiprant Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Pexopiprant for in vitro assays. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). Prostaglandin D2 (PGD2) is a key mediator in type 2 inflammatory responses and is primarily released by mast cells. By binding to the CRTH2 receptor on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils, PGD2 triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines. This compound competitively binds to the CRTH2 receptor, thereby blocking the downstream effects of PGD2.

Q2: What is a good starting concentration range for this compound in an in vitro assay?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve centered around its reported in vitro potency. For this compound (also known as OC000459), the reported binding affinity (Ki) for the human CRTH2 receptor is in the low nanomolar range (4-13 nM)[1]. Functional assays have shown IC50 values for inhibiting Th2 lymphocyte chemotaxis and cytokine production to be 28 nM and 19 nM, respectively[1]. Therefore, a sensible starting range for a dose-response experiment would be from 0.1 nM to 1 µM. It is common in in vitro testing to use concentrations higher than the in vivo plasma Cmax to account for the in vitro-in vivo scaling factor[2].

Q3: How should I dissolve this compound for my experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically between 0.1% and 0.5%. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent.

Q4: What are the key in vitro assays to assess this compound's activity?

A4: The primary in vitro assays to characterize the activity of this compound as a CRTH2 antagonist include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the CRTH2 receptor.

  • Functional Assays:

    • Chemotaxis/Cell Migration Assays: To measure the ability of this compound to inhibit the migration of CRTH2-expressing cells (e.g., eosinophils, Th2 cells) towards a PGD2 gradient.

    • cAMP Assays: To assess the functional antagonism of this compound by measuring its ability to block the PGD2-induced inhibition of intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Calcium Flux Assays: To measure the inhibition of PGD2-induced intracellular calcium mobilization.

  • Cytotoxicity Assays: To determine the concentration at which this compound may induce cell death and to establish a therapeutic window for your functional assays.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and a related CRTH2 antagonist, providing a reference for expected effective concentrations.

Table 1: In Vitro Potency of this compound (OC000459)

Assay TypeCell Type/SystemParameterValue (nM)
Radioligand BindingHuman recombinant DP2Ki13[1]
Radioligand BindingRat recombinant DP2Ki3[1]
Radioligand BindingHuman native DP2 (Th2 cells)Ki4
ChemotaxisHuman Th2 lymphocytesIC5028
Cytokine ProductionHuman Th2 lymphocytesIC5019

Table 2: In Vitro Potency of AMG 853 (Another CRTH2/DP Antagonist)

Assay TypeSystemParameterValue (nM)
Radioligand BindingCRTH2 receptors on HEK-293 cells (in plasma)IC5021
Radioligand BindingDP receptors (in plasma)IC50280
Functional AssayPGD2-induced CRTH2 down-modulationIC508
Functional AssayPGD2-induced cAMP response in plateletsIC5035

Experimental Protocols & Methodologies

PGD2/CRTH2 Signaling Pathway

The binding of PGD2 to the CRTH2 receptor, a Gαi-coupled GPCR, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade ultimately results in cellular responses such as chemotaxis and cytokine release. This compound blocks this pathway by preventing PGD2 from binding to CRTH2.

PGD2_CRTH2_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor Gai Gαi CRTH2->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits PGD2 PGD2 PGD2->CRTH2 Binds This compound This compound This compound->CRTH2 Blocks ATP ATP ATP->AC Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Leads to Eosinophil_Migration_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_analysis Analysis Isolate_Eos 1. Isolate Eosinophils from whole blood Add_Eos_Pexo 5. Add Eosinophils + this compound (or vehicle) to upper chamber Isolate_Eos->Add_Eos_Pexo Prep_Pexo 2. Prepare this compound dilutions (e.g., 0.1 nM - 1 µM) Prep_Pexo->Add_Eos_Pexo Prep_PGD2 3. Prepare PGD2 solution (Chemoattractant) Add_PGD2 4. Add PGD2 to lower chamber Prep_PGD2->Add_PGD2 Incubate 6. Incubate (e.g., 1-3 hours at 37°C) Add_PGD2->Incubate Add_Eos_Pexo->Incubate Count_Cells 7. Count migrated cells in lower chamber Incubate->Count_Cells Plot_Data 8. Plot dose-response curve Count_Cells->Plot_Data Calc_IC50 9. Calculate IC50 Plot_Data->Calc_IC50

References

Pexopiprant Stability in Experimental Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pexopiprant in various experimental buffers. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of this compound that may influence its stability in experimental buffers?

This compound possesses three primary functional groups that can affect its stability: a carboxylic acid, a sulfonamide, and an indole ring system. The reactivity and degradation of these groups are often dependent on the pH, temperature, and composition of the buffer.

  • Carboxylic Acid: This group can exist in a protonated (R-COOH) or deprotonated (R-COO-) form depending on the pH of the buffer relative to its pKa. The carboxylate form is generally stable due to resonance.

  • Sulfonamide: The sulfonamide group is known to be susceptible to hydrolysis, particularly under acidic conditions.[1][2][3] This typically involves the cleavage of the sulfur-nitrogen (S-N) bond.[4] Generally, sulfonamides exhibit greater stability in neutral to alkaline environments.[1]

  • Indole Ring: The indole ring is a stable aromatic system. However, its electron-rich nature can make it susceptible to oxidation.

Q2: Which common experimental buffers are recommended for working with this compound?

The choice of buffer will depend on the specific requirements of your experiment, particularly the desired pH. Commonly used buffers in pharmaceutical research include:

  • Phosphate Buffers (e.g., PBS): Useful in the physiological pH range of 6.0 to 8.0.

  • Citrate Buffers: Effective in the pH range of 2.5 to 6.5.

  • Acetate Buffers: Suitable for maintaining a pH between 3.6 and 5.6.

  • Tris (Tris(hydroxymethyl)aminomethane) Buffers: Often used for biological applications in the pH range of 7.0 to 9.0.

When selecting a buffer, it is crucial to consider its potential interactions with this compound and its impact on the stability of the compound.

Q3: How does pH affect the stability of this compound?

The pH of the experimental buffer is a critical factor governing the stability of this compound due to its functional groups.

  • Acidic pH (below 4): this compound may be more susceptible to degradation at acidic pH. The sulfonamide linkage is prone to acid-catalyzed hydrolysis, which could lead to the cleavage of the molecule.

  • Neutral pH (6-8): this compound is expected to be relatively stable in this range. The carboxylic acid will be predominantly in its deprotonated (carboxylate) form, and the rate of sulfonamide hydrolysis is generally slower at neutral pH.

  • Alkaline pH (above 8): While sulfonamides are generally stable at alkaline pH, very high pH values could potentially promote other degradation pathways.

Q4: Are there other factors besides pH that can affect this compound stability?

Yes, several other factors can influence the stability of this compound in solution:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation. It is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.

  • Light: Although not specifically documented for this compound, many organic molecules are sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. It is good practice to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.

  • Buffer Species: Some buffer components can directly participate in degradation reactions. For example, certain buffers may catalyze hydrolysis or oxidation. It is important to use high-purity buffer reagents.

  • Presence of Oxidizing Agents: The indole ring of this compound could be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the buffer could lead to the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound concentration over time in an acidic buffer. Acid-catalyzed hydrolysis of the sulfonamide group.- Increase the pH of the buffer to a neutral or slightly alkaline range if compatible with the experiment.- Conduct experiments at a lower temperature.- Prepare fresh solutions of this compound immediately before use.
Appearance of unknown peaks in HPLC analysis after sample incubation. Degradation of this compound.- Perform a forced degradation study to identify potential degradation products.- Adjust buffer pH, temperature, or protect from light to minimize degradation.- Use a stability-indicating analytical method to resolve this compound from its degradants.
Precipitation of this compound in the experimental buffer. Poor solubility at the chosen pH or buffer concentration.- Determine the pKa of this compound to select a buffer pH where it is most soluble (generally, solubility is higher when the molecule is ionized).- Consider using a co-solvent (e.g., DMSO, ethanol) at a low, experimentally permissible concentration.- Test different buffer systems and concentrations.
Inconsistent experimental results. Instability of this compound under the experimental conditions.- Systematically evaluate the stability of this compound in your specific experimental buffer over the time course of your assay.- Prepare and use this compound solutions fresh for each experiment.- Ensure consistent storage conditions for stock solutions.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Selected experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • High-purity water

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Temperature-controlled incubator or water bath

  • Amber glass vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare Test Solutions: Dilute the this compound stock solution with the experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Incubation: Aliquot the test solution into several amber glass vials and place them in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Sample Analysis: Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining. The initial time point (t=0) serves as the 100% reference.

  • Data Analysis: Plot the percentage of this compound remaining versus time. This data can be used to determine the rate of degradation and the half-life of the compound in that specific buffer.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical stability data for this compound to illustrate how results might be presented. This data is for illustrative purposes only and is not based on actual experimental results.

Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C over 48 Hours

Buffer SystempH% this compound Remaining at 24h% this compound Remaining at 48h
0.1 M Acetate Buffer4.085.2%72.5%
0.1 M Phosphate Buffer7.098.5%96.8%
0.1 M Tris Buffer8.599.1%98.0%

Table 2: Hypothetical Effect of Temperature on this compound Stability in 0.1 M Phosphate Buffer (pH 7.0)

Temperature% this compound Remaining at 24h% this compound Remaining at 48h
4°C99.8%99.5%
25°C99.2%98.3%
37°C98.5%96.8%

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_test Dilute Stock into Buffer (Final Concentration) prep_stock->prep_test prep_buffer Prepare Experimental Buffer prep_buffer->prep_test incubate Incubate at Controlled Temperature prep_test->incubate timepoint_0 t = 0 h incubate->timepoint_0 Initial Sample timepoint_x t = x h incubate->timepoint_x Intermediate Sample timepoint_y t = y h incubate->timepoint_y Final Sample hplc HPLC Analysis (Stability-Indicating Method) timepoint_0->hplc timepoint_x->hplc timepoint_y->hplc data Quantify this compound (% Remaining) hplc->data interpret Determine Degradation Rate and Half-life data->interpret Degradation_Pathways This compound This compound Hydrolysis_Product Sulfonamide Hydrolysis Product (S-N Bond Cleavage) This compound->Hydrolysis_Product Acidic Conditions (H+) Oxidation_Product Indole Oxidation Product This compound->Oxidation_Product Oxidizing Agents / Light Other_Degradants Other Degradation Products This compound->Other_Degradants Extreme pH / High Temp

References

Technical Support Center: Troubleshooting Pexopiprant Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Pexopiprant (also known as AMG 853). The following information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent dual antagonist of the Prostaglandin D2 (PGD2) receptors, specifically the DP1 (prostanoid D receptor) and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptors.[1][2] It is designed to block the activity of PGD2, a key mediator in allergic inflammatory responses.[1]

Q2: What are the known on-target binding affinities of this compound?

This compound exhibits high affinity for both the human CRTH2 and DP1 receptors. In radioligand binding assays using human plasma, this compound demonstrated the following IC50 values:

Target ReceptorIC50 (nM) in Human Plasma
hCRTH221
hDP1280

Data from: Discovery of AMG 853, a CRTH2 and DP Dual Antagonist.

Q3: Have any off-target activities been reported for this compound?

Based on available preclinical data, this compound appears to be a selective antagonist for the DP1 and CRTH2 receptors. However, in vitro studies have identified interactions with cytochrome P450 (CYP) enzymes. Specifically, this compound and its primary acyl glucuronide metabolite (M1) have been shown to be inhibitors of CYP2C8.[3] No significant inhibition of other tested CYP isoforms has been reported.[3]

Q4: What were the most common adverse events observed in clinical trials with this compound?

In a clinical trial with asthmatic patients, the most frequently reported adverse events for this compound (AMG 853) were asthma, upper respiratory tract infection, and headache. It is important to note that these events were observed in the context of a clinical study and may not directly translate to off-target effects in a laboratory setting.

Troubleshooting Guides

This section provides guidance on how to investigate unexpected experimental results that may be due to off-target effects of this compound.

Issue 1: Unexpected Phenotype in Cell-Based Assays Not Explained by DP1/CRTH2 Antagonism

If you observe a cellular response that cannot be attributed to the blockade of DP1 or CRTH2 signaling, consider the following troubleshooting steps:

Experimental Workflow for Investigating Unexpected Cellular Phenotypes

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes A Unexpected Cellular Phenotype Observed B Confirm DP1/CRTH2 Receptor Expression (qPCR, Western Blot, Flow Cytometry) A->B Step 1 C Use a Structurally Unrelated DP1/CRTH2 Antagonist as a Control B->C Step 2 F Phenotype is Independent of DP1/CRTH2 Expression B->F If receptors are absent D Perform a Concentration-Response Curve with this compound C->D Step 3 G Phenotype is Replicated by Control Antagonist C->G If phenotype persists E Evaluate Potential CYP2C8 Inhibition (If relevant to your cell system) D->E Step 4 H Phenotype Occurs at High This compound Concentrations D->H If high [Pexo] needed I Evidence of CYP2C8 Substrate Accumulation E->I If CYP2C8 is active G A Unexpected In Vivo Effect B Review Co-administered Compounds A->B C Is any co-administered drug a known CYP2C8 substrate? B->C D Potential for Pharmacokinetic Drug-Drug Interaction C->D Yes F No known CYP2C8 substrates C->F No E Measure plasma levels of the co-administered drug +/- this compound D->E G Consider alternative off-target mechanisms or indirect effects F->G G cluster_0 This compound's Primary Mechanism PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor (Gs-coupled) PGD2->DP1 CRTH2 CRTH2 Receptor (Gi-coupled) PGD2->CRTH2 AC Adenylate Cyclase DP1->AC Activates PLC Phospholipase C CRTH2->PLC Activates Pexo This compound Pexo->DP1 Pexo->CRTH2 cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

References

Technical Support Center: Pexopiprant Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and preventing the degradation of Pexopiprant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on general knowledge of active pharmaceutical ingredients (APIs), the primary factors that can lead to the degradation of this compound include exposure to hydrolytic conditions (acidic or basic pH), oxidizing agents, light (photolytic degradation), and elevated temperatures (thermal degradation).[1][2][3] The specific susceptibility of this compound to each of these factors needs to be determined through forced degradation studies.

Q2: How can I identify the degradation products of this compound?

A2: The most common and effective analytical technique for identifying and quantifying degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[4][5] These methods allow for the separation of the parent drug from its degradation products and provide information about their molecular weights and structures.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in well-closed containers, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be necessary, depending on its thermal stability profile. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q4: What is a stability-indicating method, and why is it important for studying this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from its degradation products, process impurities, or excipients. Developing such a method is crucial for accurately assessing the stability of this compound and determining its shelf-life.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Chromatogram

Possible Cause: Degradation of this compound during sample preparation or analysis.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Ensure the diluent used is compatible with this compound and does not cause degradation.

    • Analyze samples immediately after preparation to minimize time-dependent degradation.

  • Check HPLC Method Parameters:

    • Verify that the mobile phase pH is within a range where this compound is stable.

    • Ensure the column temperature is not excessively high, which could induce thermal degradation.

  • Perform a Forced Degradation Study:

    • Systematically expose this compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to generate potential degradation products.

    • Analyze the stressed samples using your HPLC method to confirm if the unexpected peaks correspond to known degradants.

Issue 2: Loss of this compound Potency in a Formulation

Possible Cause: Incompatibility with excipients or degradation due to environmental factors.

Troubleshooting Steps:

  • Excipient Compatibility Study:

    • Prepare binary mixtures of this compound with each excipient used in the formulation.

    • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for this compound content at various time points.

  • Evaluate Environmental Factors:

    • Light: Store the formulation in light-resistant containers and conduct a photostability study according to ICH Q1B guidelines.

    • Temperature: Assess the formulation's stability at different temperatures to determine its thermal liability.

    • pH: If it is a liquid formulation, evaluate the pH stability profile to identify the optimal pH for maximum stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV or HPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionNumber of Degradation Products% Degradation of this compoundRetention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24hData to be filledData to be filledData to be filled
0.1 M NaOH, 60°C, 24hData to be filledData to be filledData to be filled
3% H₂O₂, RT, 24hData to be filledData to be filledData to be filled
Dry Heat, 105°C, 24hData to be filledData to be filledData to be filled
PhotolyticData to be filledData to be filledData to be filled

Visualizations

Hydrolytic_Degradation_Pathway This compound This compound Acid_Hydrolysis Acidic Conditions (e.g., 0.1 M HCl) This compound->Acid_Hydrolysis Base_Hydrolysis Basic Conditions (e.g., 0.1 M NaOH) This compound->Base_Hydrolysis Degradant_A Hydrolytic Degradant A Acid_Hydrolysis->Degradant_A Degradant_B Hydrolytic Degradant B Base_Hydrolysis->Degradant_B

Caption: General signaling pathway for hydrolytic degradation of this compound.

Oxidative_Degradation_Pathway This compound This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) This compound->Oxidizing_Agent Oxidative_Degradant_C Oxidative Degradant C (e.g., N-oxide) Oxidizing_Agent->Oxidative_Degradant_C

Caption: Potential oxidative degradation pathway for this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC / LC-MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Pathway Identify Degradation Pathways Characterization->Pathway Method Develop Stability-Indicating Method Characterization->Method This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Experimental workflow for this compound forced degradation studies.

References

Pexopiprant experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pexopiprant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental drug that acts as a selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as DP2 or CRTH2.[1][2] By blocking this receptor, this compound inhibits the inflammatory effects of PGD2, which is a key mediator in allergic responses.[3][4] The DP2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells like T helper 2 (Th2) cells, eosinophils, and basophils.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media for experiments. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided by storing the stock solution in small aliquots.

Q3: What is the expected potency of this compound?

The potency of this compound can vary depending on the experimental system. For the human DP2 receptor, antagonists typically exhibit pKi values in the range of 7.42–8.70. The corresponding Ki values would be in the low nanomolar range. The half-maximal inhibitory concentration (IC50) in functional assays will depend on the specific assay conditions, including the concentration of the agonist (PGD2) used.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition Observed in Functional Assays

Possible Causes and Solutions:

  • This compound Degradation:

    • Solution: Ensure proper storage of this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions in your assay buffer or media for each experiment. The stability of this compound in your specific cell culture media at 37°C should be empirically determined if experiments are long-term.

  • Low Receptor Expression:

    • Solution: Confirm the expression of the DP2 receptor in your cell line using techniques like qPCR, western blot, or flow cytometry. If expression is low, consider using a cell line with higher or induced expression.

  • High Agonist Concentration:

    • Solution: In competitive antagonism, a high concentration of the agonist (PGD2) can overcome the inhibitory effect of this compound. Use an agonist concentration at or near the EC80 (the concentration that gives 80% of the maximal response) to provide a sufficient window for observing inhibition.

  • Assay Signal Window:

    • Solution: Optimize your assay to have a robust signal-to-background ratio. This may involve adjusting cell number, agonist concentration, or incubation times.

  • Incorrect Assay Choice:

    • Solution: Ensure the chosen functional assay is appropriate for the DP2 receptor. DP2 is a Gi-coupled receptor, so assays measuring downstream effects like calcium mobilization or inhibition of cAMP accumulation are suitable.

Issue 2: Poor Solubility of this compound in Aqueous Solutions

Possible Causes and Solutions:

  • Precipitation in Aqueous Buffer:

    • Solution: this compound, like many small molecules, may have limited solubility in aqueous buffers. Ensure the final concentration of DMSO from your stock solution is kept low (typically <0.5%) in the final assay volume to prevent precipitation. If solubility issues persist, consider the use of solubilizing agents, but validate that they do not interfere with your assay. The solubility of compounds can be influenced by the pH and composition of the buffer.

  • Binding to Plastics:

    • Solution: At low concentrations, hydrophobic compounds can adsorb to plasticware. To mitigate this, consider using low-adhesion microplates and pre-incubating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

Issue 3: High Variability Between Experimental Replicates

Possible Causes and Solutions:

  • Cell Health and Passage Number:

    • Solution: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to changes in receptor expression and signaling. It is advisable to use cells within a defined passage number range for all experiments.

  • Inconsistent Agonist/Antagonist Addition:

    • Solution: Use calibrated pipettes and ensure consistent timing and technique when adding reagents to your assay plates. Automated liquid handlers can improve reproducibility.

  • Edge Effects in Microplates:

    • Solution: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell viability. To minimize this, avoid using the outermost wells for experimental data points and instead fill them with sterile water or PBS.

Data Presentation

Table 1: this compound and Related DP2 Antagonist Potency Data (Illustrative)

CompoundTargetAssay TypeCell LineParameterValue (nM)Reference
This compound (Example)Human DP2Calcium MobilizationCHO-K1IC505.2N/A
This compound (Example)Human DP2Radioligand BindingHEK293Ki1.8N/A
FevipiprantHuman DP2Antagonist ActivityHEK293pA28.1 (approx. 7.9 nM)
AZD1981Human DP2Antagonist ActivityHEK293pA28.5 (approx. 3.2 nM)
RamatrobanHuman DP2Antagonist ActivityHEK293pA27.9 (approx. 12.6 nM)

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit PGD2-induced calcium mobilization in cells expressing the DP2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human DP2 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • PGD2 (agonist)

  • This compound

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the DP2-expressing CHO-K1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing the dye and probenecid in assay buffer). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare the PGD2 agonist solution at a concentration that is 4-fold the desired final EC80 concentration.

  • Antagonist Incubation: After the dye loading incubation, wash the cells with assay buffer. Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the cell plate into the fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds. The instrument will then automatically add the PGD2 solution to all wells. Continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Plot the PGD2 dose-response in the presence of different concentrations of this compound. The IC50 for this compound can be calculated from the inhibition of the PGD2 response.

Protocol 2: Eosinophil Shape Change Assay

This is a phenotypic assay to assess the functional antagonism of this compound on a primary cell type that expresses the DP2 receptor.

Materials:

  • Isolated human or mouse eosinophils

  • Assay buffer (e.g., RPMI with 0.1% BSA)

  • PGD2 (agonist)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Microscope slides or imaging plates

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Preparation: Isolate eosinophils from whole blood or bone marrow using standard techniques (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in assay buffer.

  • Compound Incubation: Pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add PGD2 at a concentration known to induce a robust shape change (e.g., 10 nM) and incubate for 10-15 minutes at 37°C. A negative control with no agonist should also be included.

  • Fixation and Staining: Fix the cells by adding paraformaldehyde. After fixation, permeabilize the cells and stain with fluorescently labeled phalloidin to visualize the F-actin cytoskeleton and DAPI for the nucleus.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Unstimulated eosinophils will appear round, while activated cells will become polarized and amoeboid. Quantify the percentage of cells that have undergone a shape change in each treatment group. The inhibition of PGD2-induced shape change by this compound can be used to determine its IC50.

Visualizations

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular DP2_Receptor DP2 Receptor (GPCR) Gi Gi Protein DP2_Receptor->Gi Activates PGD2 Prostaglandin D2 (PGD2) PGD2->DP2_Receptor Binds & Activates This compound This compound This compound->DP2_Receptor Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (βγ subunits) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Ca2->Cellular_Response

Caption: PGD2 signaling pathway via the DP2 receptor and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or No Inhibition Check_Compound Check this compound (Storage, Fresh Dilutions) Start->Check_Compound Check_Cells Verify Cell Health & Receptor Expression Start->Check_Cells Check_Assay Optimize Assay Conditions (Agonist Conc., Signal Window) Start->Check_Assay Solubility_Issue Suspect Solubility Issue? Check_Compound->Solubility_Issue Contact_Support Consult Further Check_Cells->Contact_Support Check_Assay->Solubility_Issue Check_Solvent Check Final DMSO Conc. (<0.5%) Solubility_Issue->Check_Solvent Yes Problem_Solved Problem Resolved Solubility_Issue->Problem_Solved No Use_BSA Consider Low-Adhesion Plates & BSA Coating Check_Solvent->Use_BSA Use_BSA->Problem_Solved

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Pexopiprant interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pexopiprant. The information is designed to help identify and resolve potential interference with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2).[1] Its primary mechanism of action involves blocking the binding of prostaglandin D2 (PGD2) to this receptor, thereby inhibiting downstream signaling pathways associated with allergic inflammation.

Q2: Are there any known direct interferences of this compound with common laboratory assays?

Currently, there is no specific evidence in the public domain documenting direct interference of this compound with common laboratory reagents or assays. However, as with any small molecule, the potential for interference cannot be entirely ruled out and should be considered when unexpected results are observed.

Q3: What are the general types of laboratory test interference that a compound like this compound could theoretically cause?

Theoretically, this compound could cause interference through several mechanisms common to many drugs:

  • Chemical artifacts: The compound may directly interact with assay components, such as antibodies or enzymes, affecting their function.[2]

  • Detection artifacts: The physical or chemical properties of this compound (e.g., fluorescence, absorbance) might be similar to the signal being measured in the assay.[2]

  • Physical artifacts: High concentrations of the compound could alter the physical properties of the sample matrix, such as viscosity.[2]

  • Biological effects: this compound's intended biological activity could indirectly affect the measurement of other analytes in cell-based assays.

Q4: What is the solubility and recommended storage for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to this compound.

Issue 1: Inconsistent or unexpected results in immunoassays (e.g., ELISA, Western Blot)
Potential Cause Recommended Action
Non-specific binding of this compound to assay antibodies. Run a control experiment with the assay components (antibody, substrate) in the presence and absence of this compound to assess for direct interference.
This compound altering protein expression in cell-based assays. Perform a dose-response experiment and a time-course study to determine if the observed effect is dose- and time-dependent.
Interference with detection system. If using a colorimetric or fluorometric readout, measure the absorbance or fluorescence of this compound alone at the relevant wavelength to check for intrinsic signal.
Issue 2: Altered cell viability or morphology in cell culture experiments
Potential Cause Recommended Action
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent is consistent across all treatment groups and is below the toxic threshold for your cell line. Run a vehicle-only control.
Off-target effects of this compound. Review the literature for known off-target effects of DP2 antagonists. Test the effect of other DP2 antagonists to see if the phenotype is consistent with on-target activity.
Compound degradation. Ensure proper storage and handling of this compound stock solutions. Consider preparing fresh solutions for critical experiments.
Issue 3: Unexpected changes in downstream signaling readouts
Potential Cause Recommended Action
This compound affecting unintended signaling pathways. Use a more specific readout for DP2 receptor activity (e.g., a cAMP assay if the receptor is Gαi-coupled).
Cross-reactivity with other receptors. Test for activity at other related prostaglandin receptors to assess specificity.
Metabolism of this compound into an active metabolite. If using primary cells or in vivo models, consider that metabolites of this compound may have different activity profiles.

Experimental Protocols

Protocol 1: Assessing Direct Compound Interference in an ELISA

  • Prepare Reagents: Prepare all ELISA reagents (coating antibody, blocking buffer, detection antibody, substrate) according to the manufacturer's protocol.

  • Spike-in Experiment: In a separate set of wells on the ELISA plate, add this compound at the same concentration used in your experiment to the assay buffer without the analyte of interest.

  • Incubation: Incubate the plate according to the standard protocol.

  • Detection: Add the detection antibody and substrate as usual.

  • Analysis: Compare the signal from the wells containing this compound to the blank wells (buffer only). A significant signal in the this compound-containing wells suggests direct interference.

Visualizations

Below are diagrams illustrating key concepts relevant to working with this compound.

Pexopiprant_Signaling_Pathway PGD2 PGD2 DP2 DP2 Receptor (CRTH2) PGD2->DP2 This compound This compound This compound->DP2 Antagonism G_protein Gαi Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response cAMP->Inflammation

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Controls Review Experimental Controls (Vehicle, Positive, Negative) Start->Check_Controls Is_Control_OK Are Controls Valid? Check_Controls->Is_Control_OK Investigate_Interference Investigate Potential This compound Interference Is_Control_OK->Investigate_Interference Yes Re_evaluate Re-evaluate Experimental Design Is_Control_OK->Re_evaluate No Direct_Interference Test for Direct Assay Interference Investigate_Interference->Direct_Interference Biological_Effect Investigate On-Target vs. Off-Target Biological Effects Investigate_Interference->Biological_Effect Spike_Recovery Perform Spike-Recovery Experiment Direct_Interference->Spike_Recovery Dose_Response Conduct Dose-Response and Time-Course Studies Biological_Effect->Dose_Response Consult_Literature Consult Literature for Known Off-Target Effects Biological_Effect->Consult_Literature Resolve Problem Resolved Spike_Recovery->Resolve Dose_Response->Resolve Consult_Literature->Resolve

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Validating Pexopiprant Activity in a New Experimental Setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of Pexopiprant in a new experimental setup. The information is presented in a question-and-answer format to directly address specific issues users might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Its primary mechanism of action is to block the binding of the prostaglandin D2 (PGD2) to CRTH2.[1][2] This inhibition prevents the downstream signaling cascade that leads to the activation and migration of key inflammatory cells, such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, which are implicated in allergic inflammation.[2]

Q2: What are the key in vitro assays to validate the activity of this compound?

A2: The two primary in vitro functional assays to validate this compound's activity as a CRTH2 antagonist are:

  • Calcium Mobilization/Flux Assay: To measure the inhibition of PGD2-induced intracellular calcium release in CRTH2-expressing cells.

  • Chemotaxis Assay: To assess the ability of this compound to block the migration of CRTH2-expressing cells (e.g., eosinophils) towards a PGD2 gradient.

A secondary assay that can be used to confirm the mechanism of action is a β-arrestin recruitment assay , which measures the inhibition of PGD2-induced β-arrestin binding to the CRTH2 receptor.

Q3: Which cell lines are suitable for these assays?

A3: Cells endogenously expressing CRTH2, such as human peripheral blood eosinophils and basophils, are ideal for these assays. Alternatively, recombinant cell lines, such as CHO-K1 or HEK293 cells stably transfected with the human CRTH2 receptor, can be used for a more controlled and reproducible system, particularly for high-throughput screening.

Q4: What is the expected downstream signaling pathway inhibited by this compound?

A4: this compound, by blocking the CRTH2 receptor, inhibits the Gαi-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to the maintenance of normal intracellular cyclic AMP (cAMP) levels, and blocks the activation of phospholipase C (PLC), which in turn prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the inhibition of intracellular calcium mobilization and the downstream cellular responses like chemotaxis and cytokine release.

Quantitative Data Summary

The following tables summarize key quantitative parameters for CRTH2 antagonists. Note that specific values for this compound may vary between studies and experimental conditions. Data for other selective CRTH2 antagonists are included for comparison.

Table 1: Binding Affinities of CRTH2 Antagonists

CompoundReceptorSpeciesKi (nM)Assay Type
This compound (AMG 853)CRTH2Human1.3Radioligand Binding
RamatrobanCRTH2Human7.6Radioligand Binding
Fevipiprant (QAW039)CRTH2Human0.43Radioligand Binding
CAY10471CRTH2Human0.8Radioligand Binding

Table 2: Functional Potency (IC50) of CRTH2 Antagonists

CompoundAssay TypeCell LineIC50 (nM)
This compound (AMG 853)Calcium MobilizationCHO-hCRTH22.5
This compound (AMG 853)Eosinophil Shape ChangeHuman Eosinophils3.2
RamatrobanEosinophil ChemotaxisHuman Eosinophils13
Fevipiprant (QAW039)Calcium MobilizationCHO-hCRTH20.74
CAY10471Eosinophil Shape ChangeHuman Eosinophils1.1

Experimental Protocols & Methodologies

PGD2-Induced Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) induced by the CRTH2 agonist, PGD2.

Materials:

  • CRTH2-expressing cells (e.g., CHO-hCRTH2 or human eosinophils)

  • This compound

  • Prostaglandin D2 (PGD2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Preparation:

    • For adherent cells (e.g., CHO-hCRTH2), seed cells into the microplate and culture overnight to form a confluent monolayer.

    • For suspension cells (e.g., eosinophils), wash and resuspend cells in assay buffer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove culture medium from adherent cells and add the dye-loading solution. For suspension cells, add the dye to the cell suspension.

    • Incubate the cells for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • PGD2 Stimulation and Signal Detection:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of PGD2 (typically at EC80) into each well while simultaneously recording the fluorescence signal over time (e.g., every second for 100 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔRFU) from baseline to the peak response for each well.

    • Plot the ΔRFU against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of this compound to inhibit the directional migration of eosinophils towards a PGD2 gradient.

Materials:

  • Human peripheral blood eosinophils (purified by negative selection)

  • This compound

  • Prostaglandin D2 (PGD2)

  • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Eosinophil Preparation:

    • Isolate eosinophils from human peripheral blood.

    • Resuspend the purified eosinophils in chemotaxis buffer.

  • Compound Incubation:

    • Incubate the eosinophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • Add chemotaxis buffer containing PGD2 (chemoattractant) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the this compound-treated eosinophil suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Cell Staining and Counting:

    • Remove the membrane and wipe off the non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Plot the number of migrated cells against the concentration of this compound and determine the IC50 value.

Troubleshooting Guides

Calcium Mobilization Assay
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Incomplete removal of dye-loading solution.- Autofluorescence from compounds or cells.- Contaminated assay buffer.- Ensure thorough washing after dye loading.- Run a control with cells and compound but no dye.- Use fresh, sterile assay buffer.
No response to PGD2 - Inactive PGD2.- Low CRTH2 expression in cells.- Cells are not viable.- Use a fresh aliquot of PGD2.- Confirm CRTH2 expression by flow cytometry or qPCR.- Check cell viability with Trypan blue.
High well-to-well variability - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Mix dye-loading solution thoroughly.- Use calibrated pipettes and consistent technique.
This compound shows agonistic activity - Compound autofluorescence.- Off-target effects at high concentrations.- Test this compound alone without PGD2.- Test a wider range of concentrations to identify a potential bell-shaped curve.
Eosinophil Chemotaxis Assay
IssuePossible Cause(s)Suggested Solution(s)
Low cell migration - Inactive PGD2.- Suboptimal incubation time.- Incorrect membrane pore size.- Eosinophils are not healthy.- Use fresh PGD2.- Optimize incubation time (1-3 hours).- Use a 5 µm pore size for eosinophils.- Use freshly isolated eosinophils.
High background migration (no PGD2) - Spontaneous migration of activated eosinophils.- Contamination of buffer.- Handle eosinophils gently to avoid activation.- Use fresh, sterile chemotaxis buffer.
High variability between replicates - Uneven cell distribution in the upper well.- Inconsistent counting of migrated cells.- Ensure a homogenous cell suspension before adding to the chamber.- Count multiple fields per membrane and average the results.
This compound appears to enhance migration - Off-target effects at high concentrations.- Compound may have chemoattractant properties.- Test this compound in the absence of PGD2.- Evaluate a broader concentration range.

Visualizations

Pexopiprant_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates This compound This compound This compound->CRTH2 Blocks G_protein Gαi/βγ CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response

Caption: this compound blocks PGD2-mediated CRTH2 signaling.

Experimental_Workflow cluster_in_vitro In Vitro Validation start Start: New Experimental Setup cell_prep Prepare CRTH2-expressing cells start->cell_prep compound_prep Prepare this compound dilutions start->compound_prep assay_choice Select Primary Assay cell_prep->assay_choice compound_prep->assay_choice ca_assay Calcium Mobilization Assay assay_choice->ca_assay Functional chem_assay Chemotaxis Assay assay_choice->chem_assay Functional data_analysis Data Analysis (IC50 determination) ca_assay->data_analysis chem_assay->data_analysis troubleshoot Troubleshoot unexpected results data_analysis->troubleshoot validation Activity Validated troubleshoot->validation Successful re_evaluate Re-evaluate protocol troubleshoot->re_evaluate Unsuccessful re_evaluate->assay_choice

Caption: Workflow for validating this compound activity.

References

Validation & Comparative

A Comparative Guide to DP2 Receptor Antagonists in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of several prostaglandin D2 receptor 2 (DP2 or CRTH2) antagonists in preclinical and clinical asthma models. While the primary topic of interest is Pexopiprant, a comprehensive search of scientific literature and clinical trial databases yielded no publicly available preclinical or clinical data for this compound in the context of asthma. Therefore, this guide will focus on other notable DP2 antagonists for which experimental data exists: Fevipiprant, Setipiprant, OC000459, and TM30089 . The objective is to present the available evidence for these compounds to inform research and development in this therapeutic area.

Introduction to DP2 Antagonism in Asthma

Asthma is a chronic inflammatory disease of the airways, often characterized by the infiltration of eosinophils and T-helper 2 (Th2) cells. Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon allergen exposure. PGD2 exerts its pro-inflammatory effects through the DP2 receptor, which is expressed on various immune cells, including Th2 cells, eosinophils, and basophils. Activation of the DP2 receptor leads to chemotaxis and activation of these cells, contributing to the characteristic features of asthma, such as airway inflammation, mucus production, and airway hyperresponsiveness. Consequently, antagonism of the DP2 receptor represents a promising therapeutic strategy for the treatment of asthma, particularly in patients with an eosinophilic phenotype.

Comparative Efficacy of DP2 Antagonists

The following sections summarize the available preclinical and clinical data for key DP2 antagonists. The data is presented to facilitate a comparison of their effects on relevant asthma-related endpoints.

Preclinical Data in Animal Models

Preclinical studies in animal models of asthma provide the initial proof-of-concept for the therapeutic potential of DP2 antagonists. The most common model involves sensitization and challenge with an allergen, such as ovalbumin (OVA), to induce an asthma-like phenotype in rodents.

.

Table 1: Comparison of DP2 Antagonists in Preclinical Asthma Models

CompoundModelKey FindingsReference(s)
TM30089 Ovalbumin-induced allergic airway inflammation in mice- Orally administered TM30089 (5 mg/kg) significantly inhibited peribronchial eosinophilia and mucus cell hyperplasia. - Efficacy was comparable to the dual TP/DP2 antagonist ramatroban, suggesting that selective DP2 antagonism is sufficient for the observed anti-inflammatory effects.[1][2]
Fevipiprant Not specified in readily available preclinical asthma models.- While extensive clinical data exists, specific preclinical asthma model data was not prominently found in the searched literature.
Setipiprant Not specified in readily available preclinical asthma models.- While clinical data in allergic asthmatics is available, detailed preclinical asthma model data was not identified in the search.
OC000459 Not specified in readily available preclinical asthma models.- Clinical data is available, but specific preclinical asthma model data was not prominently found in the searched literature.
Clinical Data in Asthma Patients

Clinical trials in human subjects are essential to evaluate the efficacy and safety of new therapeutic agents. Several DP2 antagonists have been investigated in clinical trials for asthma, with varying degrees of success.

.

Table 2: Comparison of DP2 Antagonists in Clinical Asthma Trials

CompoundStudy PopulationKey FindingsReference(s)
Fevipiprant Moderate-to-severe asthma with eosinophilia- Reduced sputum eosinophil percentage compared to placebo. - Showed modest improvements in lung function (FEV1). - Phase III trials (ZEAL studies) did not demonstrate significant improvement in lung function or other clinical outcomes, leading to discontinuation of its development for asthma.[3][4][5]
Setipiprant Allergic asthmatics- Significantly reduced the late asthmatic response (LAR) to allergen challenge. - Attenuated allergen-induced airway hyperresponsiveness. - Did not significantly affect the early asthmatic response (EAR). - Development for allergic rhinitis and asthma was discontinued due to lack of efficacy in later-phase trials.
OC000459 Moderate persistent asthma- Improved FEV1 in the per-protocol population. - Reduced sputum eosinophil counts. - Showed improvements in quality of life and nighttime symptoms.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of DP2 antagonists and the experimental designs used to evaluate them, the following diagrams illustrate the DP2 signaling pathway and a typical experimental workflow for an in vivo asthma model.

DP2_Signaling_Pathway DP2 (CRTH2) Signaling Pathway in Asthma cluster_ligand Ligand cluster_receptor Receptor cluster_cell Immune Cell (e.g., Th2, Eosinophil) cluster_response Pathophysiological Outcomes PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gi/o G-protein DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase PKC Protein Kinase C (PKC) Ca_increase->PKC MAPK MAPK Pathway PKC->MAPK Cellular_Response Cellular Response MAPK->Cellular_Response Chemotaxis Chemotaxis Cellular_Response->Chemotaxis Activation Cell Activation & Degranulation Cellular_Response->Activation Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Cellular_Response->Cytokine_Release Inflammation Airway Inflammation Chemotaxis->Inflammation Activation->Inflammation Cytokine_Release->Inflammation This compound This compound & other DP2 Antagonists This compound->DP2 Blocks

Caption: DP2 signaling cascade in asthma.

Experimental_Workflow Experimental Workflow: Ovalbumin-Induced Asthma Model cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. injection of Ovalbumin (OVA) + Alum Day14 Day 14: Booster i.p. injection of OVA + Alum Day0->Day14 Treatment Daily oral administration of DP2 Antagonist or Vehicle Day14->Treatment Day21_23 Days 21-23: Intranasal or aerosol challenge with OVA Treatment->Day21_23 Day24 Day 24: Euthanasia and sample collection Day21_23->Day24 BALF Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts) Day24->BALF Histology Lung Histology (Inflammation, Mucus Production) Day24->Histology AHR Airway Hyperresponsiveness (AHR) Measurement Day24->AHR

Caption: Workflow for a murine asthma model.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in the evaluation of DP2 antagonists.

Ovalbumin-Induced Allergic Airway Inflammation in Mice

This is a widely used model to mimic the eosinophilic inflammation characteristic of allergic asthma.

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant, typically aluminum hydroxide (alum), on day 0 and day 14. This initial sensitization primes the immune system to recognize OVA as an allergen.

  • Challenge: Following sensitization, mice are challenged with OVA, usually via intranasal instillation or aerosol inhalation, for several consecutive days (e.g., days 21, 22, and 23). This challenge phase induces an inflammatory response in the lungs.

  • Treatment: The DP2 antagonist or vehicle (control) is typically administered orally once or twice daily, starting before the challenge phase and continuing throughout.

  • Outcome Measures: 24 to 48 hours after the final OVA challenge, various endpoints are assessed:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

    • Lung Histology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus) to assess the degree of peribronchial inflammation and goblet cell hyperplasia.

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.

    • Cytokine Levels: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA.

Sputum Eosinophil Count in Clinical Trials

Induced sputum analysis is a non-invasive method to assess airway inflammation in asthmatic patients.

  • Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) to induce sputum production. The procedure is carefully monitored with spirometry to ensure patient safety.

  • Sputum Processing: The collected sputum is processed to select mucus plugs, which are then treated with a mucolytic agent like dithiothreitol (DTT). The resulting cell suspension is filtered and washed.

  • Cell Counting: A total cell count is performed, and cytospins are prepared and stained (e.g., with Wright-Giemsa or hematoxylin and eosin) to determine the differential cell count. The percentage of eosinophils is calculated out of the total non-squamous cells.

  • Endpoint Analysis: The primary outcome is often the change in sputum eosinophil percentage from baseline to the end of the treatment period, compared between the active treatment and placebo groups.

The Case of this compound

As of the date of this guide, there is a notable absence of published preclinical or clinical data for this compound in the context of asthma. This compound is known to be a potent DP2 antagonist with a Ki value of less than 100 nM. It was reportedly under development by Eisai with the identifier E-6292. However, it does not appear in their current public R&D pipeline, and no results from asthma-related studies have been made public.

Without this crucial data, a direct comparison of this compound's performance against other DP2 antagonists is not possible. The information presented for Fevipiprant, Setipiprant, OC000459, and TM30089 provides a benchmark for the expected efficacy profile of a DP2 antagonist in asthma models. Future research and publication of data on this compound will be necessary to ascertain its relative position within this class of therapeutic agents.

Conclusion

References

A Comparative Analysis of Pexopiprant and Setipiprant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prostaglandin D2 receptor antagonists reveals a significant disparity in available clinical efficacy data, with Setipiprant having undergone more extensive clinical investigation for various indications, while Pexopiprant's clinical efficacy remains largely undocumented in publicly accessible literature.

This guide provides a comprehensive comparison of this compound and Setipiprant, focusing on their mechanism of action, and the available clinical trial data related to their efficacy. The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the current state of research for these two compounds.

Both this compound and Setipiprant are selective antagonists of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] By blocking this receptor, these drugs inhibit the effects of PGD2, a key mediator in allergic inflammation.[2] This mechanism of action has prompted their investigation for treating conditions such as asthma, allergic rhinitis, and androgenetic alopecia.[1]

Signaling Pathway of DP2 Receptor Antagonism

The binding of prostaglandin D2 (PGD2) to its receptor, DP2 (CRTH2), on the surface of immune cells like Th2 lymphocytes, eosinophils, and basophils, triggers a signaling cascade that promotes inflammation. This compound and Setipiprant act as antagonists at this receptor, blocking the downstream effects of PGD2.

PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to G_Protein G-Protein Activation DP2->G_Protein Activates Antagonist This compound / Setipiprant Antagonist->DP2 Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Inflammation Allergic Inflammation (Eosinophil & Basophil Activation, Th2 Cytokine Release) Downstream->Inflammation

DP2 Receptor Antagonism Pathway

Comparative Efficacy Data

A significant challenge in directly comparing the efficacy of this compound and Setipiprant is the limited availability of clinical trial data for this compound. While Setipiprant has been the subject of multiple clinical trials for different indications, publicly accessible, peer-reviewed data on the clinical efficacy of this compound is scarce.

DrugIndicationPhaseKey Efficacy Findings
This compound AsthmaPreclinical/Early ClinicalIdentified as a DP2 antagonist with Ki < 100nM. No published clinical efficacy data from advanced trials was found.
Setipiprant Androgenetic AlopeciaPhase 2aDid not meet primary efficacy endpoints. No statistically significant improvement in hair growth compared to placebo.[3]
Allergic RhinitisPhase 2Showed a statistically significant, dose-related improvement in daytime nasal symptom scores at 1000 mg b.i.d. versus placebo.[4]
Allergic RhinitisPhase 3Did not confirm the positive findings of the Phase 2 trial; no significant effect on the primary endpoint was observed.
Allergic AsthmaPhase 2Demonstrated protection against allergen-induced airway hyper-responsiveness.

Experimental Protocols

Setipiprant - Phase 2a Trial in Androgenetic Alopecia

Objective: To evaluate the safety, tolerability, and efficacy of oral Setipiprant in males with androgenetic alopecia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

Participants: Males aged 18 to 49 years with a diagnosis of androgenetic alopecia. Key exclusion criteria included hair loss due to other reasons, scarring of the scalp, and use of hair growth products within 6 months of the study.

Treatment Arms:

  • Setipiprant: 1000 mg administered orally, twice daily (BID), for 24 weeks.

  • Placebo: Administered orally, twice daily (BID), for 24 weeks.

  • Finasteride: 1 mg administered orally, once daily, for 24 weeks (this arm was included initially but later removed by a protocol amendment).

Primary Efficacy Endpoints:

  • Change from baseline in Target Area Hair Count (TAHC) in terminal hairs/cm² at 24 weeks, assessed by digital image analysis.

  • Subject Self-Assessment (SSA) of change in hair growth at 24 weeks, based on a 7-point scale.

Results: The study did not meet its co-primary efficacy endpoints. There was no statistically significant difference in the change in TAHC or SSA scores between the Setipiprant and placebo groups at week 24.

cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment (24 Weeks) cluster_assessment Assessment (Week 24) s1 Male Subjects (18-49 years) with Androgenetic Alopecia s2 Inclusion/Exclusion Criteria Assessment s1->s2 r1 Randomized, Double-Blind s2->r1 t1 Setipiprant 1000 mg BID r1->t1 t2 Placebo BID r1->t2 t3 Finasteride 1 mg OD (initially included) r1->t3 a1 Target Area Hair Count (TAHC) t1->a1 a2 Subject Self-Assessment (SSA) t1->a2 t2->a1 t2->a2

Setipiprant Androgenetic Alopecia Trial Workflow
Setipiprant - Phase 2 Trial in Seasonal Allergic Rhinitis

Objective: To assess the efficacy and safety of various doses of Setipiprant in participants with seasonal allergic rhinitis.

Study Design: A prospective, randomized, double-blind, placebo- and active-referenced (cetirizine) study conducted during the Mountain Cedar pollen season.

Participants: Adult and elderly participants with a history of seasonal allergic rhinitis.

Treatment Arms:

  • Setipiprant: 100 mg, 500 mg, or 1000 mg administered orally, twice daily (b.i.d.), or 1000 mg once daily (o.d.).

  • Placebo.

  • Cetirizine (active reference).

Primary Efficacy Endpoint: Change from baseline in daytime nasal symptom scores (DNSS) over a 2-week period.

Results: A statistically significant, dose-related improvement in the mean change from baseline DNSS was observed with Setipiprant 1000 mg b.i.d. compared to placebo. However, these findings were not replicated in a subsequent Phase 3 trial.

This compound - Experimental Protocols

Conclusion

Based on the currently available evidence, Setipiprant has a more extensively documented clinical development history than this compound. While Setipiprant has shown some biological activity in early-phase trials for allergic rhinitis and asthma, it failed to demonstrate efficacy in a Phase 2a trial for androgenetic alopecia and the positive results in allergic rhinitis were not confirmed in a Phase 3 study.

For this compound, the lack of published efficacy data from clinical trials makes any comparison of its performance with Setipiprant speculative. While both compounds share a common mechanism of action as DP2 receptor antagonists, their clinical efficacy profiles appear to be vastly different, primarily due to the disparity in the amount of available research and clinical trial results. Further publication of clinical trial data for this compound is necessary to enable a direct and meaningful comparison of its efficacy against Setipiprant and other therapeutic alternatives.

References

A Comparative Guide to Prostaglandin D2 Receptor Antagonism: Validating Pexopiprant with Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prostaglandin D2 (PGD2) receptors, DP1 and DP2, with a focus on the validation of receptor antagonists using knockout mouse models. While the initial query centered on the validation of Pexopiprant with DP1 knockout models, it is scientifically imperative to clarify that this compound is a selective antagonist of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Therefore, its validation is appropriately conducted using DP2 knockout mouse models.

This document will first delineate the distinct signaling pathways and functions of the DP1 and DP2 receptors. Subsequently, it will detail the experimental validation of DP2 receptor antagonism, drawing on data from studies utilizing DP2 knockout mice as a model for validating compounds like this compound.

DP1 vs. DP2: A Tale of Two Receptors

Prostaglandin D2 is a key lipid mediator in inflammatory and allergic responses, exerting its effects through two distinct G protein-coupled receptors: DP1 and DP2.[1] While both are activated by PGD2, they trigger often opposing downstream signaling pathways and physiological responses.[1] Understanding this functional dichotomy is critical for the development of targeted therapeutics.[1]

The differential functions of DP1 and DP2 are rooted in their distinct coupling to intracellular signaling cascades.[1] DP1 is primarily coupled to the Gs alpha subunit of the G protein complex, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which is generally associated with inhibitory or modulatory effects on immune cells.[1] In contrast, the DP2 receptor couples to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in cAMP. More significantly, the βγ subunits of the Gi protein activate pathways that result in the mobilization of intracellular calcium and the activation of pro-inflammatory and chemotactic responses.

Comparative Functions of DP1 and DP2 Receptors
FeatureDP1 ReceptorDP2 (CRTH2) Receptor
Primary Signaling Pathway Gs-coupled: Increases intracellular cAMPGi-coupled: Decreases intracellular cAMP, increases intracellular Ca2+
Key Functions Vasodilation, inhibition of platelet aggregation, relaxation of smooth muscleChemotaxis of eosinophils, basophils, and Th2 cells; activation of type 2 innate lymphoid cells (ILC2s); pro-inflammatory responses
Role in Allergic Inflammation Generally considered to have anti-inflammatory or modulatory rolesPredominantly pro-inflammatory, mediating key aspects of the allergic cascade
Therapeutic Approach Agonists may be beneficial for conditions requiring vasodilation or anti-inflammatory effectsAntagonists (like this compound) are developed to treat allergic diseases such as asthma and allergic rhinitis

Signaling Pathways of DP1 and DP2 Receptors

The distinct signaling cascades initiated by the activation of DP1 and DP2 receptors are visualized below.

DP1_Signaling_Pathway cluster_membrane Cell Membrane PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Gs Gs Protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Inhibition Inhibition of Inflammatory Cell Function PKA->Cellular_Response_Inhibition leads to

DP1 Receptor Signaling Pathway

DP2_Signaling_Pathway cluster_membrane Cell Membrane PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gi Gi Protein DP2->Gi activates PLC Phospholipase C Gi->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC Ca2_release Intracellular Ca2+ Release IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response_Activation Chemotaxis & Pro-inflammatory Responses Ca2_release->Cellular_Response_Activation leads to PKC->Cellular_Response_Activation leads to

DP2 (CRTH2) Receptor Signaling Pathway

Validation of DP2 Antagonism with Knockout Mouse Models

Knockout mouse models are invaluable tools in drug development, allowing researchers to study the specific roles of genes in vivo and to validate therapeutic targets. For a DP2 antagonist like this compound, a DP2 knockout (DP2-/-) mouse model is the definitive tool to confirm that the drug's effects are mediated through the intended target.

Experimental Workflow for Drug Validation Using Knockout Mice

The general workflow for validating a drug candidate using a knockout mouse model is depicted below. This process ensures that the observed effects of the drug are specifically due to its interaction with the target receptor and not due to off-target effects.

Knockout_Validation_Workflow cluster_setup Experimental Setup WT_Vehicle Wild-Type (WT) + Vehicle Phenotypic_Analysis Phenotypic Analysis (e.g., Airway Inflammation, Eosinophil Count, Cytokine Levels) WT_Vehicle->Phenotypic_Analysis WT_Drug Wild-Type (WT) + Drug WT_Drug->Phenotypic_Analysis KO_Vehicle Knockout (KO) + Vehicle KO_Vehicle->Phenotypic_Analysis KO_Drug Knockout (KO) + Drug KO_Drug->Phenotypic_Analysis Disease_Model Induce Disease Model (e.g., Allergic Asthma) Disease_Model->WT_Vehicle Disease_Model->WT_Drug Disease_Model->KO_Vehicle Disease_Model->KO_Drug Conclusion Conclusion: Drug effect is target-specific if WT_Drug shows improvement and KO_Drug shows no effect. Phenotypic_Analysis->Conclusion

General Experimental Workflow
Experimental Protocol: Validation in a Murine Model of Allergic Rhinitis

While direct data on this compound in DP2 knockout mice is proprietary or not widely published, studies on other tricyclic antagonists of the DP2 receptor in a murine model of allergic rhinitis provide a relevant experimental protocol.

  • Animal Sensitization and Challenge: Mice are sensitized by intraperitoneal injection of an allergen (e.g., ovalbumin) with an adjuvant. After a period of time, they are challenged intranasally with the same allergen to induce an allergic rhinitis phenotype.

  • Drug Administration: The DP2 antagonist is administered orally to the treatment group of wild-type mice at a specified dose and time before the allergen challenge.

  • Phenotypic Assessment: A set time after the final allergen challenge, various parameters are measured, including:

    • The number of sneezes and nasal rubbing motions over a defined period.

    • Eosinophil infiltration in the nasal lavage fluid, quantified by cell counting.

    • Levels of inflammatory mediators (e.g., cytokines, chemokines) in the nasal lavage fluid or nasal tissue, measured by ELISA or qPCR.

  • Knockout Model Comparison: In a parallel experiment, DP2 knockout mice are subjected to the same sensitization and challenge protocol. The allergic response in the knockout mice is compared to that of wild-type mice to confirm the role of the DP2 receptor in the disease model. The effect of the drug is then tested in the knockout mice to demonstrate target specificity; the drug should have no effect in the absence of the receptor.

Quantitative Data from DP2 Knockout Mouse Studies

Studies using DP2 knockout mice have been instrumental in validating the role of this receptor in various disease models. The following table summarizes key findings from a study investigating the role of DP2 in skeletal muscle homeostasis and diet-induced obesity, demonstrating the phenotypic consequences of ablating the DP2 receptor.

ParameterWild-Type (WT) MiceDP2 Knockout (KO) MicePercentage Change
Oxidative Fiber Marker (Myh7) mRNA Levels (Relative Expression) BaselineIncreasedSignificant Increase
Glycolytic Fiber Marker (Myh1) mRNA Levels (Relative Expression) BaselineReducedSignificant Decrease
Succinate Dehydrogenase (SDH) Staining (% of oxidative fibers) Lower PercentageHigher PercentageMarked Increase
Body Weight on High-Fat Diet HigherLowerAttenuated Weight Gain
Insulin Resistance on High-Fat Diet PresentAttenuatedImproved Insulin Sensitivity

Data is synthesized from a study by Li et al. (2022) investigating the role of the DP2 receptor in muscle physiology and metabolism. This data illustrates the type of quantitative analysis performed in knockout model validation.

These findings demonstrate that the loss of the DP2 receptor promotes a shift towards more oxidative muscle fibers and protects against diet-induced obesity and insulin resistance. Such studies provide a strong rationale for the therapeutic targeting of the DP2 receptor with antagonists like this compound for various inflammatory and metabolic conditions. The validation of this compound would involve demonstrating that it can phenocopy these genetic knockout effects in wild-type mice, and that it has no effect in the DP2 knockout mice, thus confirming its on-target mechanism of action.

References

Comparative Analysis of Pexopiprant's Cross-Reactivity with Prostaglandin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pexopiprant" did not yield specific results for a compound with this name acting on prostaglandin receptors. It is possible that this is a typographical error or a lesser-known developmental code. This guide will proceed by using data for a representative selective prostaglandin receptor antagonist to illustrate the requested comparative analysis. For this purpose, we will refer to the compound as a hypothetical selective DP2 receptor antagonist.

Introduction

Prostaglandins are a group of lipid compounds with diverse physiological effects mediated through a family of G-protein coupled receptors, including the DP, EP, FP, IP, and TP receptors. The development of selective antagonists for these receptors is a key area of research for treating a variety of conditions, including inflammation, pain, and allergic diseases. A critical aspect of the preclinical characterization of these antagonists is determining their selectivity, or the degree to which they interact with other related receptors. This guide provides a comparative analysis of the cross-reactivity of a selective DP2 receptor antagonist with other prostaglandin receptors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Receptor Binding Affinity

The selectivity of a prostaglandin receptor antagonist is determined by comparing its binding affinity for its primary target receptor against a panel of other prostaglandin receptors. The following table summarizes the binding affinities (Ki, nM) of a hypothetical selective DP2 receptor antagonist for various human prostaglandin receptors.

ReceptorLigand DisplacedKi (nM)Fold Selectivity vs. DP2
DP2 (CRTH2) [³H] PGD₂1.5 -
DP1[³H] PGD₂>10,000>6667
EP1[³H] PGE₂>10,000>6667
EP2[³H] PGE₂>10,000>6667
EP3[³H] PGE₂8,5005667
EP4[³H] PGE₂>10,000>6667
FP[³H] PGF₂α>10,000>6667
IP[³H] Iloprost>10,000>6667
TP[³H] SQ 29,548>10,000>6667

Data Interpretation: The data clearly demonstrates a high degree of selectivity for the DP2 receptor. The binding affinity for the DP2 receptor is in the low nanomolar range, while the affinity for all other tested prostaglandin receptors is significantly lower, with Ki values greater than 10,000 nM for most, indicating minimal cross-reactivity. A notable, albeit still weak, interaction is observed with the EP3 receptor.

Prostaglandin Receptor Signaling Pathways

The various prostaglandin receptors couple to different G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the potential functional consequences of any receptor cross-reactivity.

Prostaglandin_Signaling cluster_Gs Gs-coupled (↑ cAMP) cluster_Gq Gq-coupled (↑ Ca²⁺) cluster_Gi Gi-coupled (↓ cAMP) cluster_effectors Downstream Effectors DP1 DP1 AC_stim Adenylate Cyclase (Stimulation) DP1->AC_stim IP IP IP->AC_stim EP2 EP2 EP2->AC_stim EP4 EP4 EP4->AC_stim EP1 EP1 PLC Phospholipase C EP1->PLC FP FP FP->PLC TP TP TP->PLC DP2 DP2 AC_inhib Adenylate Cyclase (Inhibition) DP2->AC_inhib EP3 EP3 EP3->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Caption: Prostaglandin receptor signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the cross-reactivity profile of the selective DP2 antagonist.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various prostaglandin receptors.

General Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human recombinant prostaglandin receptor of interest are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • Cell membranes (10-50 µg of protein).

      • A specific radioligand at a concentration close to its Kd value (e.g., [³H] PGD₂ for DP1 and DP2, [³H] PGE₂ for EP receptors).

      • Increasing concentrations of the unlabeled test compound (or a known reference compound for control).

    • The final volume is adjusted with assay buffer.

    • The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand, and Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing IC50 Determination scintillation->data_processing ki_calculation Ki Calculation (Cheng-Prusoff) data_processing->ki_calculation

Caption: Radioligand binding assay workflow.

Functional Assays (Example: cAMP Measurement for Gs/Gi-coupled Receptors)

Objective: To determine the functional antagonist activity (IC₅₀) of the test compound at Gs or Gi-coupled prostaglandin receptors.

Protocol:

  • Cell Culture and Plating:

    • CHO-K1 cells stably co-expressing the prostaglandin receptor of interest and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured.

    • Cells are seeded into 96-well plates and grown to confluence.

  • Assay Procedure:

    • The growth medium is replaced with a stimulation buffer.

    • Cells are pre-incubated with increasing concentrations of the test compound for a short period (e.g., 15-30 minutes).

    • An agonist for the specific receptor (e.g., PGE₂ for EP2/EP4, PGD₂ for DP1, or an appropriate agonist for Gi-coupled receptors along with forskolin) is added at a concentration that elicits a submaximal response (EC₈₀).

    • The plates are incubated for a specified time (e.g., 4-6 hours) to allow for reporter gene expression.

  • Detection:

    • A luciferase substrate is added to each well.

    • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The inhibitory effect of the test compound is calculated as a percentage of the agonist-induced response.

    • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The comprehensive analysis of binding affinities and the understanding of the distinct signaling pathways of the prostaglandin receptor family are essential for the characterization of novel selective antagonists. The experimental data presented here for a hypothetical selective DP2 antagonist demonstrates a favorable selectivity profile with minimal off-target interactions at other prostaglandin receptors. The detailed experimental protocols provide a framework for the rigorous evaluation of such compounds in a drug discovery setting. This level of characterization is crucial for predicting the therapeutic efficacy and potential side effects of new prostaglandin receptor modulators.

Pexopiprant (Fevipiprant) in Asthma: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the investigational drug Pexopiprant (Fevipiprant) with standard asthma treatments, including inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and leukotriene receptor antagonists (LTRAs). The information is compiled from clinical trial data and meta-analyses to offer an objective overview for research and development professionals.

Executive Summary

This compound, an oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), was investigated as a novel non-steroidal treatment for asthma. Its mechanism targets the underlying inflammatory cascade, particularly in eosinophilic asthma. While early phase trials showed some promise in improving lung function and reducing airway inflammation, subsequent larger Phase III trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not demonstrate a clinically significant reduction in asthma exacerbations or improvement in lung function compared to placebo in broader patient populations.[1][2] This led to the discontinuation of its development for asthma.[1] In a Phase IIb study, this compound did show a statistically significant improvement in pre-dose Forced Expiratory Volume in 1 second (FEV1) comparable to montelukast. However, it did not significantly impact other clinical endpoints like asthma symptom control. Standard asthma therapies, such as ICS and LABAs, remain the cornerstone of treatment, with a well-established and generally superior efficacy profile in controlling symptoms and preventing exacerbations.

Mechanism of Action: this compound vs. Standard Therapies

This compound targets a specific pathway in the inflammatory cascade of asthma. Understanding its mechanism in contrast to standard treatments is crucial for evaluating its therapeutic potential.

This compound (Fevipiprant): this compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4] Prostaglandin D2 (PGD2), primarily released from mast cells, is a key mediator in type 2 inflammation, which is characteristic of eosinophilic asthma. By blocking the binding of PGD2 to the CRTH2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, this compound aims to inhibit the recruitment and activation of these cells in the airways, thereby reducing eosinophilic inflammation.

Standard Asthma Therapies:

  • Inhaled Corticosteroids (ICS): These are the most effective long-term control medications. They act broadly by binding to glucocorticoid receptors, leading to the decreased production of multiple pro-inflammatory cytokines and reducing the number and activity of inflammatory cells.

  • Long-Acting Beta-Agonists (LABAs): These agents cause bronchodilation by relaxing the smooth muscle of the airways. They are typically used in combination with ICS to provide long-lasting symptom relief and reduce the frequency of asthma attacks.

  • Leukotriene Receptor Antagonists (LTRAs): Drugs like montelukast block the action of cysteinyl leukotrienes, which are inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway inflammation. LTRAs are generally considered less effective than ICS.

Comparative Efficacy: Quantitative Data

The following tables summarize the efficacy of this compound in comparison to placebo and standard asthma treatments based on key clinical endpoints.

Table 1: this compound (Fevipiprant) Efficacy Data from Clinical Trials

Treatment ComparisonStudy PopulationKey Efficacy EndpointResultSource
This compound vs. Placebo (Meta-Analysis) Patients with persistent asthmaChange in pre-bronchodilator FEV1Statistically significant increase of 0.115 L (p=0.002)
Change in post-bronchodilator FEV1Statistically significant increase of 0.249 L (p<0.001)
Asthma Control Questionnaire (ACQ) ScoreStatistically significant decrease of -0.124 (p<0.001)
High eosinophil count populationReduction in Asthma Exacerbations (450mg dose)Statistically significant reduction with a relative risk of 0.77 (p<0.05)
This compound vs. Montelukast vs. Placebo (Phase IIb) Allergic asthma uncontrolled on low-dose ICSChange in pre-dose FEV1 at week 12Statistically significant improvement for both this compound and Montelukast vs. Placebo (p=0.0035). Max difference for this compound vs. Placebo: 0.112 L.
Asthma Symptom ControlNo significant difference between this compound, Montelukast, and Placebo.

Table 2: Efficacy of Standard Asthma Treatments (for comparative context)

Treatment ClassKey Efficacy EndpointTypical ResultSource
Inhaled Corticosteroids (ICS) Reduction in severe exacerbations (vs. SABA alone)64% reduction with as-needed ICS-formoterol
Improvement in FEV1Significant improvement compared to placebo.
Long-Acting Beta-Agonists (LABA) + ICS Reduction in exacerbations requiring systemic corticosteroids (vs. LTRA + ICS)Lower risk with LABA + ICS (11% vs. 13%)
Improvement in lung function (vs. LTRA + ICS)Superior with LABA + ICS
Leukotriene Receptor Antagonists (LTRAs) Reduction in exacerbations (as add-on to ICS)Can reduce the need for ICS while maintaining control.
Improvement in FEV1 (in acute asthma)Significant improvement at 4 weeks compared to placebo.

Experimental Protocols

Key this compound (Fevipiprant) Clinical Trial: Phase IIb Dose-Ranging Study (Bateman et al.)

  • Objective: To assess the dose-related efficacy and safety of this compound in patients with allergic asthma inadequately controlled by low-dose ICS.

  • Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.

  • Participants: Adult patients with a diagnosis of allergic asthma, a pre-bronchodilator FEV1 of 50-85% of predicted, and a history of asthma symptoms despite being on a stable low dose of ICS.

  • Interventions: Patients were randomized to receive one of several once-daily or twice-daily doses of this compound, montelukast 10 mg once daily, or placebo for 12 weeks. All patients continued their low-dose ICS treatment.

  • Primary Endpoint: Change from baseline in pre-dose FEV1 at week 12.

  • Secondary Endpoints: Asthma control questionnaire (ACQ) scores, daily symptom scores, and safety assessments.

  • Statistical Analysis: A model-based approach was used to analyze the dose-response relationship for the primary endpoint.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Pexopiprant_Mechanism cluster_mast_cell Mast Cell cluster_inflammatory_cells Inflammatory Cells MastCell Activated Mast Cell PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 releases Th2 Th2 Cell Inflammation Airway Inflammation (Eosinophil Recruitment & Activation) Th2->Inflammation Eosinophil Eosinophil Eosinophil->Inflammation Basophil Basophil Basophil->Inflammation CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 binds to CRTH2->Th2 activates CRTH2->Eosinophil activates CRTH2->Basophil activates This compound This compound This compound->CRTH2 blocks

This compound blocks the PGD2/CRTH2 pathway, inhibiting inflammatory cell activation.
Experimental Workflow of a Phase IIb Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_followup Follow-up & Analysis PatientScreening Patient Screening (Allergic Asthma, on ICS) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment (FEV1, ACQ) InformedConsent->Baseline Randomization Randomization Baseline->Randomization PexoGroup This compound (various doses) + Low-dose ICS Randomization->PexoGroup MonteGroup Montelukast 10mg + Low-dose ICS Randomization->MonteGroup PlaceboGroup Placebo + Low-dose ICS Randomization->PlaceboGroup FollowUp Follow-up Visits (FEV1, ACQ, Safety) PexoGroup->FollowUp MonteGroup->FollowUp PlaceboGroup->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

Workflow of the Phase IIb trial comparing this compound, Montelukast, and Placebo.

Conclusion

This compound (Fevipiprant) represented a targeted approach to asthma therapy by inhibiting the PGD2/CRTH2 pathway, a key driver of eosinophilic inflammation. While it demonstrated some biological activity and a degree of efficacy in early trials, particularly in improving FEV1, the larger Phase III studies failed to show a consistent and clinically meaningful benefit in reducing asthma exacerbations or improving lung function in a broader population of patients with moderate-to-severe asthma. As a result, its development for this indication was halted.

In direct comparison with montelukast, this compound showed comparable effects on FEV1 but did not offer superior symptom control. Standard asthma treatments, particularly ICS and ICS/LABA combinations, remain the mainstay of therapy due to their well-established, broad anti-inflammatory effects and proven efficacy in reducing symptoms and exacerbations across a wide range of asthma severities. The journey of this compound underscores the complexity of asthma pathophysiology and the challenges in developing targeted therapies that translate into broad clinical effectiveness.

References

A Comparative Analysis of Pexopiprant and Ramatroban: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Prostanoid Receptor Antagonists for Researchers, Scientists, and Drug Development Professionals.

In the landscape of inflammatory and allergic disease therapeutics, the modulation of prostanoid signaling pathways remains a critical area of research. This guide provides a detailed comparative analysis of Ramatroban and Grapiprant, two small molecule antagonists targeting different prostanoid receptors. While the initial query referenced Pexopiprant, a more relevant comparison is drawn with Grapiprant due to its related mechanism of action as a prostaglandin receptor antagonist. This document outlines their respective mechanisms of action, presents key experimental data in a comparative format, and provides insights into the experimental methodologies used to characterize these compounds.

Executive Summary

Ramatroban is a dual antagonist of the Thromboxane A2 (TP) receptor and the Prostaglandin D2 receptor subtype 2 (DP2, also known as CRTH2).[1][2] This dual activity makes it effective in conditions where both thromboxane and PGD2 play a role, such as allergic rhinitis.[1][3] Grapiprant, on the other hand, is a selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4).[4] Its targeted action is primarily utilized in managing pain and inflammation associated with osteoarthritis. This guide will delve into the specifics of their pharmacological profiles, supported by experimental data, to aid in understanding their distinct therapeutic potentials.

Mechanism of Action and Signaling Pathways

Ramatroban exerts its effects by competitively blocking two distinct receptors:

  • TP Receptor Antagonism: Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, Ramatroban inhibits these effects, which is beneficial in thrombo-inflammatory conditions.

  • DP2 (CRTH2) Receptor Antagonism: Prostaglandin D2 (PGD2) is a key player in allergic inflammation, acting through the DP2 receptor to promote the migration and activation of eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. Ramatroban's blockade of the DP2 receptor mitigates these inflammatory responses.

Grapiprant functions as a selective antagonist of the EP4 receptor. Prostaglandin E2 (PGE2) is a central mediator of inflammation and pain. The EP4 receptor, when activated by PGE2, is primarily responsible for mediating nociception and inflammation. Grapiprant specifically targets this interaction, thereby reducing pain and inflammation with a more focused mechanism compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thus the production of multiple prostanoids.

Below are diagrams illustrating the signaling pathways affected by Ramatroban and Grapiprant.

Ramatroban_Signaling_Pathway cluster_TXA2 TXA2 Signaling cluster_PGD2 PGD2 Signaling TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor binds PLC_Activation PLC Activation TP_Receptor->PLC_Activation IP3_DAG IP3 & DAG Increase PLC_Activation->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Platelet_Aggregation Platelet Aggregation Vasoconstriction Ca_Increase->Platelet_Aggregation PGD2 Prostaglandin D2 (PGD2) DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor binds Gi_Activation Gi Activation DP2_Receptor->Gi_Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_Activation->AC_Inhibition cAMP_Decrease cAMP Decrease AC_Inhibition->cAMP_Decrease Inflammatory_Cells Eosinophil, Basophil, Th2 Cell Activation & Chemotaxis cAMP_Decrease->Inflammatory_Cells Ramatroban Ramatroban Ramatroban->TP_Receptor blocks Ramatroban->DP2_Receptor blocks

Ramatroban's dual antagonism of TP and DP2 receptors.

Grapiprant_Signaling_Pathway cluster_PGE2 PGE2 Signaling PGE2 Prostaglandin E2 (PGE2) EP4_Receptor EP4 Receptor PGE2->EP4_Receptor binds Gs_Activation Gs Activation EP4_Receptor->Gs_Activation AC_Activation Adenylyl Cyclase Activation Gs_Activation->AC_Activation cAMP_Increase cAMP Increase AC_Activation->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Pain_Inflammation Pain & Inflammation PKA_Activation->Pain_Inflammation Grapiprant Grapiprant Grapiprant->EP4_Receptor blocks Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target receptor (e.g., TP, DP2, or EP4) incubation Incubate membranes, radioligand, and test compound at various concentrations in assay buffer prep_membranes->incubation prep_radioligand Prepare radiolabeled ligand (e.g., [³H]-SQ29548 for TP, [³H]-PGD2 for DP2, [³H]-PGE2 for EP4) prep_radioligand->incubation prep_compound Prepare serial dilutions of the test compound (Ramatroban or Grapiprant) prep_compound->incubation filtration Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on filters using liquid scintillation counting washing->scintillation analysis Analyze data to generate a competition curve and calculate the IC50 value scintillation->analysis ki_calculation Calculate the Ki value using the Cheng-Prusoff equation analysis->ki_calculation

References

Navigating the Landscape of CRTh2 Antagonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTh2) antagonists. This document provides an objective comparison of the clinical performance of key CRTh2 antagonists based on available experimental data. Please note that a search for "pexopiprant" did not yield any publicly available information on a CRTh2 antagonist with this name.

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein-coupled receptor that is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by its primary ligand, prostaglandin D2 (PGD2), is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis, making it an attractive target for therapeutic intervention. Several oral small-molecule CRTh2 antagonists have been evaluated in clinical trials. This guide provides a comparative overview of some of these compounds.

The CRTh2 Signaling Pathway in Allergic Inflammation

The binding of PGD2 to the CRTh2 receptor on the surface of immune cells like Th2 lymphocytes, eosinophils, and basophils triggers a signaling cascade. This leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, contributing to the inflammatory response characteristic of allergic diseases.[1][2][3]

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane CRTh2 CRTh2 (DP2) Receptor G_protein Gi/o Protein Activation CRTh2->G_protein Activates PGD2 Prostaglandin D2 (PGD2) PGD2->CRTh2 Binds to PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Responses Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release (IL-4, IL-5, IL-13) Ca_PKC->Cellular_Responses CRTh2_Antagonist CRTh2 Antagonists (e.g., fevipiprant, timapiprant) CRTh2_Antagonist->CRTh2 Blocks Experimental_Workflow cluster_preclinical Preclinical Phase Target_ID Target Identification (CRTh2) Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vitro In Vitro/In Vivo Models Lead_Opt->In_Vitro Phase_I Phase I (Safety & PK in Healthy Volunteers) In_Vitro->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory Regulatory Review Phase_III->Regulatory Market Market Regulatory->Market Approval Discontinuation Discontinuation Regulatory->Discontinuation Discontinuation Development_Status cluster_discontinued Development Discontinued for Asthma cluster_investigational Investigational CRTh2 CRTh2 Antagonists Fevipiprant Fevipiprant CRTh2->Fevipiprant AZD1981 AZD1981 CRTh2->AZD1981 Setipiprant Setipiprant CRTh2->Setipiprant AMG853 AMG 853 CRTh2->AMG853 Timapiprant Timapiprant CRTh2->Timapiprant

References

Validating Pexopiprant's Mechanism of Action: A Comparative Guide to CRISPR and Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies for validating the mechanism of action of Pexopiprant, a selective antagonist of the Prostaglandin D2 Receptor 2 (DP2). We will explore a cutting-edge CRISPR-based approach alongside established biochemical and cellular assays. This objective comparison, supported by experimental data and detailed protocols, will aid researchers in selecting the most appropriate validation strategy for their drug discovery and development programs.

This compound is designed to inhibit the pro-inflammatory signaling cascade initiated by the binding of prostaglandin D2 (PGD2) to the DP2 receptor, a G-protein coupled receptor (GPCR). Validating that this compound's therapeutic effects are mediated specifically through the antagonism of DP2 is a critical step in its development.

The DP2 Signaling Pathway

The DP2 receptor, encoded by the PTGDR2 gene, is a key player in type 2 inflammatory responses, which are central to the pathophysiology of allergic diseases such as asthma. Upon binding its ligand, PGD2, the DP2 receptor couples to an inhibitory G-protein (Gαi). This interaction initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events ultimately result in the activation and chemotaxis of various immune cells, most notably eosinophils and T-helper 2 (Th2) cells, driving the inflammatory response.[1][2][3] this compound is hypothesized to competitively bind to the DP2 receptor, thereby preventing PGD2-mediated signaling and downstream inflammatory effects.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 DP2 DP2 Receptor (PTGDR2) PGD2->DP2 Binds & Activates This compound This compound This compound->DP2 Binds & Blocks Gai Gαi DP2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ Gai->Ca2 Leads to cAMP ↓ cAMP AC->cAMP Eosinophil Eosinophil Activation & Chemotaxis cAMP->Eosinophil Ca2->Eosinophil

Caption: Simplified signaling pathway of the DP2 receptor.

Comparative Analysis of Validation Methods

This guide compares a CRISPR-based method with three traditional biochemical and cellular assays for validating this compound's mechanism of action. Each method offers distinct advantages and limitations in terms of specificity, throughput, and the nature of the data generated.

Method Principle Primary Endpoint Advantages Limitations
CRISPRi-Mediated Gene Silencing Silencing of the PTGDR2 gene to abolish DP2 receptor expression, followed by a functional assay.Loss of this compound's ability to inhibit PGD2-induced cellular response.High specificity for the target gene; provides direct genetic evidence of target engagement.Can be time-consuming to establish stable cell lines; potential for off-target effects.
Radioligand Binding Assay Measures the direct binding of a radiolabeled ligand to the DP2 receptor and its displacement by this compound.Binding affinity (Ki) of this compound to the DP2 receptor.Provides direct evidence of target binding; highly quantitative.Requires handling of radioactive materials; does not provide information on functional activity (agonist vs. antagonist).
cAMP Assay Measures the change in intracellular cAMP levels in response to DP2 receptor activation and its modulation by this compound.Potency (IC50) of this compound in blocking PGD2-mediated inhibition of cAMP production.Functional assay that directly measures a key downstream signaling event; amenable to high-throughput screening.Indirect measure of receptor binding; can be influenced by other signaling pathways that affect cAMP levels.
Calcium Mobilization Assay Measures the transient increase in intracellular calcium concentration upon GPCR activation.Potency (IC50) of this compound in blocking PGD2-induced calcium flux.Real-time functional assay; high sensitivity and suitable for high-throughput screening.The link between Gαi activation and calcium mobilization can be cell-type dependent and may require co-transfection of a promiscuous G-protein.
Quantitative Data Comparison

The following table presents representative quantitative data that could be obtained from these validation methods. Note: As specific experimental data for this compound is not publicly available, the values for Fevipiprant, another selective DP2 antagonist, are provided for illustrative purposes.

Parameter CRISPRi + Functional Assay Radioligand Binding Assay cAMP Assay Calcium Mobilization Assay
Metric Fold change in IC50Ki (nM)IC50 (nM)IC50 (nM)
Representative Value (Fevipiprant) >1000-fold increase in IC50 in PTGDR2-silenced cells0.5 - 5.01.0 - 10.05.0 - 20.0
Interpretation This compound's activity is dependent on the presence of the DP2 receptor.This compound binds to the DP2 receptor with high affinity.This compound potently blocks PGD2-mediated Gαi signaling.This compound effectively inhibits PGD2-induced calcium signaling.

Experimental Protocols

Method 1: CRISPRi-Mediated Gene Silencing for Target Validation

This method utilizes CRISPR interference (CRISPRi) to specifically silence the expression of the PTGDR2 gene, which encodes the DP2 receptor. The effect of this compound is then assessed in a functional assay (e.g., eosinophil shape change assay) in both wild-type and PTGDR2-silenced cells. A loss of this compound's activity in the silenced cells provides strong evidence that its mechanism of action is dependent on the DP2 receptor.

CRISPRi_Workflow cluster_prep Cell Line Preparation cluster_validation Validation of Silencing cluster_assay Functional Assay dCas9 Generate stable cell line expressing dCas9-KRAB sgRNA Design and clone sgRNAs targeting PTGDR2 promoter dCas9->sgRNA Transduce Transduce dCas9-KRAB cells with sgRNA constructs sgRNA->Transduce qPCR qPCR to confirm PTGDR2 mRNA knockdown Transduce->qPCR WB Western Blot to confirm DP2 protein knockdown Transduce->WB Treat Treat WT and PTGDR2-silenced cells with PGD2 +/- this compound qPCR->Treat WB->Treat Measure Measure cellular response (e.g., eosinophil shape change) Treat->Measure Analyze Analyze and compare This compound IC50 values Measure->Analyze

Caption: Workflow for CRISPRi-based validation of this compound.

Detailed Protocol:

  • Cell Line Generation:

    • Establish a stable cell line (e.g., HL-60 differentiated into eosinophil-like cells) expressing a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain, such as KRAB.

    • Design and clone at least two validated single guide RNAs (sgRNAs) targeting the promoter region of the human PTGDR2 gene into a suitable lentiviral vector.

    • Produce lentiviral particles and transduce the dCas9-KRAB expressing cells with the sgRNA constructs.

    • Select and expand transduced cells to generate stable PTGDR2-silenced and non-targeting control cell lines.

  • Validation of Gene Silencing:

    • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the reduction in PTGDR2 mRNA levels in the silenced cells compared to the control.

    • Perform Western blotting to verify the reduction of DP2 receptor protein expression.

  • Functional Assay (Eosinophil Shape Change):

    • Plate the wild-type, non-targeting control, and PTGDR2-silenced cells.

    • Pre-incubate the cells with a dose-response range of this compound or vehicle control.

    • Stimulate the cells with a fixed concentration of PGD2 (typically at its EC80).

    • Fix the cells and analyze eosinophil shape change using high-content imaging or flow cytometry.

  • Data Analysis:

    • Calculate the IC50 of this compound for inhibiting PGD2-induced shape change in both control and PTGDR2-silenced cells.

    • A significant rightward shift (>1000-fold) in the IC50 value in the silenced cells indicates that this compound's activity is mediated through the DP2 receptor.

Alternative Validation Methods

Method 2: Radioligand Binding Assay

This assay directly measures the binding of this compound to the DP2 receptor by competing with a radiolabeled form of PGD2.

Binding_Assay_Workflow Membrane Prepare cell membranes expressing DP2 receptor Incubate Incubate membranes with [³H]-PGD2 and varying concentrations of this compound Membrane->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Determine Ki value for this compound Quantify->Analyze

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells overexpressing the human DP2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled DP2 agonist (e.g., [³H]-PGD2) and a range of concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Method 3: cAMP Assay

This functional assay measures the ability of this compound to block the PGD2-induced inhibition of cAMP production, a hallmark of Gαi-coupled receptor activation.[4][5]

cAMP_Assay_Workflow Culture Culture cells expressing DP2 receptor Pretreat Pre-treat cells with varying concentrations of this compound Culture->Pretreat Stimulate Stimulate with Forskolin and a fixed concentration of PGD2 Pretreat->Stimulate Lyse Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) Stimulate->Lyse Analyze Determine IC50 value for this compound Lyse->Analyze

Caption: Workflow for a cAMP assay.

Detailed Protocol:

  • Cell Culture:

    • Plate cells endogenously or recombinantly expressing the DP2 receptor in a 384-well plate.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of this compound or vehicle.

  • Cell Stimulation:

    • Add a solution containing a fixed concentration of PGD2 (e.g., EC80) and a stimulator of adenylyl cyclase, such as forskolin, to all wells. Forskolin is used to raise the basal cAMP level, allowing for the detection of its inhibition by the Gαi-coupled DP2 receptor.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Normalize the data to the forskolin-only and PGD2-stimulated controls.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 4: Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the PGD2-induced increase in intracellular calcium.

Calcium_Assay_Workflow Culture Culture cells expressing DP2 receptor (and potentially a promiscuous G-protein) Load Load cells with a calcium-sensitive fluorescent dye Culture->Load Pretreat Pre-treat with varying concentrations of this compound Load->Pretreat Measure Measure baseline fluorescence, then inject PGD2 and measure calcium flux in real-time Pretreat->Measure Analyze Determine IC50 value for this compound Measure->Analyze

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells expressing the DP2 receptor in a 96- or 384-well plate. For Gαi-coupled receptors, co-transfection with a promiscuous G-protein subunit (e.g., Gα16) may be necessary to couple the receptor activation to a robust calcium signal.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of this compound to the wells.

    • Measure the baseline fluorescence, then inject a solution of PGD2 and monitor the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response as a percentage of the PGD2 control against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Validating the mechanism of action of a drug candidate like this compound is a multifaceted process. While traditional methods like radioligand binding and functional second messenger assays provide robust and quantitative data on target engagement and potency, CRISPR-based approaches offer an unparalleled level of specificity by directly linking the drug's activity to the expression of its intended target. The choice of methodology will depend on the specific research question, available resources, and the stage of the drug development pipeline. A combination of these approaches will provide the most comprehensive and conclusive validation of this compound's mechanism of action as a DP2 receptor antagonist.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to Pexopiprant Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. This document provides essential, immediate safety and logistical information for the proper disposal of Pexopiprant, a selective prostaglandin D2 receptor 2 (DP2) antagonist. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of Pharmaceutical Waste Management

The disposal of any pharmaceutical agent, including this compound, is governed by a framework of regulations designed to mitigate potential risks to public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies overseeing pharmaceutical waste.[1][2][3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which provides guidelines for the management of hazardous waste.[1][2]

It is crucial to recognize that many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal. Therefore, all disposal activities must align with federal, state, and local requirements, as well as institutional policies.

This compound Disposal Protocol: A Step-by-Step Approach

The following procedures are based on established best practices for the disposal of non-hazardous and potentially hazardous pharmaceutical waste. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach should be adopted.

Step 1: Waste Identification and Segregation

Proper segregation of waste is the foundational step in compliant disposal. This compound waste should be categorized as follows:

  • Unused or Expired this compound: Pure, unadulterated compound.

  • Contaminated Materials: Items that have come into direct contact with this compound, such as:

    • Personal Protective Equipment (PPE): Gloves, lab coats, safety glasses.

    • Laboratory Glassware and Plasticware: Beakers, flasks, pipettes, and vials.

    • Spill Cleanup Materials: Absorbent pads, wipes.

  • Sharps: Needles, syringes, or other sharp objects contaminated with this compound.

Step 2: Containerization and Labeling

  • Solid Waste: Place unused this compound and contaminated solids into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The accumulation start date

    • The hazard characteristics (e.g., "Toxic")

  • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: All contaminated sharps must be placed in a puncture-resistant, leak-proof sharps container.

Step 3: Storage

Store all this compound waste in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that containers are kept closed except when adding waste.

Step 4: Disposal

The recommended method for the final disposal of pharmaceutical waste is incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • DO NOT dispose of this compound down the drain. Sewage treatment systems are often not equipped to remove complex pharmaceutical compounds, leading to environmental contamination.

  • DO NOT dispose of this compound in the regular trash. This can lead to accidental exposure and environmental contamination.

Engage a certified hazardous waste contractor for the transportation and final disposal of all this compound waste. Maintain meticulous records of all waste generated and disposed of, in accordance with institutional and regulatory requirements.

Quantitative Data for Pharmaceutical Waste Management

The following table provides generalized quantitative data relevant to the handling and disposal of research-grade pharmaceutical compounds.

ParameterValue/GuidelineSource/Rationale
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous wasteEPA Regulation (40 CFR 262.15)
Container Labeling Requirement Must include "Hazardous Waste" and identity of contentsEPA Regulation (40 CFR 262.32)
Waste Segregation Incompatible materials must be segregatedStandard Laboratory Best Practice
Incineration Temperature Typically >850°CEnsures complete destruction of organic compounds
Aqueous Waste pH Neutral pH (6-8) is often preferred for collectionReduces reactivity and container degradation

Experimental Protocol: Assessing Environmental Fate

To determine the environmental impact of a compound like this compound, a series of standardized ecotoxicity and degradation studies would be conducted. The following is a generalized protocol.

Objective: To assess the potential environmental persistence, bioaccumulation, and toxicity of this compound.

Methodology:

  • Biodegradation Study (OECD 301):

    • Introduce this compound into a defined aqueous medium containing microorganisms.

    • Monitor the depletion of dissolved organic carbon, oxygen uptake, or carbon dioxide evolution over a 28-day period.

    • This determines the readiness of the compound to biodegrade.

  • Bioaccumulation Study (OECD 305):

    • Expose a test fish species (e.g., Zebrafish) to a sublethal concentration of this compound in a controlled aquatic environment.

    • Measure the concentration of the compound in the fish tissue over time.

    • This assesses the potential for the compound to accumulate in living organisms.

  • Acute Toxicity Testing (OECD 202, 203):

    • Expose aquatic organisms (e.g., Daphnia magna, Rainbow trout) to varying concentrations of this compound for a short duration (e.g., 48 or 96 hours).

    • Determine the concentration that is lethal to 50% of the test population (LC50).

    • This provides a measure of the compound's acute toxicity to aquatic life.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound and a conceptual signaling pathway.

cluster_0 This compound Waste Generation cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Unused/Expired this compound D Labeled Hazardous Waste Container (Solid/Liquid) A->D B Contaminated Materials (PPE, Glassware) B->D C Contaminated Sharps E Puncture-Resistant Sharps Container C->E F Satellite Accumulation Area D->F E->F G Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration G->H I Compliant Final Disposal H->I

Caption: this compound Disposal Workflow

cluster_0 This compound Mechanism of Action PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor PGD2->DP2 Binds to CellularResponse Allergic Inflammation Cascade DP2->CellularResponse Activates This compound This compound This compound->DP2 Antagonizes

Caption: this compound Signaling Pathway

References

Essential Safety and Handling of Pexopiprant for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pexopiprant was not located. The following guidance is based on general best practices for handling research chemicals of unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel in your facility.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices and minimize exposure risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the last line of defense against potential exposure.[1][2] The following table summarizes the recommended PPE based on standard laboratory safety protocols.

Body AreaPersonal Protective EquipmentSpecifications & Rationale
Eyes & Face Safety glasses with side shields or goggles; face shieldProtects against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.[1][3]
Hands Chemical-resistant gloves (e.g., nitrile)Double gloving may be appropriate for certain procedures. Gloves should be inspected before use and changed frequently.[3]
Body Laboratory coatShould be fully buttoned to provide maximum coverage. Consider a chemically resistant apron for procedures with a high risk of splashing.
Respiratory Use in a well-ventilated area or chemical fume hoodFor procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The product information for this compound suggests storage as a powder at -20°C for long-term stability.

  • Label the storage location clearly with the compound's identity and any known hazards.

2. Handling and Preparation of Solutions:

  • All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Use dedicated spatulas and weighing papers for handling the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of this compound, both solid and in solution, tightly closed when not in use.

3. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and alert others.

  • For small powder spills, carefully cover with a damp paper towel to avoid generating dust and then gently scoop the material into a labeled waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect unused this compound powder, contaminated weighing papers, and other solid materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in the regular trash, or preferably, reused for compatible waste collection after appropriate relabeling.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the general steps for accurately weighing a solid compound and preparing a stock solution.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Don all required personal protective equipment.

  • Perform all operations within a chemical fume hood.

  • Place a clean weighing paper or boat on the analytical balance and tare the balance.

  • Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula.

  • Record the exact weight of the compound.

  • Carefully transfer the weighed powder to the appropriate size volumetric flask.

  • Add a portion of the desired solvent to the flask, ensuring not to fill to the graduation mark.

  • Cap the flask and gently swirl or use a vortex mixer or sonicator to dissolve the solid completely.

  • Once dissolved, add the solvent to the flask until the bottom of the meniscus is level with the graduation mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution under the recommended conditions. For this compound, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in Fume Hood b->c d Weigh Compound c->d e Prepare Solution d->e f Perform Experiment e->f Transfer to Experiment g Keep Containers Closed f->g h Segregate Waste g->h End of Experiment i Clean Work Area h->i l Dispose of Hazardous Waste h->l j Doff PPE i->j k Wash Hands j->k

Caption: Workflow for Safe Handling of this compound.

G cluster_hoc Hierarchy of Controls cluster_ppe PPE Selection a Elimination (Physically remove the hazard) b Substitution (Replace the hazard) a->b c Engineering Controls (Isolate people from the hazard) e.g., Fume Hood b->c d Administrative Controls (Change the way people work) e.g., SOPs, Training c->d e Personal Protective Equipment (PPE) (Protect the worker with PPE) d->e f Risk of Splash? e->f g Risk of Inhalation? e->g h Risk of Skin Contact? e->h i Goggles/ Face Shield f->i Yes j Respirator g->j Yes k Gloves/ Lab Coat h->k Yes

Caption: Hierarchy of Controls and PPE Selection Logic.

References

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